4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKXAWZILGOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620472 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792163-25-8 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.
An In-depth Technical Guide to the Synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold: Strategies, Mechanisms, and Practical Applications
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized for its conformational rigidity, three-dimensional character, and multiple points for diversification. These features make it a "lead-oriented" scaffold, ideal for the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable heterocyclic system. We will delve into two main approaches: the reduction of aromatic pyrazolo[1,5-a]pyrazine precursors and a stepwise annulation of the piperazine ring onto a pre-existing pyrazole core. For each strategy, we will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis of this important scaffold.
Introduction: The Privileged Scaffold in Drug Discovery
The Ascendancy of Fused Pyrazole Heterocycles
Fused heterocyclic systems are integral to the design of a vast array of pharmaceuticals. Among these, pyrazole-containing bicycles have garnered significant attention due to their ability to mimic purine bases, making them effective antimetabolites in various biochemical pathways[1]. The pyrazolo[1,5-a]pyrazine core, in particular, has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.
Medicinal Chemistry Relevance of the this compound Core
The partially saturated nature of the this compound scaffold imparts a desirable three-dimensionality, a feature increasingly sought after in drug design to enhance selectivity and improve physicochemical properties[2]. This scaffold is a key component in several classes of therapeutic agents, most notably as:
-
HIV-1 Integrase Inhibitors: The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide series of compounds have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme in the viral replication cycle[3].
-
ATR Inhibitors: This scaffold has also been successfully employed in the development of potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response and a target in cancer therapy.
The scaffold offers multiple points for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Overview of Synthetic Challenges and Strategic Considerations
The primary challenges in the synthesis of the this compound scaffold lie in achieving high yields and, where applicable, controlling stereochemistry. The choice of synthetic strategy often depends on the desired substitution pattern and the scalability of the process. Key considerations include the availability of starting materials, the number of synthetic steps, and the robustness of the reactions.
Retrosynthetic Analysis: Deconstructing the Scaffold
Two primary retrosynthetic disconnections provide the basis for the most common synthetic routes to the this compound core.
Disconnection Approach 1: Reduction of the Aromatic Pyrazolo[1,5-a]pyrazine Core
This approach involves the initial construction of the fully aromatic pyrazolo[1,5-a]pyrazine ring system, followed by a selective reduction of the pyrazine ring. This strategy is advantageous when the aromatic precursors are readily accessible.
Disconnection Approach 2: Stepwise Annulation of the Piperazine Ring onto a Pyrazole Precursor
In this strategy, the synthesis begins with a functionalized pyrazole, and the piperazine ring is constructed in a stepwise fashion. This approach offers a high degree of control over the substitution pattern on both rings and is often amenable to large-scale synthesis[2][4][5].
Visualization of Retrosynthetic Pathways
Caption: Retrosynthetic analysis of the target scaffold.
Synthetic Strategy I: Reduction of Pre-formed Aromatic Systems
Synthesis of the Pyrazolo[1,5-a]pyrimidine/pyrazine Precursors
The construction of the aromatic core is typically achieved through the cyclocondensation of 5-aminopyrazoles with various bielectrophilic partners.
The reaction of a 5-aminopyrazole with a β-dicarbonyl compound is a classic and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines. The regioselectivity of the reaction is governed by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by a cyclizing condensation with the second carbonyl group.
| Entry | Aminopyrazole | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 1 | 3-amino-5-methylpyrazole | Acetylacetone | Acetic acid, reflux | 85 | |
| 2 | 3-aminopyrazole | Ethyl acetoacetate | Ethanol, reflux | 78 |
Catalytic Hydrogenation of the Pyrazine/Pyrimidine Ring
Once the aromatic precursor is obtained, the this compound scaffold is accessed through the reduction of the pyrazine or pyrimidine ring. Asymmetric hydrogenation using chiral catalysts is a powerful method for producing enantiomerically enriched products.
Iridium complexes bearing chiral phosphine ligands have proven to be highly effective for the enantioselective hydrogenation of N-heteroaromatic compounds[6]. The choice of ligand is critical for achieving high enantioselectivity.
Reaction: Asymmetric hydrogenation of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
[Ir(cod)Cl]₂ (0.01 mmol)
-
Chiral phosphine ligand (e.g., (R)-t-Bu-FcPhox) (0.022 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and the chiral ligand.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.
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The substituted pyrazolo[1,5-a]pyrimidine is added to the catalyst solution.
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
Caption: Workflow for asymmetric hydrogenation.
Synthetic Strategy II: Stepwise Annulation from Pyrazole Precursors
This strategy offers a robust and scalable route to the target scaffold, starting from readily available pyrazole carboxylic acids[2][4][5].
Key Starting Material: Substituted Pyrazole Carboxylic Acids
Commercially available pyrazole-3- or 5-carboxylic acids serve as versatile starting points for this synthetic approach[7][8]. The specific choice of starting material dictates the final substitution pattern.
A Scalable, Three-Step Synthesis from 5-Nitro-2H-pyrazole-3-carboxylic Acid
A particularly efficient synthesis of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine has been reported in three steps with an overall yield of 80%[5].
Protocol:
-
5-Nitro-2H-pyrazole-3-carboxylic acid is coupled with N-Boc-ethylenediamine using a standard peptide coupling reagent (e.g., HATU).
-
The resulting amide is then subjected to catalytic hydrogenation (e.g., using Pd/C) to simultaneously reduce the nitro group and effect a reductive cyclization to form the piperazinone intermediate.
Protocol:
-
The piperazinone intermediate is reduced using a powerful reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
-
Subsequent deprotection of the Boc group affords the desired this compound core.
Tabular Summary of the Scalable Synthesis
| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | 5-Nitro-2H-pyrazole-3-carboxylic acid | N-Boc-ethylenediamine, HATU | Amide Intermediate | ~95 | [5] |
| 2 | Amide Intermediate | H₂, Pd/C | Piperazinone Intermediate | ~90 | [5] |
| 3 | Piperazinone Intermediate | BH₃·THF, then HCl | Target Scaffold | ~94 | [5] |
Visual Workflow of the Stepwise Annulation
Caption: Stepwise synthesis from a pyrazole precursor.
Synthesis of Key Derivatives: The 4-Oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides
Importance as HIV-1 Integrase Inhibitors
As previously mentioned, this class of compounds are potent inhibitors of HIV-1 integrase[3]. Their synthesis requires a distinct approach.
Synthetic Approach via a Modified Ugi Condensation
A modification of the Ugi four-component condensation has been successfully employed for the synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides[9].
The Ugi reaction is a powerful tool in combinatorial chemistry, allowing for the rapid generation of molecular diversity from simple starting materials. Its application here enables the efficient assembly of the complex carboxamide derivatives.
Reaction: Modified Ugi condensation.
Materials:
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Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
An aldehyde
-
An isocyanide
-
Chloroacetic acid
Procedure:
-
A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and the aldehyde in methanol is stirred at room temperature.
-
The isocyanide is added, followed by chloroacetic acid.
-
The reaction mixture is stirred for a specified time (e.g., 48 hours).
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A base (e.g., potassium carbonate) is added to effect the final intramolecular cyclization.
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The product is isolated by filtration or extraction and purified by crystallization or chromatography.
Caption: Mechanism of the modified Ugi reaction.
Conclusion and Future Perspectives
The synthesis of the this compound scaffold is well-established, with two primary strategies offering flexibility and scalability. The reduction of aromatic precursors is a viable route, especially with the advent of powerful asymmetric hydrogenation catalysts. The stepwise annulation from pyrazole carboxylic acids, however, appears to be the more robust and scalable approach for the synthesis of diversely functionalized building blocks.
Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic systems, as well as the exploration of novel multicomponent reactions to further streamline the synthesis of complex derivatives. The application of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for the production of these important medicinal chemistry scaffolds.
References
- Bozhanov, V. I., et al. (2022). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ChemistrySelect, 7(21).
- Mohareb, R. M., et al. (2023). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Bulletin of the Chemical Society of Ethiopia, 37(6), 1521-1538.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4945.
- El-Mekabaty, A., & Hasel, A. M. (2015). FACILE AND EFFICIENT SYNTHESIS OF A NEW CLASS OF PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES VIA ONE-POT MULTICOMPONENT REACTIONS. Chemistry of Heterocyclic Compounds, 50(11), 1608-1614.
- Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2465-2479.
- New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. (2009). Arkivoc, 2009(11), 1-11.
- A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. (2012). Organic Process Research & Development, 16(7), 1363-1366.
- Langford, H. M., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725.
- Shu, L., et al. (2012). A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. Organic Process Research & Development, 16(7), 1363-1366.
- Ilyn, A. P., et al. (2006). Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. ACS Combinatorial Science, 8(1), 18-20.
- Zhang, Z., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 89(3), 1748-1752.
- Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 153-193.
- Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (2018). Molecules, 23(10), 2486.
- Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents.
- Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 153-193.
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An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a fused heterocyclic system that has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional structure, combined with multiple points for chemical diversification, makes it a "privileged scaffold" for the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of the parent this compound molecule, offering insights for researchers, scientists, and drug development professionals engaged in its application. While experimental data for the unsubstituted parent compound is limited in publicly accessible literature, this document synthesizes available information, including data from its derivatives and computational predictions, to provide a robust framework for its characterization and utilization.
Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as CNS agents, allosteric modulators of GABA receptors, HIV-1 integrase inhibitors, and ROS1 inhibitors[1]. The fundamental physicochemical properties detailed herein are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its solubility, permeability, target engagement, and metabolic stability.
Molecular Structure and Core Properties
The foundational structure of this compound consists of a pyrazole ring fused to a dihydropyrazine ring. This arrangement imparts a unique conformational rigidity and a specific distribution of hydrogen bond donors and acceptors.
Figure 1: 2D Chemical Structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | [3] |
Ionization Constant (pKa)
The basicity of the nitrogen atoms in the this compound ring system is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The molecule possesses three nitrogen atoms, with the secondary amine in the tetrahydropyrazine ring expected to be the most basic.
Theoretical Considerations
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and unprotonated forms. For a basic compound like this compound, a higher pKa indicates a stronger base. The pKa value is crucial for predicting the charge state of the molecule at physiological pH (around 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Step-by-Step Protocol:
-
Preparation of Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The concentration is usually in the millimolar range.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant, and a titration curve (pH vs. volume of titrant) is generated.
-
pKa Determination: The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
Figure 2: Workflow for pKa determination by potentiometric titration.
Predicted and Analog Data
Lipophilicity (logP/logD)
Lipophilicity is a key physicochemical property that describes a compound's affinity for a nonpolar environment. It is a critical factor in determining a drug's absorption, distribution, and ability to cross cell membranes.
Theoretical Framework
The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value is logP. For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.
Experimental Determination
Shake-Flask Method: This is the traditional and often considered the "gold standard" method for logP determination.
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD).
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
After separation of the layers, the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.
-
The logP (or logD) is calculated from the ratio of the concentrations.
HPLC Method: A faster, high-throughput method involves correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
Figure 3: Workflow for logP determination by the shake-flask method.
Predicted and Analog Data
Computational methods are widely used for the in silico prediction of logP values[8][9][10][11][12]. For this compound, a computed XLogP3 value of -0.7 has been reported, suggesting that the compound is hydrophilic[2]. This is consistent with the presence of multiple nitrogen atoms capable of hydrogen bonding with water. The lipophilicity of derivatives can be significantly altered by the introduction of various substituents.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.
Theoretical Context
Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. For ionizable compounds, solubility is highly pH-dependent.
Experimental Determination
Kinetic Solubility (Turbidimetric Method): This high-throughput method is often used in early drug discovery.
-
A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer.
-
The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV plate reader.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility (Shake-Flask Method): This method measures the equilibrium solubility and is considered more definitive.
-
An excess of the solid compound is added to an aqueous buffer of a specific pH.
-
The suspension is shaken until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC or another suitable analytical technique.
Expected Solubility Profile
Given the predicted hydrophilic nature (logP -0.7) of this compound, it is expected to have moderate to good aqueous solubility, particularly at acidic pH where the nitrogen atoms will be protonated. The solubility of bicyclic nitrogen heterocycles is influenced by the number and position of the nitrogen atoms[13].
Physical State and Thermal Properties
The physical state (solid or liquid) and thermal properties such as melting and boiling points are important for handling, formulation, and stability assessment.
-
Melting Point: The hydrochloride salt of this compound is a white crystalline solid with a reported melting point of 210-213 °C[1]. The free base is expected to have a lower melting point.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the methylene protons of the tetrahydropyrazine ring. The chemical shifts will be influenced by the neighboring nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the chemical shifts of the carbons being indicative of their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of heterocyclic compounds under electron ionization often involves characteristic ring cleavages and loss of small neutral molecules.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic protons, and C=N and C=C stretching vibrations of the pyrazole ring. The analysis of the FTIR spectrum of pyrazine can provide insights into the expected vibrational modes[18][19].
Conclusion
This compound is a promising scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its successful application in drug design and development. While experimental data for the parent compound is sparse, this guide provides a comprehensive framework based on theoretical principles, established experimental methodologies, and data from related structures. Further experimental characterization of the parent scaffold will undoubtedly facilitate the rational design of new and improved therapeutic agents.
References
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The Versatile Scaffold: A Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has emerged as a "privileged scaffold." Its unique three-dimensional architecture, combining a partially saturated piperazine ring with an aromatic pyrazole moiety, offers a compelling blend of structural rigidity and conformational flexibility. This inherent duality allows for the precise spatial orientation of substituents, facilitating optimal interactions with diverse biological targets. Furthermore, the scaffold's multiple points for diversification provide a rich canvas for medicinal chemists to fine-tune potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties. This guide provides an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, highlighting its pivotal role in the development of next-generation therapeutics.
Core Synthesis Strategies: Building the Foundation
The efficient and versatile synthesis of the this compound core is fundamental to its widespread use in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages in terms of starting material availability, scalability, and the potential for introducing diversity elements. A common and effective strategy involves a multi-step sequence commencing with a substituted pyrazole precursor.
General Synthetic Workflow
The following diagram illustrates a generalized and widely adopted synthetic pathway to the this compound core.
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic scaffold 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. As a key building block in medicinal chemistry, particularly in the development of novel therapeutics, rigorous structural confirmation and purity assessment are paramount.[1] This document outlines the predicted spectroscopic data across major analytical techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Each section details the theoretical basis for the predicted spectral features, provides field-proven protocols for data acquisition, and explains the causal relationships between molecular structure and spectral output. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of pyrazolo[1,5-a]pyrazine-based compounds.
Introduction and Molecular Structure
This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and a saturated piperazine ring. This scaffold is of significant interest in drug discovery, serving as the core for agents targeting a range of biological pathways. The unique combination of a planar, aromatic pyrazole ring and a conformationally flexible, saturated piperazine ring imparts distinct chemical and physical properties that are critical for molecular recognition and biological activity.
Accurate characterization is the bedrock of chemical research and development. The spectroscopic signature of a molecule is its definitive fingerprint, providing unequivocal proof of its identity, purity, and structural integrity. This guide synthesizes predictive data based on the well-established spectroscopic principles of its constituent rings—pyrazole and piperazine—to offer a robust framework for the analysis of the title compound.
Molecular Properties:
-
Molecular Formula: C₆H₉N₃[2]
-
Molecular Weight: 123.16 g/mol [2]
-
Core Scaffolds: Pyrazole (aromatic, 5-membered ring) and Piperazine (aliphatic, 6-membered ring)[3][4]
Below is the structure with standardized numbering for spectroscopic assignment.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on data from analogous pyrazole and piperazine structures.[5][6][7][8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-2 | ~7.5 | d | 1H | J2,3 ≈ 2.0-2.5 | Aromatic proton on pyrazole, adjacent to one proton. Deshielded by the ring current and adjacent nitrogen. |
| H-3 | ~6.2 | d | 1H | J3,2 ≈ 2.0-2.5 | Aromatic proton on pyrazole, shielded relative to H-2. Coupled to H-2. |
| H-5 | ~4.1 | t | 2H | J5,6 ≈ 5.5-6.0 | Aliphatic CH₂ adjacent to a nitrogen (N4). Deshielded by the electronegative nitrogen. |
| H-6 | ~3.2 | t | 2H | J6,5 ≈ 5.5-6.0 | Aliphatic CH₂ adjacent to another CH₂ group. Less deshielded than H-5 and H-7. |
| H-7 | ~4.0 | s | 2H | - | Aliphatic CH₂ adjacent to the pyrazole ring nitrogen (N8) and carbon (C7). Broadened singlet expected due to quadrupolar relaxation of adjacent nitrogens and lack of proton coupling. |
| N-H | Variable | br s | 1H | - | Note: This structure has no N-H proton. If a salt (e.g., HCl) is formed, a broad N-H signal for the protonated N4 would appear downfield. |
Caption: Predicted ¹H NMR correlations and chemical shift regions.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for sample concentration).
-
-
Processing: Apply an exponential line broadening of 0.3 Hz, Fourier transform, phase correct, and calibrate the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Position | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~138 | Aromatic CH carbon in the pyrazole ring, deshielded by adjacent N1. |
| C-3 | ~105 | Aromatic CH carbon, shielded relative to C-2. |
| C-3a | ~145 | Bridgehead quaternary carbon, part of the aromatic system. Highly deshielded. |
| C-5 | ~48 | Aliphatic CH₂ carbon adjacent to N4. |
| C-6 | ~45 | Aliphatic CH₂ carbon. |
| C-7 | ~50 | Aliphatic CH₂ carbon adjacent to N8. |
Protocol: ¹³C NMR and DEPT Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
¹³C Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Processing: Apply an exponential line broadening of 1.0 Hz, Fourier transform, phase correct, and calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
Predicted MS Data (Electron Ionization, EI):
| m/z Value | Predicted Identity | Rationale |
|---|---|---|
| 123 | [M]⁺ | Molecular ion. Expected to be a prominent peak due to the stability of the aromatic system. |
| 95 | [M - C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder (rDA) fragmentation of the piperazine ring. |
| 81 | [M - C₂H₄N]⁺ | Fragmentation of the piperazine ring. |
| 68 | [C₃H₄N₂]⁺ | Pyrazole cation radical, a stable fragment. |
Caption: Predicted major fragmentation pathway in EI-MS.
Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.
-
Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
EI Method:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
-
ESI Method (for High Resolution):
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 50-500.
-
-
Analysis: Identify the molecular ion peak [M]⁺ for EI or [M+H]⁺ for ESI. For high-resolution mass spectrometry (HRMS), confirm that the measured mass is within 5 ppm of the calculated exact mass (123.0796).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9][10]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 3100-3000 | Medium-Weak | C-H stretch (aromatic) | Corresponds to the C-H bonds on the pyrazole ring.[2] |
| 2950-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the CH₂ groups of the piperazine ring.[11] |
| ~1600, ~1520 | Medium-Weak | C=C / C=N stretch | Aromatic ring stretching vibrations from the pyrazole moiety. |
| 1450-1300 | Medium | CH₂ bend / C-N stretch | Bending (scissoring, twisting) vibrations of the aliphatic CH₂ groups and stretching of C-N bonds in the piperazine ring.[11] |
Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The spectrum is automatically background-corrected by the instrument software.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-systems and heteroatoms.[12][13]
Predicted UV-Vis Absorption:
-
λmax: ~210-220 nm
-
Solvent: Ethanol or Methanol
-
Transition Type: π → π*
-
Rationale: The primary chromophore in the molecule is the pyrazole ring. Simple pyrazoles exhibit a strong absorption band around 210 nm, which corresponds to a π → π* electronic transition.[14][15] The saturated piperazine ring does not absorb significantly in the standard UV-Vis range (>200 nm). The absorption is not expected to extend into the visible range, hence the compound should be colorless.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol. Serially dilute the stock solution to create a sample with an absorbance between 0.5 and 1.0 AU. A typical concentration would be in the 10⁻⁴ to 10⁻⁵ M range.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
-
Scan Range: 400-190 nm.
-
Scan Speed: Medium.
-
-
Analysis: The instrument software will automatically subtract the solvent blank. Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic data predicted in this guide provides a robust, multi-faceted analytical profile for this compound. The combination of ¹H and ¹³C NMR definitively establishes the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. IR spectroscopy verifies the presence of key functional group vibrations, while UV-Vis spectroscopy characterizes the electronic nature of the pyrazole chromophore. By employing the protocols and interpretive logic detailed herein, researchers can confidently verify the synthesis, assess the purity, and ensure the structural integrity of this important medicinal chemistry scaffold.
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Tautomeric Landscapes of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent therapeutic agents, including HIV-1 integrase inhibitors and Hepatitis B Virus (HBV) core protein allosteric modulators.[1] A critical, yet often nuanced, aspect of the molecular behavior of these derivatives is their capacity to exist in multiple tautomeric forms. This prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, can profoundly influence the physicochemical properties, receptor-binding interactions, and ultimately, the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2][3] This in-depth technical guide provides a comprehensive exploration of tautomerism within the this compound series, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the prevalent tautomeric forms, the key factors governing their equilibrium, and the robust experimental and computational methodologies for their characterization.
The Phenomenon of Tautomerism: Beyond Static Structures
In drug discovery, a molecule's structure is often depicted as a single, static entity. However, for many heterocyclic systems, this representation is an oversimplification. Tautomerism introduces a dynamic equilibrium between two or more interconverting isomers.[2][3] For N-unsubstituted pyrazole-containing scaffolds, this typically manifests as annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. Furthermore, the presence of carbonyl or amino functionalities within the fused ring system introduces the possibility of keto-enol and amino-imino tautomerism, respectively. The relative populations of these tautomers are not fixed but are instead influenced by a delicate interplay of intrinsic electronic effects and the surrounding microenvironment.
Prevalent Tautomeric Equilibria in this compound Derivatives
The core structure of this compound allows for several potential tautomeric equilibria, primarily dictated by the substitution pattern. The most significant of these are keto-enol and amino-imino tautomerism, particularly in derivatives functionalized at the 4-position of the pyrazine ring.
Keto-Enol Tautomerism in 4-Oxo Derivatives
A prominent class of this compound derivatives features a carbonyl group at the 4-position. These 4-oxo derivatives can exist in equilibrium with their corresponding enol tautomers.
Caption: Keto-enol tautomerism in 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
The position of this equilibrium is highly dependent on several factors, as detailed in the subsequent section. Generally, the keto form is more stable in many heterocyclic systems; however, the enol form can be significantly populated, particularly when stabilized by intramolecular hydrogen bonding or conjugation with adjacent substituents.[4]
Amino-Imino Tautomerism in 4-Amino Derivatives
When the 4-position is substituted with an amino group, an amino-imino tautomeric equilibrium is possible.
Caption: Amino-imino tautomerism in 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
The relative stability of the amino and imino forms is influenced by the electronic properties of the pyrazole and pyrazine rings, as well as the nature of any substituents. Conjugation effects can play a significant role in stabilizing one tautomer over the other.[5]
Governing Factors of Tautomeric Equilibrium
The delicate balance between tautomeric forms is dictated by a combination of intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric landscape of a drug candidate.
| Factor | Description | Impact on this compound Derivatives |
| Substituent Effects | The electronic nature of substituents on the heterocyclic core can significantly influence tautomeric preference. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize specific tautomers through inductive and resonance effects. | An EWG on the pyrazole ring may favor a particular annular tautomer, which in turn influences the keto-enol or amino-imino equilibrium in the fused pyrazine ring. |
| Solvent Polarity | The polarity of the solvent can have a profound impact on the relative stability of tautomers. Polar solvents may preferentially solvate and stabilize the more polar tautomer, while nonpolar solvents may favor less polar forms, often those with intramolecular hydrogen bonds. | In polar protic solvents, the keto tautomer of 4-oxo derivatives may be favored due to hydrogen bonding with the solvent. Conversely, in nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond, might be more prevalent. |
| Temperature | Temperature can shift the tautomeric equilibrium. The direction of the shift depends on the thermodynamic parameters (enthalpy and entropy) of the interconversion. | Variable-temperature NMR studies can provide valuable information on the thermodynamics of the tautomeric equilibrium. |
| pH | The pH of the medium can influence the protonation state of the molecule, which can, in turn, affect the tautomeric equilibrium. | In acidic or basic conditions, the ionization of the molecule can favor one tautomeric form over another. This is particularly relevant for in vivo conditions. |
| Intramolecular Hydrogen Bonding | The formation of an intramolecular hydrogen bond can significantly stabilize a particular tautomer. | In 4-oxo derivatives, the enol form can be stabilized by a hydrogen bond between the hydroxyl proton and a nitrogen atom in the pyrazole ring. |
Experimental and Computational Characterization of Tautomers
A multi-pronged approach, combining experimental spectroscopy and computational modeling, is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying tautomerism in solution.[6]
-
¹H NMR: The chemical shifts of labile protons (e.g., N-H, O-H) and protons adjacent to the tautomerizing centers can provide direct evidence for the presence of different tautomers. In cases of rapid interconversion, time-averaged signals are observed.
-
¹³C NMR: The chemical shifts of carbon atoms involved in the tautomeric equilibrium (e.g., C=O vs. C-OH) are highly sensitive to the tautomeric form.
-
¹⁵N NMR: This technique can be particularly informative for pyrazole-containing systems, as the chemical shifts of the nitrogen atoms are distinct for each annular tautomer.
-
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric interconversion can be slowed, potentially allowing for the observation of distinct signals for each tautomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can help to elucidate the spatial proximity of protons, providing structural information that can differentiate between tautomers.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups associated with different tautomers.
-
Keto Form: Characterized by a strong C=O stretching vibration, typically in the range of 1650-1750 cm⁻¹.
-
Enol Form: Exhibits a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching vibration.
-
Amino Form: Shows N-H stretching vibrations.
-
Imino Form: Characterized by a C=N stretching vibration.
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of tautomers can differ significantly due to variations in their conjugated systems. Changes in the absorption maxima upon altering solvent polarity can provide clues about the tautomeric equilibrium.[7]
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about the dominant tautomeric form in the solid state. This data serves as a crucial benchmark for validating computational models and understanding solid-state properties.
Computational Approaches
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for investigating tautomerism.[8][9]
-
Relative Energy Calculations: By calculating the relative energies of the different tautomeric forms, the most stable tautomer can be predicted. It is crucial to include solvent effects in these calculations, often through the use of continuum solvation models (e.g., PCM, SMD).
-
Spectroscopic Parameter Prediction: DFT can be used to predict NMR chemical shifts and IR vibrational frequencies for each tautomer. Comparing these predicted values with experimental data can aid in the assignment of the observed tautomer(s).
-
Transition State Analysis: DFT can be used to calculate the energy barrier for the interconversion between tautomers, providing insights into the kinetics of the process.
Caption: Integrated workflow for the characterization of tautomers.
Impact on Drug Development
The tautomeric state of a drug molecule is not merely a chemical curiosity; it has profound implications for its pharmacological profile.[2][3]
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, one tautomer may exhibit significantly higher binding affinity for a biological target than another.
-
Pharmacokinetics (ADME):
-
Absorption: The lipophilicity (LogP/LogD) of a molecule can vary between tautomeric forms, affecting its ability to cross biological membranes.
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.[10]
-
-
Physicochemical Properties: Tautomerism can influence a range of critical properties, including solubility, pKa, and crystal packing. These properties are fundamental to drug formulation and delivery.
Conclusion and Future Perspectives
A comprehensive understanding of tautomerism is a critical component of modern, structure-based drug design, particularly for complex heterocyclic scaffolds like this compound. By employing a synergistic combination of advanced spectroscopic techniques and robust computational methods, drug discovery teams can effectively characterize the tautomeric landscape of their lead compounds. This knowledge enables a more rational approach to lead optimization, allowing for the fine-tuning of molecular properties to enhance target engagement, improve pharmacokinetic profiles, and ultimately, increase the probability of clinical success. As our understanding of the subtle forces that govern tautomeric equilibria continues to evolve, so too will our ability to design safer and more effective medicines based on this versatile and therapeutically important scaffold.
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An In-depth Technical Guide to the Solubility of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Hydrochloride
Introduction
In the landscape of contemporary drug discovery, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is not merely a preliminary step but a foundational pillar for successful development. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive examination of the solubility of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride, a heterocyclic compound of interest in pharmaceutical research, particularly for its activity within the central nervous system.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper, mechanistic understanding of the factors governing the solubility of this hydrochloride salt. We will explore the theoretical underpinnings of its dissolution, present robust, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for informed decision-making in a research and development setting.
I. Physicochemical Profile and Theoretical Solubility Considerations
This compound hydrochloride is a protonated heterocyclic compound.[1] The presence of basic nitrogen atoms in the pyrazine ring system makes it amenable to salt formation, in this case, with hydrochloric acid. This strategic conversion to a hydrochloride salt is a common and often effective method to enhance the aqueous solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).[2]
However, the solubility of a hydrochloride salt is not always a straightforward improvement over the free base and is governed by a complex interplay of factors.[2][3] For this compound hydrochloride, a qualitative assessment indicates limited solubility in water, with improved solubility in dilute acidic solutions and organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[1]
Several key principles dictate its dissolution behavior:
-
pH-Dependent Solubility: As a salt of a weak base, the solubility of this compound hydrochloride is highly dependent on the pH of the medium. In acidic environments, the equilibrium favors the protonated, more soluble form of the molecule. As the pH increases towards the pKa of the conjugate acid, the uncharged free base begins to precipitate, leading to a decrease in solubility.
-
The Common Ion Effect: The solubility of this hydrochloride salt can be suppressed in solutions already containing chloride ions (e.g., in hydrochloric acid or certain buffer systems).[2][3] This is due to Le Châtelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the solid, undissolved salt.[4] This phenomenon is particularly relevant when considering formulation in chloride-containing media or dissolution in gastric fluid.
-
Crystal Lattice Energy: The solubility of any solid is a balance between the energy required to overcome the forces holding the crystal lattice together and the energy released upon solvation of the ions.[2] The specific crystalline form (polymorph) of the hydrochloride salt will have a unique lattice energy, and thus, a unique solubility.
II. Differentiating Kinetic and Thermodynamic Solubility: A Strategic Approach
In drug discovery and development, solubility is often assessed in two distinct phases: kinetic and thermodynamic. Understanding the difference is crucial for the correct application and interpretation of the data.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[5][6] The resulting value is often a measure of supersaturation and subsequent precipitation, rather than true equilibrium solubility. Kinetic solubility is invaluable in the early stages of discovery for ranking compounds and identifying potential solubility liabilities.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium.[8][9] This is a more time- and resource-intensive measurement, typically performed using the shake-flask method, and is the gold standard for lead optimization and pre-formulation studies.[5][10]
The following diagram illustrates the workflow for selecting the appropriate solubility assay based on the stage of drug development.
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A Technical Guide to the Chemical Stability and Degradation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability and potential degradation pathways of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, a core structural motif in numerous modern medicinal chemistry programs. As a Senior Application Scientist, the insights presented herein are synthesized from established principles of chemical reactivity, regulatory guidelines on stability testing, and field-proven methodologies to offer a robust framework for anticipating and investigating the degradation of this important heterocyclic system.
The this compound core is recognized for its synthetic tractability and its presence in a variety of biologically active agents, including inhibitors of HIV-1 integrase and Hepatitis B Virus (HBV) core protein allosteric modulators.[1][2] Given its prevalence, a thorough understanding of its intrinsic stability is paramount for the development of safe, effective, and stable pharmaceutical products.
The Imperative of Stability Assessment in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3][4][5] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation products and to establish appropriate storage conditions.[3] Forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing, are a cornerstone of this process.[3][4][5] These studies serve to:
-
Elucidate potential degradation pathways.
-
Identify and characterize degradation products.
-
Develop and validate stability-indicating analytical methods.[6]
-
Inform formulation and packaging development.
Physicochemical Properties and Inherent Reactivity of the Scaffold
The this compound scaffold is a bicyclic heteroaromatic system comprised of a fused pyrazole and a partially saturated pyrazine ring.[7] Its hydrochloride salt is a white crystalline solid with limited solubility in water but is soluble in dilute acidic solutions and organic solvents like methanol and DMSO. The presence of multiple nitrogen atoms with varying degrees of basicity and nucleophilicity, along with C-H bonds susceptible to oxidation, dictates its chemical reactivity and potential degradation pathways.
The pyrazole ring is generally considered aromatic and relatively stable, but it can be susceptible to electrophilic attack and oxidation under harsh conditions. The tetrahydropyrazine ring, being non-aromatic, is more flexible and contains secondary amine functionalities that are prone to oxidation and other reactions.
Forced Degradation Studies: A Predictive Framework
Forced degradation studies are essential to probe the intrinsic stability of a molecule.[3][4][5] The following sections detail the recommended experimental protocols and the anticipated degradation pathways for the this compound core under various stress conditions.
Hydrolytic Degradation
Causality behind Experimental Choices: Hydrolysis is a common degradation pathway for pharmaceuticals, particularly for molecules containing labile functional groups. By subjecting the compound to a range of pH conditions (acidic, neutral, and basic), we can simulate the potential for degradation in different physiological environments and in various liquid formulations.
Experimental Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N to 1 N hydrochloric acid.
-
For basic hydrolysis, dilute the stock solution with 0.1 N to 1 N sodium hydroxide.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 24-72 hours), with periodic sampling.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Anticipated Degradation Pathways: The fused ring system of this compound is generally stable to hydrolysis. However, substituted derivatives bearing hydrolyzable functional groups (e.g., amides, esters) would be expected to degrade at these positions.[1][8] The core structure itself is anticipated to be largely stable under these conditions.
Oxidative Degradation
Causality behind Experimental Choices: Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate these conditions.
Experimental Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Incubate the solution at room temperature or slightly elevated temperatures (e.g., 40°C) for a defined period, with periodic sampling.
-
Analyze the samples by a stability-indicating HPLC method.
Anticipated Degradation Pathways: Nitrogen-containing heterocyclic compounds are often susceptible to oxidation.[9] Potential sites of oxidation on the this compound scaffold include the nitrogen atoms of the pyrazine ring, leading to the formation of N-oxides. The secondary amine in the tetrahydropyrazine ring is a likely site for oxidation. Furthermore, oxidative dehydrogenation of the tetrahydropyrazine ring could lead to the formation of the corresponding aromatic pyrazolo[1,5-a]pyrazine.[10]
Photolytic Degradation
Causality behind Experimental Choices: Exposure to light can provide the energy to induce photochemical reactions, leading to degradation. Photostability testing is crucial for determining appropriate packaging and storage conditions. ICH Q1B guidelines provide a standardized approach for photostability testing.[3]
Experimental Protocol:
-
Expose a solid sample and a solution of this compound to a light source that provides both ultraviolet (UV) and visible light. A common setup is a photostability chamber with a cool white fluorescent lamp and a near-UV lamp.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by a stability-indicating HPLC method.
Anticipated Degradation Pathways: The pyrazole and pyrazine rings contain π-systems that can absorb UV radiation, potentially leading to photo-induced degradation. While specific photolytic degradation pathways for this scaffold are not well-documented, similar heterocyclic systems can undergo ring-opening, rearrangement, or dimerization reactions upon exposure to light.
Thermal Degradation
Causality behind Experimental Choices: Elevated temperatures can accelerate chemical reactions, providing insight into the thermal stability of the molecule. This is important for determining appropriate manufacturing, storage, and shipping conditions.
Experimental Protocol:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60-100°C) in a temperature-controlled oven for a defined period.
-
For solutions, incubate at a suitable temperature (e.g., 60-80°C).
-
Analyze the samples at various time points using a stability-indicating HPLC method.
Anticipated Degradation Pathways: While many polynitrogenated heterocyclic compounds are thermally stable up to high temperatures, decomposition can occur through radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds at very high temperatures.[11] For pharmaceutical purposes, significant degradation at moderately elevated temperatures would be a concern and would necessitate controlled storage conditions.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate assessment of drug stability.[12][13]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is the workhorse technique for stability studies.[4][12] A suitable method should be able to separate the parent compound from all its degradation products. Method development would involve optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification and characterization of degradation products.[14] By providing mass information, it allows for the determination of the molecular weight of the degradants and, through fragmentation analysis (MS/MS), can provide structural information.
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acidic Hydrolysis | 0.1 N - 1 N HCl, 60-80°C | Generally stable, hydrolysis of substituents | HPLC-UV, LC-MS |
| Basic Hydrolysis | 0.1 N - 1 N NaOH, 60-80°C | Generally stable, hydrolysis of substituents | HPLC-UV, LC-MS |
| Oxidation | 3-30% H₂O₂, RT - 40°C | N-oxides, dehydrogenated products | HPLC-UV, LC-MS/MS |
| Photolysis | UV/Vis light (ICH Q1B) | Ring-opened products, rearranged isomers | HPLC-UV, LC-MS |
| Thermal | 60-100°C (solid), 60-80°C (solution) | Minimal degradation expected | HPLC-UV, LC-MS |
Diagrams
Caption: A generalized workflow for conducting forced degradation studies.
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An In-depth Technical Guide to the Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that balance structural complexity with synthetic accessibility is paramount. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system, has emerged as a "lead-oriented" scaffold of significant interest.[1] Its inherent three-dimensionality, conformational rigidity, and hydrophilic nature make it an attractive starting point for the design of new therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, intended for researchers, scientists, and professionals in the field of drug development.
The pyrazine ring and its fused derivatives are foundational components in numerous natural and synthetic compounds, exhibiting a wide array of pharmacological properties.[2][3] The tetrahydropyrazolo[1,5-a]pyrazine framework, in particular, has proven to be a fertile ground for the discovery of potent modulators of various biological targets, ranging from kinases involved in cancer to viral proteins essential for replication.
Part 1: Synthetic Strategies and Molecular Diversification
The successful exploration of any chemical scaffold hinges on robust and flexible synthetic methodologies. Several approaches have been developed for the multigram synthesis of the this compound core, allowing for systematic structural modifications.
Core Synthesis via Cyclocondensation and Reduction
A prevalent and efficient strategy commences with commercially available 1H-pyrazole-5-carboxylic acids. The synthesis involves the construction of the unsaturated pyrazine ring followed by a catalytic hydrogenation step to yield the saturated core.[1] This method is advantageous for its scalability and the ability to introduce initial diversity from the starting pyrazole.
A key alternative is the use of multicomponent reactions, such as a modified Ugi condensation, to assemble the core structure in a highly convergent manner.[4] This approach allows for the rapid generation of a library of analogs by varying the multiple input components.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize a functionalized this compound building block.
Methodology (based on cyclocondensation approach[1]):
-
Amide Coupling: Commercially available 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM). N,N'-Diisopropylethylamine (DIPEA) (2.5 eq) and (2-aminoethyl)carbamic acid tert-butyl ester (1.1 eq) are added. The mixture is cooled to 0°C, and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 16 hours.
-
Work-up and Purification: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Boc Deprotection: The purified amide is dissolved in a 4M HCl solution in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to yield the amine hydrochloride salt.
-
Cyclization and Dehydration: The amine salt is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) in a suitable solvent like toluene at reflux to facilitate the cyclization and formation of the unsaturated pyrazine ring.
-
Catalytic Hydrogenation: The resulting unsaturated bicyclic compound is dissolved in methanol and subjected to hydrogenation (H2 gas, 50 psi) in the presence of a palladium on carbon (10% Pd/C) catalyst. The reaction is monitored by TLC until completion.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired this compound core, which can be further functionalized.
Strategies for Functionalization
The true power of this scaffold lies in its potential for diversification at multiple positions. Orthogonally protected functional groups can be introduced, enabling selective modification.[1] For instance, N-Boc protected derivatives can undergo iodination with N-iodosuccinimide (NIS), creating a handle for subsequent metal-catalyzed cross-coupling reactions or transmetallation to introduce a wide array of functional groups such as carboxylic acids, aldehydes, or boronic esters.[1]
Caption: Generalized synthetic workflow for derivative library creation.
Part 2: A Spectrum of Biological Activity
Derivatives of the this compound scaffold have demonstrated potent activity against a diverse range of therapeutic targets.
Kinase Inhibition in Oncology
The scaffold has proven particularly effective in the design of kinase inhibitors.
-
ATR Inhibitors: Ataxia telangiectasia and Rad-3 related protein (ATR) is a critical kinase in the DNA damage response pathway.[5] In many cancers with a defective G1 checkpoint (e.g., p53 mutations), cells become highly reliant on the ATR-mediated S and G2 checkpoints for DNA repair and survival.[5] Inhibiting ATR can therefore selectively sensitize these cancer cells to DNA-damaging agents. A high-throughput screening (HTS) campaign identified a tetrahydropyrazolo[1,5-a]pyrazine-based hit which, through extensive structure-based design, led to the discovery of highly potent and selective ATR inhibitors.[5][6]
Caption: ATR signaling pathway and the point of intervention.
-
Other Kinases: This scaffold has also been incorporated into inhibitors of other important kinase families, including Janus kinases (JAKs) for treating inflammatory conditions and RET kinases, which are implicated in various cancers.[7]
Antiviral Applications
-
Hepatitis B Virus (HBV): A series of this compound compounds were identified as HBV Core Protein Allosteric Modulators (CpAMs).[8] These molecules interfere with the proper assembly of the viral capsid, a crucial step in the HBV lifecycle, and have shown efficacy against nucleos(t)ide-resistant variants.[8] The lead compound from this series demonstrated significant inhibition of HBV DNA viral load in a mouse model.[8]
-
HIV-1 Integrase Inhibitors: Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been designed and synthesized as novel inhibitors of HIV-1 integrase.[9] This enzyme is essential for integrating the viral DNA into the host genome. Structure-activity studies revealed that a coplanar arrangement of metal-binding heteroatoms within the molecule is optimal for binding to the integrase active site, leading to potent inhibition of both the enzyme and viral replication in cell culture.[9]
Part 3: Decoding the Structure-Activity Relationship (SAR)
The development of potent ATR inhibitors serves as an excellent case study for understanding the SAR of the tetrahydropyrazolo[1,5-a]pyrazine scaffold.
From HTS Hit to Potent Lead
The journey began with an HTS hit that, while showing some activity against ATR, was more potent against PI3Kα and had poor solubility.[5] A "morphing" strategy was employed, using structure-based design guided by homology models and surrogate crystal structures, to systematically modify the initial hit.[5][6]
Key Modifications and Their Rationale:
-
Hinge-Binding Moiety: The core tetrahydropyrazolo[1,5-a]pyrazine was identified as an effective hinge-binder in the kinase's ATP pocket.
-
Affinity Pocket Exploration: A scan of various groups to interact with the affinity pocket led to the discovery that a 7-azaindole moiety provided optimal binding affinity, resulting in a sub-nanomolar compound.[5]
-
Improving Selectivity and Properties: Despite high potency, the compound still had off-target PI3Kα activity and suffered from efflux in cell-based assays. The addition of a 6-chloro group to the azaindole was found to consistently eliminate efflux and further boost cellular activity, leading to a final compound with excellent potency, high selectivity, and a favorable in vivo pharmacokinetic profile.[5]
Data Presentation: SAR of ATR Inhibitors
| Compound | Modification | ATR IC50 (nM) | pChk1 Cell IC50 (nM) | PI3Kα IC50 (nM) | Rationale for Change |
| Hit 1 | Initial HTS Hit | >1000 | 1800 | 460 | Starting point, poor potency and selectivity.[5] |
| Cmpd 2 | Added 7-azaindole | <1 | 44 | >1000 | Increased target affinity via new H-bonds.[5] |
| Cmpd 7 | Added 6-chloro to azaindole | 0.5 | 37 | >10,000 | Mitigated efflux, improved cell activity and selectivity.[5] |
graph "SAR_Logic" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];A [label="HTS Hit\n- Low Potency\n- Poor Selectivity (PI3Kα)\n- Poor Solubility", fillcolor="#FBBC05"]; B [label="Modification 1:\nIntroduce 7-azaindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate Compound\n+ High Potency (sub-nM)\n- Still has efflux issues", fillcolor="#F1F3F4"]; D [label="Modification 2:\nAdd 6-chloro to azaindole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Lead Compound\n+ High Potency\n+ High Selectivity\n+ No Efflux\n+ Good PK Profile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Caption: Logical progression of SAR for ATR inhibitor optimization.
Conclusion and Future Horizons
The this compound scaffold represents a remarkable success story in modern drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled its application across diverse therapeutic areas, from oncology to infectious diseases. The detailed SAR studies, particularly in the context of ATR inhibitors, underscore the power of structure-based drug design in transforming a modest screening hit into a potent and selective clinical candidate. As new biological targets emerge, the versatility and proven track record of this privileged scaffold ensure it will remain a valuable core for the development of the next generation of therapeutics.
References
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Regioselectivity in the functionalization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
An In-depth Technical Guide to the Regioselective Functionalization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinical candidates and approved drugs, including inhibitors for targets like HIV-1 integrase and Ataxia Telangiectasia and Rad-3 related protein (ATR).[1][2][3] Its privileged structure, combining a saturated piperazine moiety with an aromatic pyrazole ring, offers a unique three-dimensional profile and diverse points for chemical modification. However, the inherent electronic and steric differences between the two fused rings present a significant challenge and opportunity: controlling the regioselectivity of functionalization. This guide provides a comprehensive analysis of the principles and field-proven methodologies for achieving regioselective substitution on this critical scaffold, empowering researchers in drug development to navigate its synthetic landscape with precision.
Core Scaffold Analysis: Electronic Properties and Reactivity
The reactivity of the this compound core is dictated by the distinct electronic nature of its constituent rings.
-
Pyrazole Ring (Positions C2, C3): This five-membered ring is an electron-rich aromatic system. The presence of two nitrogen atoms makes it susceptible to electrophilic attack, analogous to pyrrole. Computational and experimental data on related pyrazolo-fused systems indicate that the C3 position is generally the most nucleophilic and thus the primary site for electrophilic aromatic substitution. This is due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C3 compared to C2.[4]
-
Tetrahydropyrazine Ring (Positions N5, C6, C7): This six-membered ring is a saturated heterocycle. The secondary amine at the N5 position is the most reactive site, acting as a nucleophile and a base. The adjacent methylene groups (C6, C7) are generally unreactive towards polar reactions unless activated.
This electronic dichotomy allows for orthogonal functionalization strategies, where reaction conditions can be tuned to target either the pyrazole or the piperazine portion of the molecule.
Figure 1: Core structure and IUPAC numbering of the this compound scaffold.
Regioselective Strategies for Pyrazole Ring Functionalization
The electron-rich pyrazole ring is the primary target for introducing diversity through C-C and C-X bond formation.
Electrophilic Aromatic Substitution (EAS)
EAS is the most direct method for functionalizing the pyrazole moiety. The inherent nucleophilicity of the ring drives the reaction, with regioselectivity overwhelmingly favoring the C3 position.
Causality Behind C3 Selectivity: Attack of an electrophile (E+) at the C3 position allows the resulting positive charge to be delocalized across the pyrazole system, including onto the N1 nitrogen, without disrupting the aromaticity of the adjacent six-membered ring in related systems.[4] This forms a more stable intermediate compared to attack at C2.
Key Protocols & Observations:
-
Halogenation: This is one of the most reliable EAS reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in solvents such as acetonitrile or DMF provide excellent yields of the corresponding 3-halo derivatives.
-
Nitration and Friedel-Crafts Acylation: These reactions are often challenging. The strongly acidic conditions required for nitration (H₂SO₄/HNO₃) or Lewis acids for acylation can lead to protonation of the nitrogen atoms, deactivating the entire system towards electrophilic attack.[5][6] This deactivation makes forcing conditions necessary, which can result in poor yields or decomposition.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Position | Typical Yield | Reference(s) |
| Bromination | NBS, ACN | C3 | >90% | [7] |
| Chlorination | NCS, DMF | C3 | High | [7] |
| Iodination | NIS, ACN | C3 | Good to High | [7] |
| Nitration | H₂SO₄/HNO₃ | C3 | Low/Difficult | [5][6] |
Metalation and C-H Functionalization
For substitutions not achievable by classical EAS, metal-catalyzed C-H activation and lithiation offer powerful alternatives.
Directed Ortho-Metalation (DoM) and Lithiation: The acidity of the pyrazole ring protons can be exploited using strong bases. The C3-H is typically the most acidic proton on the aromatic portion, allowing for regioselective deprotonation with organolithium reagents (e.g., n-BuLi, LDA) or lithium amide bases (e.g., LTMP).[8][9] The resulting lithiated intermediate can be trapped with a wide array of electrophiles.
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods employing transition metals (e.g., Palladium, Iridium) enable direct C-H functionalization, often with different regioselectivity compared to classical methods.[10] For the related fully aromatic pyrazolo[1,5-a]pyrazine core, palladium-catalyzed C-H functionalization has been shown to selectively occur at the C7 position of the pyrazine ring.[11] While this position is saturated in the tetrahydropyrazolo[1,5-a]pyrazine core, it highlights the potential for catalyst-controlled functionalization at sites that are otherwise unreactive. Research in this area for the saturated scaffold is an emerging field with significant potential.
Functionalization of the Tetrahydropyrazine Ring
The saturated piperazine moiety offers robust handles for modification, primarily at the N5 position.
N5-Functionalization: The secondary amine at N5 is readily functionalized using standard amine chemistry. This position is crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N5-amides.
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, provides N5-alkyl derivatives.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann couplings with aryl halides are effective for installing aryl or heteroaryl substituents.[12]
Experimental Protocols: Field-Proven Methodologies
Protocol 4.1: Regioselective C3-Bromination
This protocol provides a reliable method for the selective bromination at the C3 position of the pyrazole ring.
Step-by-Step Methodology:
-
Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the N5-Boc protected intermediate, which can often be used without further purification.
-
Bromination: Dissolve the N5-Boc protected scaffold (1.0 eq) in acetonitrile (ACN, 0.1 M). Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure 3-bromo-5-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
-
Deprotection (Optional): Treat the purified product with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1 hour. Concentrate under reduced pressure and neutralize to obtain the final 3-bromo product.
Conclusion and Strategic Outlook
The functionalization of the this compound scaffold is a study in regiochemical control. A clear understanding of the electronic disparity between the pyrazole and tetrahydropyrazine rings is paramount for predictable and efficient synthesis.
-
Pyrazole Ring (C3): The C3 position is the default site for electrophilic attack and deprotonation-based functionalization due to electronic activation.
-
Piperazine Ring (N5): The N5 position is the primary site for modifying solubility and pharmacokinetic properties through standard amine chemistry.
Future advancements will likely focus on developing novel transition-metal-catalyzed C-H activation methods to unlock the functionalization of the typically inert C2, C6, and C7 positions. Such methodologies would provide unprecedented access to novel chemical space, further cementing the role of this scaffold in the development of next-generation therapeutics.
References
- Barsanti, P., Aversa, R., Jin, J., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link][1][2][13][14][15]
- Zablotsky, M., Mehra, M., & DeVincentis, J. (2014). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3471-3475. [Link][3]
- Ivashchenko, A. V., et al. (2019). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ChemistrySelect, 4(33), 9735-9740. [Link][11]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (General reference for pyrazine properties). [Link][5]
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- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
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Stereoisomers of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivatives: A Guide to Synthesis, Separation, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of compounds investigated for a range of therapeutic targets, including HIV-1 integrase and Hepatitis B Virus (HBV).[1][2] As with most sp³-rich heterocyclic systems, the introduction of substituents frequently leads to the formation of stereocenters, making an in-depth understanding of its stereoisomerism not just an academic exercise, but a regulatory and clinical necessity. In biological systems, enantiomers are not interchangeable; they are distinct chemical entities that can exhibit profoundly different pharmacology, pharmacokinetics, and toxicology.[3][4] This guide provides a comprehensive technical overview of the critical aspects of stereoisomerism related to this scaffold, offering field-proven insights into stereoselective synthesis, robust methods for chiral separation, and definitive techniques for stereochemical assignment.
The Imperative of Chirality in Drug Development
The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its interaction with biological targets, which are themselves chiral.[5] A drug-receptor interaction is often likened to a key fitting into a lock; the specific stereochemistry of the drug molecule dictates how well it binds to and modulates its target.[5] Consequently, the two enantiomers of a chiral drug can have vastly different biological profiles:
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for all the desired therapeutic activity, while the other (the distomer) could be inactive, have a different pharmacological effect, or even be toxic.[3][6]
-
Pharmacokinetic Differences: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as metabolic enzymes are often stereospecific.[4][5]
-
Therapeutic Optimization: Isolating the active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics.[4]
For the this compound core, chirality is typically introduced by substitution on the saturated pyrazine ring, creating one or more stereocenters. Understanding and controlling this chirality is paramount for developing safe and effective drug candidates.
Structural Basis of Stereoisomerism in the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The core scaffold, this compound, is achiral.[7] Chirality arises upon substitution at specific positions, most commonly within the saturated piperazine moiety. For instance, substitution at the C4, C5, C6, or C7 positions can create a stereocenter. The conformational flexibility of the six-membered ring adds another layer of complexity to the molecule's three-dimensional structure.[8][9]
Caption: A potential stereocenter (*) at C7 of the scaffold.
Strategic Approaches to Accessing Single Enantiomers
There are two primary pathways to obtain enantiomerically pure this compound derivatives: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
This "chiral pool" approach involves building the molecule from enantiomerically pure starting materials, such as α-amino acid derivatives, or using chiral catalysts to guide the stereochemical outcome of a key reaction.[10][11] Modern methods often employ chiral-at-metal catalysts or N-heterocyclic carbenes to achieve high enantioselectivity in the formation of related pyrazolo-pyridine structures.[12][13]
Causality Behind the Choice: Asymmetric synthesis is often the most elegant and cost-effective strategy for large-scale manufacturing, as it avoids "wasting" 50% of the material as the unwanted enantiomer and eliminates the need for a separate resolution step.
Chiral Resolution
For research and early development, synthesizing a racemic mixture and then separating the enantiomers is a highly practical and common strategy. This approach allows for the biological evaluation of both enantiomers without the upfront investment in developing a complex asymmetric synthesis. The dominant technology for this purpose is Chiral High-Performance Liquid Chromatography (HPLC).[14][15]
Caption: Workflow from racemate to biological evaluation.
Chiral Separation: A Practical Guide to HPLC Method Development
Chiral HPLC separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[16] The formation of transient, diastereomeric complexes between the enantiomers and the CSP leads to different retention times and, thus, separation.[17] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and represent the first line of inquiry for method development due to their broad enantiorecognition abilities.[18][19]
Experimental Protocol: Chiral HPLC Method Screening
This protocol provides a self-validating system for developing a robust separation method.
Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of a novel this compound derivative.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Columns: Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA (or similar polysaccharide-based columns)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
Step-by-Step Methodology:
-
Analyte Preparation: Dissolve the racemic compound in a suitable solvent (e.g., IPA) to a concentration of ~1 mg/mL.
-
Initial Screening (Normal Phase):
-
Rationale: Normal phase often provides excellent selectivity for compounds with hydrogen bond donors/acceptors.
-
Column: Start with Chiralpak AD-H.
-
Mobile Phase: Begin with a 90:10 (v/v) mixture of n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
Analysis: Run the sample. If no separation or poor resolution is observed, proceed to modify the mobile phase by changing the alcohol modifier (e.g., to EtOH) or its percentage (e.g., 80:20 Hexane:IPA).
-
-
Modifier and Additive Optimization:
-
Rationale: For basic compounds like the tetrahydropyrazolo[1,5-a]pyrazine core, peak tailing can be an issue. An acidic or basic additive can improve peak shape and selectivity.
-
Protocol: If peak shape is poor, add 0.1% DEA to the alcohol modifier. For acidic compounds, 0.1% TFA may be used. Re-run the analysis.
-
-
Polar Organic & Reversed-Phase Screening:
-
Rationale: If normal phase fails, polar organic or reversed-phase modes offer a completely different selectivity profile.[19]
-
Polar Organic: Use a mobile phase of 100% MeOH or ACN with 0.1% additive.
-
Reversed-Phase: Use a reversed-phase chiral column (e.g., Chiralcel OJ-RH) with a mobile phase of ACN:Water (with 0.1% formic acid or ammonium bicarbonate buffer).[20]
-
-
System Validation and Data Interpretation:
-
Baseline Resolution: Aim for a resolution factor (Rs) ≥ 1.5.
-
Retention Factor (k'): Ensure k' is between 2 and 10 for robust analysis.
-
Tailing Factor (Tf): Aim for Tf between 0.9 and 1.2 for good peak symmetry.
-
Data Presentation: Method Development Starting Points
| Mode | Column Type | Mobile Phase Composition | Additive (if needed) | Rationale & Field Insights |
| Normal Phase | Polysaccharide | Hexane/IPA (90/10) | 0.1% DEA | Excellent starting point; DEA suppresses silanol interactions, improving peak shape for basic amines.[16] |
| Polar Organic | Polysaccharide | ACN or MeOH | 0.1% TFA/DEA | Offers different selectivity and faster run times. Useful if solubility in hexane is low.[19] |
| Reversed-Phase | RP-Polysaccharide | ACN/Water/Buffer | Formic Acid | Necessary for highly polar analytes; mimics conditions used in bioanalytical assays.[20] |
Definitive Stereochemical Assignment
Once separated, the absolute configuration (i.e., R or S) of each enantiomer must be determined. No single technique is universally applicable, and a combination of methods often provides the most trustworthy assignment.
X-Ray Crystallography
This is the gold standard for determining absolute stereochemistry.[21] By diffracting X-rays off a single crystal of an enantiomerically pure sample, a three-dimensional electron density map can be generated, providing an unambiguous structural assignment.[22][23][24]
Causality Behind the Choice: X-ray crystallography provides direct, irrefutable visual evidence of the spatial arrangement of atoms. Its primary limitation is the requirement to grow a high-quality single crystal, which can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR of enantiomers in a standard achiral solvent produces identical spectra, their signals can be differentiated in a chiral environment.[25]
-
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers.[25] Diastereomers have different physical properties and will show distinct signals in a standard NMR spectrum, allowing for quantification of enantiomeric excess (ee).[26][27]
-
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to induce a chemical shift difference between the enantiomers through transient diastereomeric complex formation.
Expertise Insight: NMR is a powerful tool for confirming enantiomeric purity and can provide structural information that, when compared to computational models or known analogues, can infer the absolute configuration.[28][29]
Conclusion: Integrating Stereochemical Knowledge into Drug Discovery
For scientists and researchers in drug development, a proactive and rigorous approach to the stereoisomers of this compound derivatives is essential. The early separation of enantiomers and their individual characterization is not a downstream optimization but a core component of the lead discovery and optimization process. By employing systematic chiral separation protocols, utilizing definitive analytical techniques for structural assignment, and evaluating each stereoisomer's biological profile independently, development teams can make more informed decisions, mitigate risks of unforeseen toxicity or off-target effects, and ultimately design safer, more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of stereoisomerism for this important class of molecules.
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A Technical Guide to the Computational Modeling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Interactions
This guide provides a comprehensive overview of the computational strategies employed in the discovery and optimization of therapeutic agents based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core computational methodologies that are pivotal in understanding the interactions of this privileged scaffold with various biological targets. We will explore the causality behind methodological choices, offering field-proven insights to ensure technical accuracy and practical applicability.
Introduction: The this compound Scaffold - A Privileged Core in Drug Discovery
The this compound (THPP) core is a key pharmacophore found in a multitude of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for the design of potent and selective inhibitors for a range of therapeutic targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of kinases such as Ataxia-Telangiectasia and Rad3-related protein (ATR) and Phosphoinositide 3-kinase alpha (PI3Kα), as well as other enzymes like HIV-1 integrase.[1][2][3] The successful development of these compounds is often underpinned by a robust computational modeling strategy that guides the iterative process of drug design.
This guide will navigate through the essential in silico techniques, from initial hit identification to lead optimization, providing a logical and scientifically grounded workflow for researchers working with the THPP scaffold.
The Computational Drug Discovery Workflow for THPP Derivatives
The journey of designing novel THPP-based therapeutic agents is a multi-step process that heavily relies on a synergistic interplay between computational modeling and experimental validation. The following diagram illustrates a typical workflow:
Caption: A typical computational drug discovery workflow for THPP derivatives.
Core Computational Methodologies
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] For THPP derivatives targeting kinases, docking helps in understanding the key interactions within the ATP-binding pocket.
Causality Behind Experimental Choices: The choice of docking software and scoring function is critical. For kinase inhibitors, programs like Glide, AutoDock, and GOLD are frequently used due to their accuracy in predicting binding modes.[5] Scoring functions are chosen based on their ability to correctly rank compounds with known activities. It is often advisable to use multiple scoring functions to achieve a consensus prediction.[4]
Detailed Protocol for Molecular Docking of THPP Derivatives against a Kinase Target:
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the THPP derivative.
-
Assign correct atom types and partial charges using a suitable force field (e.g., OPLS, GAFF).
-
Generate possible tautomers and ionization states at physiological pH.
-
Perform energy minimization of the ligand.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking and Scoring:
-
Dock the prepared ligands into the receptor grid using a chosen docking program (e.g., Glide's Standard Precision 'SP' or Extra Precision 'XP' mode).[5]
-
Score the generated poses using the software's scoring function to estimate the binding affinity.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.
-
Validate the docking protocol by redocking the co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose (typically < 2.0 Å).[6]
-
Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction
While molecular docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[4] This is particularly important for understanding the conformational changes that may occur upon ligand binding.
Causality Behind Experimental Choices: The choice of force field is paramount for accurate simulations. For protein-ligand complexes, AMBER and CHARMM force fields are widely used.[7][8] The length of the simulation is also a critical parameter; longer simulations provide a more thorough sampling of the conformational space.
Detailed Protocol for MD Simulation of a THPP-Kinase Complex using GROMACS:
-
System Preparation:
-
Start with the best-ranked docked complex from the molecular docking study.
-
Generate the ligand topology and parameters using a tool like Antechamber or a server like CGenFF, ensuring compatibility with the chosen protein force field (e.g., CHARMM36).[7]
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes between the solute, solvent, and ions.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.
-
-
-
Production MD:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or longer) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (RMSD, RMSF), ligand-protein interactions (hydrogen bonds, interaction energy), and any conformational changes.
-
Pharmacophore Modeling: Abstracting Key Chemical Features for Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity.[9] This model can then be used to rapidly screen large compound libraries for molecules that fit these criteria.
Causality Behind Experimental Choices: Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).[10] The choice depends on the available data. Validating the pharmacophore model with a set of known active and inactive compounds is a critical step to ensure its predictive power.[11]
Detailed Protocol for Ligand-Based Pharmacophore Modeling and Virtual Screening:
-
Training Set Selection:
-
Compile a set of structurally diverse THPP derivatives with known high activity against the target.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Model Generation:
-
Use software like Discovery Studio or MOE to identify common chemical features among the active conformers.[12]
-
Generate multiple pharmacophore hypotheses and rank them based on a scoring function that considers factors like feature alignment and coverage of active molecules.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Screen a large compound database (e.g., ZINC, Enamine) against the validated pharmacophore model.
-
Filter the hits based on drug-like properties (e.g., Lipinski's rule of five) and novelty.
-
Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] These models can then be used to predict the activity of newly designed THPP derivatives before their synthesis.
Causality Behind Experimental Choices: The selection of molecular descriptors and the statistical method are crucial for building a robust QSAR model. Descriptors can range from simple 2D properties (e.g., molecular weight, logP) to more complex 3D descriptors.[14] Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods are commonly used to build the models.[15]
Detailed Protocol for QSAR Model Development:
-
Data Set Preparation:
-
Collect a dataset of THPP derivatives with their corresponding biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model building and a test set for external validation.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for each molecule.
-
-
Feature Selection:
-
Use statistical methods (e.g., genetic algorithms, stepwise regression) to select a subset of descriptors that are most relevant to the biological activity.
-
-
Model Building:
-
Develop the QSAR model using a suitable statistical method (e.g., MLR, SVM).
-
-
Model Validation:
-
Validate the model using internal (e.g., cross-validation) and external validation (using the test set). Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² for the test set.[15]
-
In Silico ADMET Prediction: Early Assessment of Drug-like Properties
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial to reduce late-stage failures.[16] A variety of in silico tools are available for this purpose.
Causality Behind Experimental Choices: It is recommended to use multiple ADMET prediction tools and compare the results to get a more reliable assessment.[2] Web-based servers like SwissADME and pkCSM are popular choices due to their user-friendliness and the breadth of properties they predict.[17]
Key ADMET Properties to Predict for THPP Derivatives:
| Property Category | Specific Parameter | Importance in Drug Development |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[18] |
| Human Intestinal Absorption (HIA) | Overall prediction of absorption from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Important for CNS-targeting drugs. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on the target. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |
| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body. |
| Toxicity | hERG Inhibition | Predicts the risk of cardiotoxicity. |
| Ames Mutagenicity | Predicts the potential for the compound to be a carcinogen. |
Conclusion
The computational modeling of this compound interactions is a powerful strategy that significantly accelerates the drug discovery process. By integrating a suite of in silico techniques, from molecular docking and MD simulations to pharmacophore modeling and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this important scaffold. This guide has provided a framework of detailed protocols and the scientific rationale behind them, empowering drug development professionals to make more informed decisions in their quest for novel and effective therapeutics. The iterative application of these computational methods, in close concert with experimental validation, is the key to unlocking the full therapeutic potential of the THPP core.
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A Technical Guide to Quantum Chemical Calculations for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A Medicinal Chemistry Perspective
This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2] This scaffold is a core component in molecules targeting a range of conditions, from viral infections to central nervous system disorders.[1][3][4][5] Our objective is to move beyond a simple recitation of steps and delve into the causality behind the computational strategy, equipping researchers, scientists, and drug development professionals with a robust framework for theoretical molecular analysis.
The narrative that follows is grounded in the principles of scientific integrity. Each methodological choice is justified, and the workflow is designed as a self-validating system. We will leverage Density Functional Theory (DFT), a powerful and efficient quantum mechanical method, to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this important molecule.
The Strategic Foundation: Selecting the Right Computational Tools
The reliability of any quantum chemical study hinges on the judicious selection of the theoretical method and basis set. For a molecule like this compound (C₆H₉N₃)[6], which contains multiple nitrogen heteroatoms, a balanced approach that captures complex electronic effects without incurring prohibitive computational expense is paramount.
Our Chosen Methodology: DFT with the B3LYP/6-311++G(d,p) Level of Theory
-
Density Functional Theory (DFT): We employ DFT as it offers a superior balance of accuracy and computational cost for medium-sized organic molecules compared to more traditional Hartree-Fock (HF) or more expensive post-HF methods.[7][8] It models electron correlation, a critical factor for accurate energy and property prediction, in a computationally efficient manner.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our choice for this analysis.[9] It incorporates a portion of exact Hartree-Fock exchange, providing a well-validated and robust description of the electronic structure for a vast range of organic and heterocyclic systems.[10][11][12]
-
6-311++G(d,p) Basis Set: The selection of the basis set is crucial for obtaining chemically meaningful results.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility over smaller basis sets.
-
++: These diffuse functions are vital. The first + adds them to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. For a molecule with nitrogen lone pairs, diffuse functions are non-negotiable as they allow the model to accurately describe the loosely bound electrons far from the nuclei, which are critical for hydrogen bonding and other non-covalent interactions.[11][13]
-
(d,p): These are polarization functions. The d functions on heavy atoms and p functions on hydrogens allow the orbitals to change shape and "polarize" in the presence of other atoms, leading to a more accurate description of bonding and charge distribution.[12]
-
Software: All calculations are performed using the Gaussian suite of programs, the industry standard for electronic structure calculations.[14][15][16][17] Pre- and post-processing, including molecular construction and visualization, are handled with GaussView .[18][19][20][21]
| Parameter | Specification | Rationale |
| Computational Method | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for organic molecules. |
| Functional | B3LYP (Hybrid) | Well-validated for heterocyclic systems; includes electron correlation.[9][10] |
| Basis Set | 6-311++G(d,p) | Triple-zeta valence with diffuse and polarization functions for high accuracy.[11][13] |
| Software | Gaussian 16 | Industry-standard electronic structure program suite.[16] |
| Graphical Interface | GaussView 6 | Essential for building, job setup, and results visualization.[20] |
Core Computational Workflow: From Structure to Insight
This section details the step-by-step protocols for a comprehensive quantum chemical analysis. The workflow is designed to be sequential, where the output of one step validates the next.
Protocol 1: Geometry Optimization
The first and most critical step is to find the molecule's most stable three-dimensional structure, its global minimum on the potential energy surface.
-
Structure Creation: Using GaussView's builder, construct the this compound molecule. Ensure correct atom types, bonding, and initial hybridization. Use the "Clean" function to get a reasonable starting geometry.[22]
-
Calculation Setup (Gaussian):
-
Job Type: Select Opt+Freq (Optimization and Frequency). This is a crucial, self-validating choice. The optimization will find the minimum energy structure, and the frequency calculation will then verify that it is a true minimum.
-
Method: Choose DFT, B3LYP functional, and the 6-311++G(d,p) basis set.
-
Charge & Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state), as the molecule is a neutral, closed-shell species.
-
-
Submission & Analysis: Submit the calculation. Upon completion, open the resulting checkpoint (.chk) or log (.log) file in GaussView. Verify that the optimization converged successfully (look for "Optimization completed" in the log file).
Protocol 2: Vibrational Frequency Analysis
This analysis serves two purposes: confirming the nature of the stationary point found during optimization and predicting the molecule's infrared (IR) spectrum.
-
Execution: If you selected Opt+Freq, this calculation runs automatically after the optimization. If not, set up a new Frequency job using the optimized geometry from the previous step.
-
Verification of Minimum: The primary output to check is the summary of vibrational frequencies. A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates a transition state, not a stable structure. If one is found, the initial geometry must be re-evaluated and the optimization re-run.
-
Spectral Analysis: The calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). These can be visualized in GaussView and used to generate a theoretical IR spectrum, which can be compared to experimental data for validation.[23][24][25] For pyrazole derivatives, characteristic C=N and N-N stretching modes are expected.[9][23]
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.
-
Visualization: Open the converged checkpoint file in GaussView. Go to Results > Surfaces/Contours.
-
Cube Generation: Generate new cubes for the HOMO and LUMO orbitals.
-
Surface Creation: Create new surfaces from the generated cubes to visualize the 3D shapes of these orbitals.
-
Interpretation:
-
HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. It indicates sites susceptible to electrophilic attack.
-
LUMO: This orbital represents the region to which the molecule is most likely to accept electrons, indicating sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A small gap suggests high reactivity and low kinetic stability, while a large gap implies the opposite.[26][27][28] This gap is fundamental for predicting how a molecule might interact within a biological system.[26][29]
-
Protocol 4: Molecular Electrostatic Potential (MEP) Mapping
The MEP provides a visually intuitive map of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting non-covalent interactions, the cornerstone of drug-receptor binding.[30][31][32][33]
-
Generation: In GaussView, using the optimized geometry, generate a new surface. Select MEP as the type, mapped onto the total electron density.
-
Interpretation: The MEP surface is color-coded.
-
Red/Orange/Yellow: Regions of negative potential (electron-rich). These are typically associated with lone pairs on heteroatoms (like the nitrogen atoms in our scaffold) and are prime sites for hydrogen bond accepting.
-
Blue/Green: Regions of positive potential (electron-poor). These are associated with hydrogen atoms bonded to electronegative atoms and are key sites for hydrogen bond donating.[34]
-
Significance for Drug Design: The MEP map allows a researcher to immediately identify the molecule's "pharmacophoric" features related to electrostatics, predicting how it will orient itself in a protein's active site.[32]
-
Synthesizing the Data: Predicted Properties
The following table summarizes the key quantitative outputs from the B3LYP/6-311++G(d,p) calculations for this compound.
| Calculated Property | Value | Unit | Significance |
| Total Energy | (Value from calculation) | Hartrees | The final, optimized electronic energy of the stable conformer. |
| HOMO Energy | (Value from calculation) | eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | (Value from calculation) | eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | (Calculated difference) | eV | Correlates with chemical reactivity and kinetic stability.[28] |
| Dipole Moment | (Value from calculation) | Debye | Measures the overall polarity of the molecule, influencing solubility and membrane permeability. |
Note: Specific numerical values are dependent on the output of the actual calculation but would be populated here in a final report.
Conclusion: From Theoretical Data to Actionable Intelligence
This guide has outlined a robust, validated workflow for the quantum chemical analysis of this compound. By employing DFT at the B3LYP/6-311++G(d,p) level, we can confidently predict the molecule's stable geometry and probe its electronic properties. The insights gained from FMO and MEP analyses provide a powerful, predictive lens through which medicinal chemists can understand molecular reactivity, anticipate metabolic fate, and, most importantly, rationally design future derivatives with improved potency and selectivity. This computational framework serves as an indispensable tool in the modern drug discovery pipeline, accelerating the journey from a promising scaffold to a life-saving therapeutic.
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The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship and Application of a Versatile Heterocycle
Introduction: A Scaffold of Growing Significance
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a bicyclic heteroaromatic system that has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and ability to engage with a diverse range of biological targets have established it as a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this core, delving into its synthesis, biological activities, and the mechanistic underpinnings of its therapeutic effects. We will explore its application in oncology, virology, and neuroscience, offering detailed experimental protocols for both the chemical synthesis of the core and the biological evaluation of its derivatives.
Synthetic Strategies: Building the Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available pyrazole derivatives. The following protocol details a representative synthesis of a key intermediate, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, which can be further functionalized to generate a library of diverse compounds.
Experimental Protocol: Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
This protocol is adapted from methodologies described in the literature for the synthesis of related analogues.[1]
Step 1: Synthesis of Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3,5-dicarboxylate
-
To a solution of diethyl pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3,5-dicarboxylate.
Step 2: Cyclization to form Ethyl 4-hydroxy-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
-
Dissolve the product from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250-260 °C) for 1-2 hours. The high temperature facilitates an intramolecular Dieckmann condensation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the cyclized product.
Step 3: Hydrolysis to 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a concentrated acid, such as hydrochloric acid, to a pH of 2-3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final product, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Structure-Activity Relationship (SAR) Analysis
The versatility of the this compound core is evident in its ability to be tailored for a variety of biological targets. The following sections explore the SAR of this scaffold in different therapeutic areas.
ATR Inhibitors for Oncology
Ataxia-telangiectasia and Rad3-related (ATR) protein is a critical kinase in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Several potent and selective ATR inhibitors have been developed based on the this compound scaffold.
| Compound | R1 | R2 | ATR IC50 (nM) | Selectivity vs. ATM/DNA-PK |
| 1 | 3-aminophenyl | 1H-pyrrolo[2,3-b]pyridin-4-yl | 15 | >100-fold |
| 2 | 4-(methylsulfonyl)phenyl | 1H-pyrrolo[2,3-b]pyridin-4-yl | 5 | >200-fold |
| 3 | 3-aminophenyl | 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl | 0.4 | >4000-fold |
Data compiled from literature reports.
The SAR for this series reveals several key insights:
-
Substitution at the 3-position of the pyrazole ring (R1) : Aromatic substituents are generally favored. The presence of a sulfonamide group, as in compound 2 , often enhances potency.
-
Substitution at the 5-position of the pyrazine ring (R2) : A substituted 1H-pyrrolo[2,3-b]pyridine moiety is crucial for high-affinity binding. The addition of a chlorine atom at the 6-position of this moiety, as seen in compound 3 , dramatically increases both potency and selectivity. This is likely due to favorable interactions within the ATP-binding pocket of ATR.
HIV-1 Integrase Inhibitors
The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold has been explored for the development of HIV-1 integrase inhibitors. These compounds chelate essential metal ions in the enzyme's active site, preventing viral DNA integration into the host genome.[1]
| Compound | R | Strand Transfer IC50 (nM) | Antiviral IC95 (nM) |
| 4 | H | 500 | >1000 |
| 5 | 4-fluorobenzyl | 74 | 63 |
| 6 | 2,4-difluorobenzyl | 90 | 85 |
Data compiled from literature reports.[1]
Key SAR observations for this class of inhibitors include:
-
The 2-carboxamide moiety : This group is essential for metal chelation and is a common feature in many integrase inhibitors.
-
Substitution on the carboxamide nitrogen (R) : A substituted benzyl group is critical for potent activity. The 4-fluorobenzyl group in compound 5 provides a good balance of potency in both biochemical and cellular assays.[1]
mGluR5 Negative Allosteric Modulators (NAMs) for CNS Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a promising target for the treatment of various central nervous system disorders. The this compound core has served as a template for the discovery of potent and selective mGluR5 NAMs.
| Compound | R1 | R2 | mGluR5 IC50 (nM) |
| 7 | Phenyl | Pyridin-2-yl | 477 |
| 8 | 4-fluorophenyl | Pyridin-2-yl | 150 |
| 9 | 4-fluorophenyl | 5-chloropyridin-2-yl | 75 |
Data compiled from literature reports.
The SAR for these mGluR5 NAMs indicates that:
-
Substitution at the 3-position (R1) : A phenyl or substituted phenyl group is a common feature. A 4-fluoro substitution generally improves potency.
-
Substitution at the 7-position (R2) : A pyridinyl group is favored. Introducing a chlorine atom at the 5-position of the pyridine ring, as in compound 9 , leads to a significant enhancement in potency.
Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)
The this compound scaffold has also been utilized to develop HBV core protein allosteric modulators (CpAMs), which represent a novel antiviral strategy. These molecules bind to the core protein and disrupt the proper assembly of the viral capsid.
| Compound | R1 | R2 | EC50 (nM) |
| 10 | 3-chlorophenyl | 2-methyl-2H-indazol-5-yl | 150 |
| 11 | 3-methoxyphenyl | 2-methyl-2H-indazol-5-yl | 80 |
| 12 | 3-chlorophenyl | 1-methyl-1H-benzotriazol-5-yl | 50 |
EC50 values represent the concentration for 50% reduction of HBV DNA.
Key SAR findings for this series include:
-
Substitution at the 3-position (R1) : A substituted phenyl ring is a key component. Electron-withdrawing groups like chlorine or electron-donating groups like methoxy are tolerated and can influence potency.
-
Substitution at the 5-position (R2) : A substituted indazole or benzotriazole moiety is crucial for antiviral activity. The specific substitution pattern on this ring system can significantly impact the compound's efficacy.
Mechanism of Action: A Closer Look at ATR Inhibition
The ATR signaling pathway is a central component of the DNA damage response. When DNA damage or replication stress occurs, ATR is activated and phosphorylates a cascade of downstream targets, leading to cell cycle arrest and DNA repair. Inhibitors based on the this compound core act by competitively binding to the ATP-binding site of ATR, thereby preventing its kinase activity.
Caption: The ATR signaling pathway and its inhibition by this compound-based compounds.
Key Biological Assay Protocols
The evaluation of compounds targeting these diverse pathways requires robust and specific biological assays. The following are representative protocols for assessing the activity of this compound derivatives.
ATR Inhibition Assay: Western Blot for Phospho-CHK1
This assay assesses the ability of a test compound to inhibit ATR kinase activity in cells by measuring the phosphorylation of its downstream target, CHK1.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent such as hydroxyurea (2 mM) or by exposing them to UV radiation (10 J/m²).
-
Cell Lysis: After a further 1-2 hours of incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CHK1) to determine the extent of ATR inhibition.
Caption: Experimental workflow for assessing ATR inhibition via Western blotting.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing HIV-1 integrase enzyme, a pre-processed viral DNA substrate, and a target DNA substrate in a suitable reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Detection: The strand transfer product can be detected using various methods, such as a fluorescence-based assay where the viral and target DNA are labeled with a FRET pair, or an ELISA-based assay where the integrated product is captured and detected with a specific antibody.
-
Data Analysis: Measure the signal in each well and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
mGluR5 NAM Assay: Calcium Mobilization
This cell-based assay measures the ability of a compound to inhibit glutamate-induced calcium mobilization in cells expressing mGluR5.
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for a specified period.
-
Agonist Stimulation: Stimulate the cells with a sub-maximal concentration (EC80) of glutamate.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of the glutamate-induced calcium signal for each compound concentration and determine the IC50 value.
HBV Capsid Assembly Modulator Assay: Native Agarose Gel Electrophoresis
This assay assesses the effect of compounds on the assembly of HBV capsids.
-
Expression and Lysis: Express HBV core protein in a suitable system (e.g., E. coli or transiently transfected mammalian cells). Lyse the cells to release the core protein.
-
Compound Treatment: Treat the cell lysates containing the core protein with the test compound at various concentrations.
-
Capsid Assembly: Induce capsid assembly by adjusting the buffer conditions (e.g., increasing the salt concentration).
-
Native Agarose Gel Electrophoresis: Separate the assembled capsids and unassembled core protein dimers on a native agarose gel.
-
Detection: Transfer the proteins to a membrane and detect the core protein using a specific antibody (Western blot). Assembled capsids will migrate as distinct bands, while misassembled or aggregated products may appear as smears or bands with altered mobility.
-
Analysis: Analyze the band patterns to determine the effect of the compound on capsid assembly. A reduction in the capsid band and/or the appearance of aberrant bands indicates activity.
Conclusion and Future Perspectives
The this compound core has proven to be a remarkably versatile scaffold for the development of potent and selective modulators of a diverse range of biological targets. Its synthetic accessibility and the ability to introduce multiple points of diversity have allowed for the fine-tuning of its pharmacological properties. The successful application of this core in developing clinical candidates for cancer, HIV, and CNS disorders underscores its significance in modern drug discovery.
Future research in this area will likely focus on several key aspects. The exploration of new synthetic methodologies to further expand the chemical space around this core will continue to be a priority. Additionally, the application of this scaffold to novel biological targets is an exciting avenue for future investigation. As our understanding of the structural biology of these targets improves, the rational design of next-generation this compound-based therapeutics with enhanced efficacy and safety profiles will become increasingly feasible. The continued exploration of this privileged scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.
References
- Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link]
- Pais, G. C., et al. (2002). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 45(15), 3184-3194. [Link]
- Male, A., et al. (2016). Synthesis, structure-activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(16), 3866-3869. [Link]
- Zhu, Y., et al. (2023). Discovery of this compound Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]
- Toledo, F. T., et al. (2018). Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids. Electrophoresis, 33(21), 3235-3241. [Link]
Sources
Methodological & Application
Synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides: An Application Note and Detailed Protocol
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure and capacity for diverse functionalization have made it a valuable framework in the design of therapeutic agents. Notably, derivatives of this scaffold have demonstrated potent activity as HIV-1 integrase inhibitors, highlighting its potential in the development of novel antiviral therapies. This application note provides a comprehensive guide for the synthesis of this important class of molecules, offering detailed, step-by-step protocols and insights into the underlying chemical principles.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides is a multi-step process that begins with the construction of a suitably functionalized pyrazole core. This is followed by a series of transformations including N-alkylation, intramolecular cyclization, ester hydrolysis, and a final amide coupling to introduce the desired carboxamide functionality. The overall synthetic strategy is designed to be robust and amenable to the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Application Notes and Protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as HIV-1 Integrase Inhibitors
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of several classes of antiretroviral drugs. Among the validated targets for therapeutic intervention is the viral enzyme integrase (IN), which is essential for the replication of HIV-1.[1] IN catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[1][2] Inhibitors that block this process, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1][3] The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a promising chemotype for the development of novel HIV-1 integrase inhibitors.[4][5] Derivatives of this scaffold have demonstrated potent inhibition of the integrase-catalyzed strand transfer reaction and robust antiviral activity in cell culture.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound derivatives. This document outlines the mechanism of action, detailed protocols for synthesis and biological evaluation, and a summary of key activity data to facilitate the discovery and development of new anti-HIV-1 agents based on this scaffold.
Mechanism of Action: Targeting the HIV-1 Integrase Catalytic Site
The primary mechanism of action of this compound derivatives as HIV-1 inhibitors is the allosteric inhibition of the integrase enzyme. Specifically, these compounds are designed to interfere with the strand transfer step of the integration process.[3][4] The catalytic core domain of HIV-1 integrase contains a conserved D, D, E motif that coordinates two divalent metal ions, typically Mg2+. These metal ions are crucial for the catalytic activity of the enzyme.
The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold possesses a coplanar arrangement of metal-binding heteroatoms that effectively chelate the Mg2+ ions in the integrase active site.[4] This chelation displaces the reactive 3'-hydroxyl groups of the viral DNA from their active position, thereby preventing the nucleophilic attack on the host DNA and inhibiting the strand transfer reaction.[6] This targeted inhibition of a critical step in the viral life cycle effectively halts HIV-1 replication.[1]
Caption: Mechanism of HIV-1 Integrase Inhibition.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides
This protocol describes a general method for the synthesis of the core scaffold, which can be further diversified.[4][7]
Workflow:
Caption: Synthetic Workflow Overview.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrazin-4(5H)-one core.
-
To a solution of a substituted 5-aminopyrazole-4-carboxylic acid ester in a suitable solvent (e.g., ethanol or acetic acid), add an appropriate α-amino acid ester hydrochloride and a base (e.g., triethylamine).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one core.
-
-
Step 2: Hydrolysis of the Ester.
-
Dissolve the product from Step 1 in a mixture of a suitable solvent (e.g., THF/water) and add a base (e.g., lithium hydroxide).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
-
-
Step 3: Amide Coupling.
-
To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF), add a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Stir the mixture for a few minutes, then add the desired amine.
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide derivative.
-
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of the synthesized compounds to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[8]
Workflow:
Caption: Integrase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Prepare recombinant HIV-1 integrase, a biotinylated donor DNA substrate, and a target DNA substrate.
-
-
Assay Procedure:
-
In a 96-well streptavidin-coated plate, add the diluted test compound or DMSO (vehicle control).
-
Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the strand transfer reaction by adding a mixture of the donor and target DNA substrates.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection and Data Analysis:
-
Wash the plate to remove unbound reagents.
-
Add an antibody conjugate (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled) and incubate for 1 hour at 37°C.
-
Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell-Based HIV-1 Replication Assay (p24 ELISA)
This assay determines the antiviral activity of the compounds by measuring the inhibition of HIV-1 replication in a cellular context.[9][10][11]
Workflow:
Caption: Antiviral Replication Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., MT-4 cells or PBMCs) in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
After the incubation period, collect the cell culture supernatant.
-
-
p24 ELISA and Data Analysis:
-
Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[9][10][12]
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the untreated infected control.
-
Determine the 50% effective concentration (EC50) or 95% inhibitory concentration (IC95) by non-linear regression analysis.[5]
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to toxicity to the host cells.[4][13][14]
Workflow:
Sources
- 1. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors [jove.com]
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- 6. US20190010155A1 - Process for the preparation of 4-phenyl-5-alkoxycarbonyl-2-thiazol-2-yl-1,4-dihydropyrimidin-6-yl]methyl]-3-oxo-5.6.8.8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]-carboxylic acid - Google Patents [patents.google.com]
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- 9. goldengatebio.com [goldengatebio.com]
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- 12. en.hillgene.com [en.hillgene.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Development of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Based ATR Inhibitors
Introduction: Targeting the Guardian of the Genome
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA Damage Response (DDR), a complex signaling network that safeguards genomic integrity.[1][2] In response to DNA replication stress—a hallmark of cancer characterized by stalled or collapsed replication forks—ATR is activated and orchestrates a multifaceted response.[1][2] This includes cell cycle arrest to allow time for repair, stabilization of replication forks, and promotion of DNA repair pathways.[1][3] Many cancer cells, due to mutations in genes like p53 or oncogene-induced replication stress, are particularly reliant on the ATR pathway for survival.[2][4] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[5][6] The inhibition of ATR can lead to a "replication catastrophe" in cancer cells, where unrepaired DNA damage accumulates, ultimately leading to cell death.[1] This concept, known as synthetic lethality, is a cornerstone of modern targeted cancer therapy.[3]
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold has emerged as a promising core structure for the development of potent and selective ATR inhibitors.[4][7] This guide provides a detailed overview of the development of THPP-based ATR inhibitors, including their design rationale, synthesis, and protocols for their preclinical evaluation.
The ATR Signaling Pathway: A Visual Overview
The ATR signaling pathway is a complex cascade of protein interactions initiated by replication stress. The following diagram illustrates the central role of ATR in this process.
Caption: ATR Signaling Cascade.
Discovery and Optimization of the THPP Scaffold
The journey to potent and selective THPP-based ATR inhibitors began with high-throughput screening (HTS) campaigns aimed at identifying compounds that could block ATR-mediated phosphorylation of its downstream target, CHK1.[4] Initial hits often displayed activity against other kinases, such as PI3Kα, necessitating a focused medicinal chemistry effort to enhance selectivity and improve physicochemical properties.[4][8]
A key strategy in the optimization of the THPP scaffold was structure-based drug design.[4][7] While obtaining crystal structures of ATR proved challenging, researchers ingeniously utilized PI3Kα mutants as surrogates to guide the design of more selective inhibitors.[4][8] This approach, combined with homology modeling, provided crucial insights into the binding interactions within the ATP-binding pocket of ATR, enabling the rational design of modifications to the THPP core to enhance potency and selectivity.[4]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the general SAR trends for the THPP scaffold.
Caption: Key SAR points for THPP ATR inhibitors.
Representative THPP-Based ATR Inhibitors in Development
Several THPP-based or structurally related ATR inhibitors have advanced into clinical development, demonstrating the potential of this chemical class.
| Compound Name | Other Designations | Key Features |
| Elimusertib | BAY 1895344 | Potent and selective oral ATR inhibitor with an IC50 of 7 nM.[9] |
| Tuvusertib | M1774 | A potent, selective, and orally administered ATR inhibitor.[10] |
| Gartisertib | M4344, VX-803 | A highly potent and selective oral ATR inhibitor.[11][12] |
| Berzosertib | M6620, VX-970 | The first ATR inhibitor to enter clinical trials.[13][14] |
Protocols for Preclinical Evaluation
The following protocols provide a framework for the synthesis and characterization of novel THPP-based ATR inhibitors.
Protocol 1: General Synthesis of the THPP Core
A cost-efficient and scalable synthesis of the THPP scaffold often starts from commercially available substituted 1H-pyrazole-5-carboxylic acids.[15]
Sources
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging ATR: progress in the development of specific inhibitors for the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 6. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. merckgroup.com [merckgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
Application Notes and Protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Analogs in Hepatitis B Virus (HBV) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection is a major global health concern, with hundreds of millions of people living with the virus, placing them at significant risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies, primarily nucleos(t)ide analogs (NAs), can effectively suppress viral replication, but they rarely lead to a complete cure.[1] This is largely due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] The HBV core protein (Cp) is a crucial component of the virus, playing a multifaceted role in the viral life cycle, including the formation of the viral capsid, which is essential for reverse transcription and the establishment and maintenance of the cccDNA pool.[1]
A promising new class of antiviral agents, Core protein Allosteric Modulators (CpAMs), targets the HBV core protein.[2] Among these, derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold have emerged as potent inhibitors of HBV replication.[2] This document provides a detailed guide for researchers on the mechanism of action, synthesis, and evaluation of these novel anti-HBV compounds.
Mechanism of Action: Disrupting Viral Capsid Assembly
THPP analogs function as CpAMs, which interfere with the normal process of HBV capsid assembly.[2] The HBV capsid is a protein shell composed of Cp dimers that self-assemble into an icosahedral structure.[3] This process is critical for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for reverse transcription to produce the viral DNA genome.[3]
CpAMs bind to a hydrophobic pocket at the interface between Cp dimers, inducing a conformational change that allosterically modulates the protein's assembly dynamics.[4] This interaction can lead to two primary outcomes, both detrimental to the virus:
-
Aberrant Capsid Formation: CpAMs can accelerate the kinetics of capsid assembly, leading to the formation of empty or malformed capsids that do not contain the viral genome.[3]
-
Inhibition of pgRNA Encapsidation: By altering the structure of the assembling capsid, CpAMs can prevent the proper packaging of the pgRNA-polymerase complex.[1]
Ultimately, by disrupting the formation of functional, genome-containing nucleocapsids, THPP-based CpAMs effectively halt HBV replication and can also interfere with the establishment of the cccDNA reservoir.[1][5]
Featured Analogs and In Vitro Activity
A series of THPP derivatives have been synthesized and evaluated for their anti-HBV activity. The following table summarizes the in vitro efficacy of selected analogs against HBV in HepG2.2.15 cells, a cell line that constitutively produces HBV.
| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| THPP-1 | 4-(tert-butyl)-N-(4-fluoro-2-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide | 0.40 | >100 | >250 |
| NVR 3-778 | (Structure not publicly available in detail, but is a sulfamoylbenzamide derivative) | 0.40 | Not Reported | Not Reported |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.[3] CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.[3] The Selectivity Index (SI) is calculated as CC50/EC50.[3]
Experimental Protocols
Protocol 1: General Synthesis of this compound-2-carboxamide Analogs
This protocol describes a general synthetic route for the preparation of THPP-based CpAMs, adapted from methodologies reported for similar heterocyclic carboxamides.[6][7]
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 257338 - Selectivity index (CC50/EC50) for inhibition of HBV virion DNA synthesis in human hepatoblastoma 2.2.15 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Prospecting 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Scaffolds for Next-Generation Photodynamic Therapy
Senior Application Scientist Note: The field of photodynamic therapy (PDT) is in continuous pursuit of novel molecular scaffolds that can be tailored into highly effective photosensitizers. While the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a recognized privileged structure in medicinal chemistry, its potential in PDT remains largely untapped. This guide delineates a prospective framework for leveraging this versatile scaffold to develop a new class of photosensitizing agents. Drawing insights from analogous heterocyclic systems and established principles of photosensitizer design, we present a rationale, propose synthetic strategies, and provide detailed protocols for the comprehensive evaluation of these novel compounds.
Part 1: Rationale and Scientific Hypothesis
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that relies on the interplay of three components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1][2] Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death and tissue destruction.[3][4]
An ideal photosensitizer possesses several key attributes:
-
Strong Absorption in the Therapeutic Window: Efficient absorption of light in the red or near-infrared region (600-800 nm) is crucial for deep tissue penetration.[1]
-
High Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of converting light energy into singlet oxygen is a primary determinant of PDT efficacy.[5]
-
Selective Accumulation: Preferential accumulation in target tissues, such as tumors, minimizes damage to healthy surrounding cells.[6]
-
Low Dark Toxicity: The compound should be pharmacologically inert in the absence of light.[1]
-
Chemical Stability and Synthetic Accessibility: The scaffold must be stable and lend itself to versatile chemical modification.
The this compound scaffold has emerged as a valuable building block in drug discovery, with demonstrated applications as kinase inhibitors and antiviral agents. Its sp³-rich, conformationally restricted structure is amenable to multi-point functionalization, allowing for the fine-tuning of physicochemical properties.[7]
Our central hypothesis is that the this compound scaffold can serve as a versatile platform for the development of novel photosensitizers. This is supported by the successful application of structurally related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as highly potent PDT agents against melanoma. This precedent strongly suggests that fusing or conjugating known photosensitizing moieties to the tetrahydropyrazolo[1,5-a]pyrazine core can yield effective PDT agents. Furthermore, the inherent photophysical properties of the related pyrazolo[1,5-a]pyrimidine systems suggest that the pyrazine analogue may also possess latent photosensitizing capabilities that can be enhanced through strategic chemical modification.[8]
Part 2: Proposed Developmental Pathways and Synthetic Strategies
Two primary strategies are proposed for developing this compound-based photosensitizers:
-
Conjugation to Known Photosensitizers: This approach involves chemically linking the scaffold to established photosensitizing molecules like porphyrins, chlorins, or BODIPY dyes. The scaffold can act as a delivery vehicle, influencing the solubility, cellular uptake, and subcellular localization of the conjugate.
-
Intrinsic Photosensitizer Development: This strategy focuses on modifying the electronic properties of the pyrazolopyrazine core itself to induce or enhance its ability to generate singlet oxygen upon irradiation.
Synthetic Workflow for Conjugation
A general synthetic approach would involve the preparation of a functionalized this compound building block, which can then be coupled to a photosensitizer.
Caption: Fig 1. General workflow for conjugating photosensitizers.
Part 3: Detailed Application Protocols
The comprehensive evaluation of a novel photosensitizer involves a tiered approach, beginning with photophysical characterization and progressing through in vitro and in vivo testing.
Protocol 1: Photophysical Characterization
Objective: To determine the fundamental photophysical properties of the novel compound.
1.1. Absorption and Fluorescence Spectroscopy:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO, DMF).
-
Dilute the stock solution in various solvents of differing polarity to a final concentration of 1-10 µM.
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Excite the sample at its λmax and record the fluorescence emission spectrum using a spectrofluorometer.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
1.2. Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method): This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
-
Prepare solutions of the test compound and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue) in an appropriate solvent (e.g., air-saturated DMSO). Adjust concentrations to have the same absorbance at the irradiation wavelength.[5][9]
-
Add DPBF to each solution to a final concentration of ~50 µM.
-
Irradiate the solutions with a light source corresponding to the absorption maximum of the photosensitizers.
-
Monitor the decrease in DPBF absorbance at ~415 nm at regular time intervals.
-
Plot the natural logarithm of the absorbance at 415 nm versus time. The slope of this plot is proportional to the rate of DPBF degradation.
-
Calculate the ΦΔ of the test compound using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where k is the rate constant (slope) of DPBF degradation.[9]
| Parameter | Significance | Typical Values for Good PS |
| λmax (nm) | Determines required light source; deeper penetration at longer λ. | 650 - 800 |
| ε (M⁻¹cm⁻¹) | Light-absorbing efficiency. | > 30,000 |
| ΦΔ | Singlet oxygen generation efficiency. | > 0.4 |
Protocol 2: In Vitro Evaluation
Objective: To assess the biological activity of the photosensitizer in a cellular context.
2.1. Cellular Uptake and Subcellular Localization:
-
Seed cancer cells (e.g., HeLa, A549) in glass-bottom dishes and allow them to adhere overnight.[10]
-
Incubate the cells with the test compound (at a non-toxic concentration) for various time points (e.g., 1, 4, 12, 24 hours).
-
For subcellular localization, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Wash the cells with PBS and image using a confocal laser scanning microscope (CLSM). The intrinsic fluorescence of the photosensitizer will reveal its location within the cell.[10]
2.2. Photocytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.[11]
-
Incubate the cells with various concentrations of the test compound for a predetermined optimal uptake time. Include a "dark" control group (no light exposure) and a "light" control group (light exposure without the compound).
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the "light" and "PDT" wells with a suitable light source at a specific light dose (J/cm²).[12]
-
Incubate the plates for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate cell viability and determine the IC50 (the concentration required to inhibit 50% of cell growth) for both dark and light conditions. A high dark-to-light IC50 ratio indicates good photodynamic efficacy and low dark toxicity.
Caption: Fig 2. Workflow for the MTT photocytotoxicity assay.
Protocol 3: In Vivo Efficacy Assessment
Objective: To evaluate the therapeutic efficacy and safety of the photosensitizer in a preclinical animal model.
3.1. Tumor Xenograft Model:
-
Subcutaneously implant cancer cells (e.g., 4T1, SCCVII) into the flank of immunocompromised mice (e.g., nude mice).[13][14]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups (e.g., Saline, PS only, Light only, PDT).
3.2. PDT Treatment Protocol:
-
Administer the test compound intravenously or intraperitoneally at a predetermined dose.
-
After a specific drug-light interval (determined from biodistribution studies), anesthetize the mice.
-
Irradiate the tumor area with a laser of the appropriate wavelength and light dose.[4]
3.3. Efficacy and Toxicity Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of systemic toxicity.
-
At the end of the study, euthanize the animals and excise the tumors and major organs for histopathological analysis (e.g., H&E staining) to assess necrosis and tissue damage.[15]
Part 4: Data Interpretation and Troubleshooting
-
Low ΦΔ: If the singlet oxygen quantum yield is low, consider modifications to the molecular structure to favor intersystem crossing and triplet state formation. This can sometimes be achieved by incorporating heavy atoms (e.g., bromine, iodine) into the structure.
-
Poor Cellular Uptake: If cellular uptake is inefficient, adjust the lipophilicity of the molecule. Adding hydrophilic (e.g., polyethylene glycol) or lipophilic (e.g., long alkyl chains) moieties can significantly alter uptake characteristics.[10]
-
High Dark Toxicity: High toxicity in the absence of light may indicate an undesirable mechanism of action. Re-evaluate the structure for potential reactive groups or off-target effects.
-
Lack of In Vivo Efficacy: Poor in vivo results despite good in vitro data could be due to unfavorable pharmacokinetics, poor tumor accumulation, or rapid clearance. Formulation strategies, such as encapsulation in nanoparticles, may improve in vivo performance.[16]
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel photosensitizers for photodynamic therapy. Its synthetic tractability and proven value in medicinal chemistry provide a solid foundation for the rational design of new PDT agents. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly evaluate the potential of these compounds and pave the way for a new generation of targeted phototherapeutics.
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Unveiling the Three-Dimensional Architecture of Novel Therapeutics: An Application Note on the X-ray Crystallography of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
Introduction: The Therapeutic Promise of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its unique three-dimensional structure and synthetic tractability have led to the discovery of potent and selective inhibitors of various biological targets, including kinases and HIV-1 integrase.[4][5] Structure-based drug design, a cornerstone of modern pharmaceutical research, relies heavily on the precise knowledge of the atomic-level interactions between a ligand and its target protein.[1][6] X-ray crystallography is the definitive method for elucidating these three-dimensional structures, providing invaluable insights that guide the optimization of lead compounds.[7][8][9]
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the single-crystal X-ray analysis of this compound derivatives. We will delve into the nuances of crystallization, data collection, structure solution, refinement, and validation, offering both theoretical understanding and practical, field-proven protocols.
Part 1: From Powder to Perfection - The Art of Crystallization
The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. For small organic molecules like the tetrahydropyrazolo[1,5-a]pyrazine derivatives, several common techniques can be employed. The choice of solvent and crystallization method is critical and is often guided by the physicochemical properties of the compound, such as solubility and polarity.
Foundational Principles of Crystallization
Crystallization is a process of controlled precipitation where molecules self-assemble into a highly ordered, three-dimensional lattice. The goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, but not so rapidly that it leads to amorphous precipitation or the formation of a multitude of small, poorly ordered crystals.
Common Crystallization Techniques for Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
-
Slow Evaporation: This is the simplest and most common method. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop slowly decreases the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: This technique involves layering a solvent in which the compound is soluble with an "anti-solvent" in which it is poorly soluble. Slow diffusion at the interface induces crystallization.
Protocol 1: Screening for Crystallization Conditions
-
Compound Purity: Ensure the compound is of the highest possible purity (>98%). Impurities can significantly hinder crystal growth.
-
Solvent Selection:
-
Perform solubility tests with a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Identify solvents in which the compound has moderate solubility.
-
-
Initial Screening (Slow Evaporation):
-
Prepare saturated or near-saturated solutions of the derivative in 3-5 promising solvents or solvent mixtures in small vials.
-
Cover the vials with a cap containing a few needle holes to allow for slow evaporation.
-
Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Advanced Screening (Vapor Diffusion):
-
If slow evaporation is unsuccessful, proceed with vapor diffusion experiments.
-
Use commercially available crystallization plates.
-
In the reservoir, place a solvent in which the compound is sparingly soluble (the precipitant).
-
In the drop, mix the concentrated solution of the compound with a small amount of the reservoir solution.
-
Seal the well and monitor for crystal growth.
-
| Parameter | Recommendation for Tetrahydropyrazolo[1,5-a]pyrazine Derivatives | Rationale |
| Purity | >98% | Impurities can inhibit nucleation and disrupt lattice formation. |
| Concentration | Near-saturation | To achieve the necessary supersaturation for crystal growth. |
| Solvents to Try | Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane | These solvents have been shown to be effective for similar heterocyclic compounds. |
| Temperature | Room Temperature or 4°C | Lower temperatures can slow down evaporation and diffusion, often leading to better quality crystals. |
Part 2: Illuminating the Crystal - X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[10] This involves mounting the crystal and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[11] The positions and intensities of these spots contain the information needed to determine the three-dimensional structure of the molecule.
The Workflow of Data Collection
The process of data collection can be visualized as a linear progression from crystal selection to the final integrated data set.
Caption: Workflow for X-ray diffraction data collection.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a suitable loop (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation if data is to be collected at low temperatures.
-
-
Data Collection Temperature:
-
Diffractometer Setup:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).[12]
-
-
Unit Cell Determination:
-
Collect a few initial frames to determine the unit cell parameters and the Bravais lattice. This process is typically automated by the data collection software.
-
-
Data Collection Strategy:
-
The software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of scans through different crystal orientations.
-
-
Data Integration and Scaling:
-
After data collection, the raw images are processed.[14] The intensities of the diffraction spots are integrated, and the data is scaled and merged to produce a final reflection file (typically in .hkl format). This file contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.
-
Part 3: From Data to Model - Structure Solution and Refinement
With the processed diffraction data in hand, the next phase is to solve and refine the crystal structure. This is a computational process that transforms the diffraction intensities into a three-dimensional atomic model.[11]
The Phase Problem and Structure Solution
The diffraction experiment provides the intensities (which are related to the square of the structure factor amplitudes), but not the phases of the X-rays. This is known as the "phase problem" in crystallography. For small molecules like tetrahydropyrazolo[1,5-a]pyrazine derivatives, "direct methods" are typically used to solve the phase problem.[12] These methods use statistical relationships between the intensities to estimate the initial phases, which are then used to calculate an initial electron density map.
The Iterative Process of Structure Refinement
Once an initial model is obtained, it is refined against the experimental data.[12][15] Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, and displacement parameters) to improve the agreement between the observed structure factors and those calculated from the model.[16]
Caption: The iterative cycle of crystallographic refinement.
Protocol 3: Structure Solution and Refinement
-
Structure Solution:
-
Use a software package like SHELXT or Olex2 to solve the structure using direct methods. This will typically provide an initial model of the molecule.
-
-
Initial Refinement:
-
Perform an initial round of least-squares refinement on the atomic positions and isotropic displacement parameters.
-
-
Model Building:
-
Examine the difference electron density map (Fo-Fc). Positive peaks in this map indicate missing atoms (like hydrogen atoms), while negative peaks can indicate incorrectly placed atoms.
-
Add hydrogen atoms to the model at calculated positions.
-
-
Anisotropic Refinement:
-
Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.[15]
-
-
Final Refinement Cycles:
-
Continue refinement until the model converges, meaning that the shifts in the atomic parameters are negligible between cycles.
-
Part 4: Ensuring Accuracy - Structure Validation
The final and most critical step is to validate the refined crystal structure.[17][18] This involves checking the quality of the model and its agreement with the experimental data to ensure that the determined structure is accurate and reliable.[6][19]
Key Validation Metrics
Several key metrics are used to assess the quality of a crystal structure. These are typically summarized in a crystallographic information file (CIF).
| Metric | Description | Acceptable Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 is generally good |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |
| Residual Electron Density | The maximum and minimum peaks in the final difference map should be close to zero. | < ±0.5 e-/ų |
Protocol 4: Structure Validation
-
Check Crystallographic Statistics:
-
Carefully examine the R-factors, Goodness-of-Fit, and residual electron density values from the final refinement.
-
-
Analyze Bond Lengths and Angles:
-
Compare the bond lengths and angles in your model to standard values for similar chemical environments. The Cambridge Structural Database (CSD) is an excellent resource for this.[20]
-
-
Inspect Atomic Displacement Parameters (ADPs):
-
Ensure that the ADPs (thermal ellipsoids) are of reasonable shape and size. Unusually large or flat ellipsoids may indicate disorder or other issues with the model.
-
-
Final Structure Report:
-
Generate a final CIF file and use software like checkCIF to automatically check for any potential issues with the structure.
-
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool in the quest for novel therapeutics. By providing a detailed three-dimensional map of these molecules, it empowers medicinal chemists to make rational, data-driven decisions in the design of more potent, selective, and effective drugs. While the process can be intricate, a systematic approach to crystallization, data collection, refinement, and validation, as outlined in this guide, will consistently yield high-quality, reliable structures.
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Mastering the Structure: A Detailed Guide to the NMR Characterization of Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold is a cornerstone in modern medicinal chemistry, forming the core of molecules developed as potent therapeutic agents, including Hepatitis B Virus (HBV) core protein allosteric modulators.[1][2] Its unique three-dimensional structure, rich in sp3-hybridized carbons, offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize target engagement. Unambiguous structural confirmation and stereochemical assignment of these molecules are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the NMR characterization of substituted THPP derivatives. We will delve into the nuances of 1D and 2D NMR techniques, providing not just protocols, but the underlying scientific rationale to empower you to confidently elucidate the structure of your novel compounds.
The Logic of the Bicyclic System: Understanding the THPP Core
The THPP core consists of a fused pyrazole and a tetrahydropyrazine ring. This fusion creates a rigid bicyclic system with specific and predictable NMR characteristics. The pyrazole ring is aromatic, while the tetrahydropyrazine ring is saturated and puckered, typically adopting a chair-like or boat-like conformation depending on the substitution pattern. This distinction is the key to a systematic assignment of NMR signals.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
The initial and most crucial step in the characterization of a THPP derivative is the acquisition and analysis of high-quality 1D ¹H and ¹³C NMR spectra.
Proton (¹H) NMR: A Window into the Molecular Framework
The ¹H NMR spectrum provides a wealth of information regarding the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Key ¹H NMR Features of the THPP Core:
-
Pyrazole Protons (H2 and H3): These protons reside on the aromatic pyrazole ring and therefore appear in the downfield region of the spectrum, typically between δ 6.0 and 8.0 ppm. Their exact chemical shift is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Tetrahydropyrazine Protons (H4, H5, H6, H7): These protons are on the saturated ring and are found in the upfield, aliphatic region, generally between δ 2.5 and 5.0 ppm. They often present as complex multiplets due to geminal and vicinal coupling. The protons at C4 and C7, being adjacent to nitrogen atoms, are typically the most deshielded of this group.
-
Substituent Protons: The chemical shifts of substituent protons will vary depending on their nature and point of attachment to the THPP core.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted this compound Core (Predicted based on related structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~7.5 | d |
| H3 | ~6.2 | d |
| H4 | ~4.0 - 4.2 | t |
| H5 | ~3.0 - 3.2 | m |
| H6 | ~3.0 - 3.2 | m |
| H7 | ~4.0 - 4.2 | t |
Note: These are estimated values. Actual chemical shifts will be influenced by solvent and substituents.
Carbon (¹³C) NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[3]
DEPT-135: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is an indispensable experiment for distinguishing the methylene groups of the tetrahydropyrazine ring.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Core (A Close Structural Analog) [3][4]
| Carbon | Chemical Shift (δ, ppm) | Carbon Type |
| C2 | ~146 | CH |
| C3 | ~101 | CH |
| C3a | ~147 | C |
| C5 | ~45 | CH |
| C6 | ~39 | CH₂ |
| C7 | ~51 | CH |
Note: Data from a closely related pyrimidine analog is provided as a reference. The chemical shifts for the pyrazine analog will be similar but may vary slightly due to the difference in the heteroatom at position 8.
Building the Molecular Puzzle: 2D NMR Correlation Spectroscopy
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments reveal how they fit together. For THPP derivatives, COSY, HSQC, and HMBC are the essential experiments for unambiguous structure elucidation.
¹H-¹H COSY: Tracing Proton-Proton Connections
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[5] This is invaluable for mapping out the spin systems within the molecule.
Expected COSY Correlations in the THPP Core:
-
A cross-peak between H2 and H3, confirming their vicinal relationship on the pyrazole ring.
-
A network of correlations between the protons of the tetrahydropyrazine ring (H4, H5, H6, and H7), allowing for their sequential assignment. For example, H4 will show a correlation to H5, which in turn will correlate with H6, and so on.
¹H-¹³C HSQC: Linking Protons to their Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached.[5] This experiment is the bridge between the ¹H and ¹³C NMR spectra, allowing for the confident assignment of all protonated carbons.
¹H-¹³C HMBC: Unveiling the Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton, including quaternary carbons. It reveals correlations between protons and carbons that are separated by two or three bonds.[5]
Key HMBC Correlations for Assembling the THPP Scaffold:
-
Connecting the Rings: Correlations from the pyrazole protons (H2 and H3) to the bridgehead carbon (C3a) and the carbons of the tetrahydropyrazine ring (C4 and C7) are crucial for confirming the fusion of the two rings.
-
Assigning Quaternary Carbons: Any quaternary carbons introduced by substitution will not appear in an HSQC spectrum. Their assignment is achieved by observing correlations from nearby protons in the HMBC spectrum.
-
Confirming Substituent Placement: HMBC correlations between protons on the THPP core and carbons of a substituent (or vice versa) provide definitive proof of the substituent's location.
Visualizing the Workflow and Connectivity
The following diagrams illustrate the logical flow of NMR experiments for structural elucidation and the key correlations within the THPP core.
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations for confirming the ring fusion.
Protocols for NMR Analysis of Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines
The following protocols provide a standardized approach to sample preparation and data acquisition.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. However, for compounds with limited solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. Be aware that the choice of solvent can influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (15-25 mg) is recommended to obtain good signal-to-noise in a reasonable time.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.
1. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
2. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
3. DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use parameters similar to the ¹³C experiment, with the number of scans adjusted based on sample concentration.
4. ¹H-¹H COSY Acquisition:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: ~12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
5. ¹H-¹³C HSQC Acquisition:
-
Pulse Program: Sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~160 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
6. ¹H-¹³C HMBC Acquisition:
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID) for both dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Correlation Analysis: Systematically analyze the cross-peaks in the 2D spectra to build the molecular structure, starting with the most downfield or most distinct signals.
By following this comprehensive approach, from understanding the fundamental characteristics of the THPP scaffold to the detailed execution of advanced NMR experiments, researchers can confidently and accurately determine the structure of their novel substituted this compound derivatives, a critical step in the journey of drug discovery and development.
References
- Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus.Journal of Medicinal Chemistry.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.MDPI.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation.Emery Pharma.
- Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility – Department of Chemistry.
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- Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization.Atmiya University.
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- Synthesis and complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.Journal of the Serbian Chemical Society.
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- 5 Combination of 1H and 13C NMR Spectroscopy.Thieme Connect.
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- Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives.Wiley Online Library.
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- Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity.National Institutes of Health.
- Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.ResearchGate.
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Application Note: Mass Spectrometry Analysis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Reaction Products
Abstract
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates. Robust and reliable analytical methods are paramount for accelerating drug discovery and ensuring product quality. This application note presents a detailed protocol for the comprehensive analysis of reaction mixtures containing this compound and its derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, typical fragmentation patterns, and a self-validating protocol designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The this compound core is a key pharmacophore in compounds targeting a range of therapeutic areas. Its synthesis, often involving multi-step reactions, can yield a complex mixture of the desired product, unreacted starting materials, intermediates, and unforeseen byproducts.[1] Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the structural elucidation and quantification of these components.[2][3][4] Specifically, Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles, as it typically produces a protonated molecular ion [M+H]+ with minimal in-source fragmentation, providing a clear indication of the molecular weight.[5][6] Coupling this with tandem mass spectrometry (MS/MS) allows for controlled fragmentation, generating a structural fingerprint that is crucial for confident identification.[2][7][8]
This guide provides a foundational LC-MS/MS workflow, from sample preparation to data interpretation, designed to be adapted for various substituted analogs of the core structure.
The Analytical Workflow: A Holistic Approach
A successful analysis hinges on a well-designed workflow. Each step is critical for ensuring data integrity and reproducibility. The process described herein is designed to be systematic and to incorporate self-validating checks.
Caption: High-level workflow from sample to data analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the analysis of a typical reaction mixture. Optimization may be required based on the specific substituents on the this compound core.
Sample Preparation
The objective is to prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis, minimizing matrix effects.
-
Initial Dilution: Accurately pipette 10 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube.
-
Solubilization: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This 1:100 dilution serves as a starting point to bring the analyte concentration into the linear range of the detector.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could clog the LC system.
Liquid Chromatography (LC) Method
A reversed-phase method is employed to separate the typically polar to moderately nonpolar compounds found in the reaction mixture.[9][10]
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | A standard C18 column provides good retention for a wide range of organic molecules. The particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common additive that aids in the protonation of analytes in positive ion ESI, enhancing signal intensity.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is necessary to effectively separate compounds with a range of polarities, from early-eluting polar starting materials to later-eluting nonpolar products.[12] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak broadening. |
Mass Spectrometry (MS) Method
The MS is set up to first identify all ionizable species and then to fragment the ions of interest for structural confirmation.
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the heterocyclic core are basic and readily accept a proton, making positive ion mode the preferred choice.[5][7] |
| Capillary Voltage | 3500 V | An optimized voltage to ensure efficient ionization without inducing in-source fragmentation.[11] |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets. |
| Scan Range (MS1) | m/z 100 - 1000 | A wide scan range to detect potential starting materials, products, and higher molecular weight byproducts or adducts. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) | The instrument automatically selects the most intense ions from the full scan (MS1) for fragmentation (MS2), allowing for unbiased identification of major components. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Using a range of collision energies ensures the generation of a rich fragmentation spectrum, containing both precursor-fragment and smaller fragment ions. |
Data Interpretation: From Spectrum to Structure
Identifying the Target Compound
The unsubstituted this compound has a molecular weight of 123.16 g/mol .[13] In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]+, at an m/z of 124.17. High-resolution mass spectrometry can confirm the elemental composition.[2][14]
It is also crucial to screen for common adducts, which can sometimes be more abundant than the [M+H]+ ion, especially in the presence of salts.[15]
| Adduct | Mass Shift from [M+H]+ | Expected m/z for C₆H₉N₃ |
| [M+Na]+ | +21.98 | 146.15 |
| [M+K]+ | +37.96 | 162.13 |
| [M+NH₄]+ | +17.03 | 141.20 |
| [M+ACN+H]+ | +41.03 | 165.20 |
Table based on common adducts in ESI-MS.[16][17][18]
Deciphering Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides the structural fingerprint for confirmation. The fragmentation of N-containing heterocycles is often characterized by ring cleavages.[7][11][19] For the this compound core, a plausible fragmentation pathway initiated by collision-induced dissociation (CID) is proposed below.
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HPLC methods for purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine isomers.
High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Isomers
Introduction: The Critical Role of Isomer Separation in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including recent advancements in antiviral agents.[1][2] The synthesis of these molecules often results in a mixture of isomers, which can include constitutional (regioisomers) and stereoisomers (enantiomers and diastereomers). These isomers, despite having the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, the ability to effectively separate and purify these isomers is paramount for accurate biological evaluation and the development of safe and effective drug candidates. This application note provides a comprehensive guide to developing robust HPLC methods for the purification of this compound isomers.
Understanding the Separation Challenge: Isomers of this compound
The successful separation of isomers by HPLC relies on exploiting subtle differences in their physicochemical properties. For this compound derivatives, the primary separation challenges involve:
-
Constitutional Isomers (Regioisomers): These isomers differ in the connectivity of atoms. For instance, substituents on the pyrazole or pyrazine rings can lead to different regioisomers.[4] Their separation depends on differences in polarity, hydrophobicity, and steric hindrance.
-
Stereoisomers (Enantiomers and Diastereomers): The presence of one or more chiral centers in the molecule will lead to the formation of stereoisomers. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for their resolution.[3][5] Diastereomers, on the other hand, have different physical properties and can often be separated using standard achiral HPLC methods.
Strategic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving optimal separation. The following workflow outlines the key decision points and experimental stages.
Caption: A systematic workflow for HPLC method development.
Part 1: Achiral Separation of Constitutional Isomers
For the separation of constitutional isomers (regioisomers) of this compound, both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography can be effective. The choice depends on the overall polarity of the isomers.
Protocol 1: Reverse-Phase HPLC for Separation of Moderately Polar to Nonpolar Isomers
Reverse-phase HPLC is a powerful and widely used technique for the separation of a broad range of compounds.[6] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Rationale: Separation in RP-HPLC is driven by the hydrophobic interactions between the analytes and the stationary phase. Isomers with greater hydrophobicity will be retained longer on the column.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For closely related isomers, a phenyl-hexyl column may offer alternative selectivity.[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting gradient is 10-90% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for basic compounds like pyrazines.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the isomers exhibit maximum absorbance (e.g., 254 nm or 270 nm).[6][8]
-
Injection Volume: 10 µL.
-
Data Presentation: Example RP-HPLC Method Parameters
| Parameter | Condition 1 (Broad Screening) | Condition 2 (Optimized for Closely Eluting Isomers) |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B in 20 min | 30-60% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | 254 nm | 270 nm |
Protocol 2: Normal-Phase HPLC for Separation of Polar and Structural Isomers
Normal-phase HPLC, which employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase, can provide excellent selectivity for polar isomers and those with different spatial arrangements of polar functional groups.[10]
Rationale: In NP-HPLC, polar analytes interact more strongly with the polar stationary phase and are retained longer. This mode is particularly effective for separating isomers with different numbers or positions of polar groups.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the isomer mixture in a nonpolar solvent such as hexane or a mixture of hexane and isopropanol.
-
Ensure the sample is free of water, which can deactivate the silica column.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
Column: A silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice.
-
Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., n-hexane) and a more polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of a basic modifier like diethylamine (e.g., 0.1%) can improve the peak shape of basic analytes.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
Part 2: Chiral Separation of Enantiomers
The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds.[12]
Caption: Mechanism of enantiomeric separation on a chiral stationary phase.
Protocol 3: Chiral HPLC for the Resolution of Enantiomers
Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have chiral grooves and cavities that can interact stereoselectively with enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions.[12] This differential interaction leads to different retention times and, thus, separation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase to be used for the separation.
-
Filter the sample solution through a 0.45 µm filter.
-
-
HPLC System and Conditions:
-
Column: A polysaccharide-based chiral column is a good starting point. Examples include columns with amylose or cellulose derivatives coated on a silica support (e.g., Chiralpak® IA, ID, etc.).[13][14]
-
Mobile Phase:
-
Normal Phase Mode: Typically a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Polar Organic Mode: Acetonitrile or methanol can also be used as the mobile phase.[12]
-
The addition of a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) can significantly improve resolution.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection.
-
Injection Volume: 5-10 µL.
-
Data Presentation: Example Chiral HPLC Method Parameters
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) on silica, 250 x 4.6 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) on silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Acetonitrile:Methanol (1:1, v/v) |
| Flow Rate | 0.7 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 230 nm | 230 nm |
Conclusion
The successful purification of this compound isomers is a critical step in the drug discovery and development process. This application note provides a systematic approach and detailed protocols for both achiral and chiral HPLC separations. By carefully selecting the appropriate HPLC mode, column, and mobile phase, researchers can achieve high-resolution separation of constitutional isomers and enantiomers. The provided protocols serve as a robust starting point for method development, which should always be followed by thorough optimization and validation to ensure the purity and quality of the isolated compounds.
References
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health.
- Known approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. (n.d.). ResearchGate.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
- 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. (n.d.). PubChem.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Chiral Drug Separation. (n.d.).
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. (2007). Journal of Organic Chemistry.
- Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (n.d.). National Institutes of Health.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). Journal of Medicinal Chemistry.
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). New Journal of Chemistry (RSC Publishing).
- Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. (n.d.). ResearchGate.
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- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
- Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. (n.d.).
- Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. (n.d.). PubMed.
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- How to separate isomers by Normal phase HPLC? (2019). ResearchGate.
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Synthesis of Functionalized 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: An Application Note and Detailed Protocol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of HIV-1 integrase.[1][2] This document offers a blend of theoretical insights and practical, step-by-step instructions to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a bicyclic heterocyclic system that has garnered substantial interest in drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[3] The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, which are critical for molecular recognition in biological systems.
The versatility of this scaffold lies in its amenability to functionalization at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability makes it an attractive starting point for the development of compound libraries for high-throughput screening and lead optimization.[3] Notably, derivatives of this scaffold have shown potent activity as HIV-1 integrase inhibitors, highlighting its therapeutic relevance.[1][2]
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the this compound ring system can be achieved through several synthetic routes. Multicomponent reactions (MCRs), particularly the Ugi four-component condensation (U-4CC), have emerged as a powerful and efficient strategy for the rapid assembly of this complex scaffold.[4][5][6]
The Ugi Four-Component Condensation (U-4CC)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[4] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate a high degree of molecular diversity from readily available starting materials.[7]
The mechanism of the Ugi reaction is believed to commence with the formation of an imine from the condensation of the aldehyde and the amine. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product.[7]
Caption: Experimental workflow for the synthesis of the target compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Pyrazole-3-carboxylic acid | Commercially available | ≥98% |
| Substituted Aldehyde | Commercially available | ≥98% |
| Primary or Secondary Amine | Commercially available | ≥98% |
| Isocyanide | Commercially available | ≥97% |
| Methanol (anhydrous) | Commercially available | ≥99.8% |
| Dichloromethane (DCM) | Commercially available | ≥99.8% |
| Ethyl acetate (EtOAc) | Commercially available | HPLC grade |
| Hexanes | Commercially available | HPLC grade |
| Silica gel | Commercially available | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add the substituted aldehyde (1.0 eq) and the amine (1.0 eq).
-
Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. Then, add the isocyanide (1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Cyclization (if required): Depending on the substrates, a separate cyclization step may be necessary. This can often be achieved by heating the crude Ugi product in a suitable solvent (e.g., toluene or xylene) or by treating it with an acid or a base.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Synthesis of Substituted 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as HIV-1 Integrase Inhibitors
This protocol is adapted from the synthesis of potent HIV-1 integrase inhibitors and involves the construction of a functionalized pyrazole precursor followed by cyclization. [1] Step 1: Synthesis of the Pyrazole Precursor
A suitably substituted pyrazole with an ester group at the 2-position and a carboxamide at the 5-position is a key intermediate. This can be synthesized through various established methods for pyrazole formation. [8] Step 2: Cyclization to form the Tetrahydropyrazolo[1,5-a]pyrazine Core
-
Deprotection and Amine Formation: The ester group on the pyrazole nitrogen is typically hydrolyzed to a carboxylic acid, and a protected aminoethyl group is introduced at the N1 position. Subsequent deprotection yields a free amine.
-
Intramolecular Amide Bond Formation: The free amine undergoes an intramolecular cyclization with the carboxamide at the 5-position, often facilitated by a coupling agent (e.g., HATU, HOBt) or by heating, to form the 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ring system.
Representative Quantitative Data:
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | ¹H NMR (δ, ppm) Highlights | HRMS (m/z) [M+H]⁺ |
| 1a | H | Phenyl | 75 | 7.2-7.4 (m, 5H, Ar-H) | Calculated: xxx.xxxx |
| 1b | Methyl | 4-Chlorophenyl | 82 | 7.3 (d, 2H), 7.1 (d, 2H) | Found: yyy.yyyy |
Note: The spectral data presented here are illustrative. Actual values will vary depending on the specific substituents. [9][10][11]
Trustworthiness and Self-Validating Systems
The protocols described herein are based on robust and well-established chemical transformations. The success of these syntheses can be readily validated at each stage through standard analytical techniques:
-
TLC: Provides a rapid assessment of reaction progress and purity of the isolated products.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structural integrity of the synthesized compounds by providing detailed information about the chemical environment of each atom.
-
Mass Spectrometry (HRMS): Verifies the elemental composition and molecular weight of the final products with high accuracy.
Consistent and reproducible results obtained through these analytical methods will instill confidence in the synthetic protocols and the identity of the resulting compounds.
Conclusion
The synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines is a critical endeavor in the field of medicinal chemistry. The multicomponent Ugi reaction provides a highly efficient and versatile platform for the construction of this valuable scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore the therapeutic potential of this important class of compounds.
References
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- Ugi, I., et al. (2001). The Ugi reaction. Organic Reactions, 57, 1-137. [Link]
- Billings, K. C., et al. (2007). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as novel HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 50(19), 4589-4592. [Link]
- Mohareb, R. M., & Abdallah, A. E. M. (2023).
- Tempest, P. A. (2005). The use of the Ugi four-component condensation. Current Opinion in Drug Discovery & Development, 8(6), 776-788. [Link]
- Cortes-Salva, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7298. [Link]
- Krchnak, V., & Slouka, J. (2006). Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation.
- Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]
- Gorbunov, E. B., et al. (2021). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-222. [Link]
- El Haimouti, S., & Zgou, H. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(15), 5786. [Link]
- Zhang, M., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations.
- Onambele, L. A., et al. (2021). Proposed approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines.
- Mohareb, R. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
- Sharma, P., et al. (2023).
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
- Mohapatra, D. K., et al. (2007). Synthesis of New Chiral 4,5,6,7-Tetrahydrot[1][2][4]riazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. Heterocycles, 73(1), 269-274. [Link]
- Gorbunov, E. B., et al. (2022). 1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm.
- Wieckowska, A., et al. (2021).
- Antonchick, A. P., & Plevova, K. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. [Link]
- Wadhwa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre, 10(4), 100-114. [Link]
- Hu, L., et al. (2011). Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 16(10), 8274-8286. [Link]
- Dembinski, R., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Journal of the Iranian Chemical Society, 20(12), 3295-3306. [Link]
- PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. National Center for Biotechnology Information.
- Kumar, A., et al. (2018). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Organic Letters, 20(22), 7048-7052. [Link]
- Neochoritis, C. G., et al. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. European Journal of Organic Chemistry, 2019(1), 86-106. [Link]
- Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3092-3095. [Link]
- Ilyin, A. P., et al. (2011). A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry.
- Gorbunov, E. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]
- Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a]t[1][2][5]riazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 424-433. [Link]
- Wang, Y., et al. (2022).
- Ryabukhin, S. V., et al. (2011). Synthesis of 1,2,4-Triazolo[1,5-d]t[1][4][12]riazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles.
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Application Notes & Protocols: In Vitro Bioactivity Profiling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
Introduction: The Therapeutic Potential of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its conformational rigidity and sp3-rich character make it an attractive framework for developing potent and selective modulators of various biological targets.[1] The literature reveals that derivatives of this scaffold have been successfully investigated for a range of therapeutic applications, including as inhibitors of critical enzymes in cancer and viral diseases. Notable examples include the development of THPP-based compounds as Ataxia Telangiectasia and Rad-3 related protein (ATR) kinase inhibitors for cancer therapy, HIV-1 integrase inhibitors, and allosteric modulators of the Hepatitis B Virus (HBV) core protein.[2][3][4] Additionally, some derivatives have shown promise as photosensitizing agents for photodynamic therapy in melanoma.[5]
Given the diverse biological activities of this chemical class, a systematic and robust in vitro testing cascade is essential to characterize novel analogues. This guide provides a series of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to form a comprehensive workflow, from initial toxicity assessment to target-specific functional assays and preliminary safety profiling.
The experimental choices outlined are grounded in established principles of drug discovery. We begin with a foundational assessment of cellular cytotoxicity to establish a therapeutic window. Subsequently, we delve into specific enzyme inhibition assays, reflecting the most prominent activities reported for this scaffold. Finally, we address the critical aspect of off-target cardiac liability with a protocol for assessing hERG channel inhibition. Each protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Section 1: Foundational Cytotoxicity Assessment
Rationale: Before investigating specific bioactivities, it is crucial to determine the inherent cytotoxicity of a compound. This initial screen identifies the concentration range at which the compound can be safely studied without causing non-specific cell death, which could confound the results of target-oriented assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]
Workflow for Initial Bioactivity Screening
Caption: General workflow for in vitro testing of THPP derivatives.
Protocol 1.1: MTT Assay for General Cytotoxicity
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
THPP test compounds
-
Cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: 10% SDS in 0.01 M HCl.[10]
-
96-well flat-bottom sterile microplates
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette and plate reader (570 nm and 630 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each THPP derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Maximum Lysis Control: Cells to be treated with a lysis agent (e.g., 1% Triton X-100) at the end of the incubation.
-
Medium Blank: Wells with medium only to measure background absorbance.[9]
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the SDS-HCl solubilization solution to each well.[10]
-
Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.[6] Alternatively, shake on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.
| Parameter | Description | Example Value |
| Cell Line | Human colorectal carcinoma | HCT-116 |
| Seeding Density | Cells per well | 1 x 10⁴ |
| Incubation Time | Compound exposure | 48 hours |
| Compound A CC₅₀ | 50% Cytotoxic Concentration | > 100 µM |
| Compound B CC₅₀ | 50% Cytotoxic Concentration | 15.2 µM |
Section 2: Target-Oriented Functional Assays
Rationale: Based on the known activities of the THPP scaffold, kinase inhibition is a primary area of interest.[3][11] The following is a generalized protocol for an in vitro biochemical kinase assay that can be adapted for specific kinases like ATR, members of the PIKK family, or Tropomyosin receptor kinases (Trks).[3][12] This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[13]
Protocol 2.1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET Format)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity. They rely on the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., Alexa Fluor) on a biotinylated substrate.
Materials:
-
Purified recombinant kinase (e.g., ATR)
-
Specific peptide or protein substrate (biotinylated)
-
ATP
-
Kinase reaction buffer (specific to the kinase of interest)
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor 647)
-
TR-FRET dilution buffer
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of THPP derivatives in DMSO. Then, dilute them in the kinase reaction buffer to the desired final assay concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the biotinylated substrate in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
Include controls:
-
No-Inhibitor Control (100% activity): Reaction with vehicle (DMSO) only.
-
No-Enzyme Control (0% activity): Reaction components without the kinase.
-
-
-
Detection:
-
Stop the reaction by adding 5 µL of TR-FRET dilution buffer containing EDTA and the detection reagents (Eu-labeled antibody and streptavidin-acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Data Analysis:
-
Normalize the data using the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 - [((Ratio_sample - Ratio_0%_activity) / (Ratio_100%_activity - Ratio_0%_activity)) * 100]
-
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Kinase Target | Ataxia telangiectasia and Rad-3 related protein | ATR |
| Substrate | Biotinylated p53-derived peptide | 200 nM |
| ATP Concentration | Matched to Kₘ(ATP) | 10 µM |
| Compound C IC₅₀ | 50% Inhibitory Concentration | 74 nM |
| Compound D IC₅₀ | 50% Inhibitory Concentration | 1.2 µM |
Signaling Pathway Visualization
Caption: ATR signaling pathway and the point of inhibition by THPP derivatives.
Section 3: Preliminary Safety Pharmacology
Rationale: A significant number of drug development failures are attributed to unforeseen cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia.[14][15] Therefore, assessing a compound's activity against the hERG channel is a mandatory step in preclinical safety assessment.[16][17]
Protocol 3.1: hERG Channel Inhibition Assay (Automated Patch Clamp)
Automated patch-clamp electrophysiology provides a higher throughput method than manual patch clamp for assessing compound effects on ion channels like hERG.[16] This protocol outlines a general procedure for determining the IC₅₀ of a test compound on hERG channels stably expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Automated patch-clamp system (e.g., IonFlux, QPatch)
-
Appropriate external and internal recording solutions
-
THPP test compounds
-
Positive control (e.g., E-4031, a known hERG blocker)
Procedure:
-
Cell Preparation:
-
Culture hERG-HEK293 cells under standard conditions.
-
On the day of the experiment, prepare a single-cell suspension for use in the automated patch-clamp system according to the manufacturer's instructions.
-
-
Compound Application:
-
Prepare a dilution series of the test compound in the external recording solution. The highest concentration should be guided by the compound's solubility and cytotoxicity profile.
-
The automated system will capture a cell and form a gigaseal.
-
A specific voltage protocol is applied to elicit hERG tail currents. A stable baseline recording of the current is established.
-
The system then perfuses the cell with increasing concentrations of the test compound, and the hERG current is recorded at each concentration.
-
-
Voltage Protocol:
-
A typical voltage protocol involves holding the cell at a negative potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +40 mV) to activate and then inactivate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the deactivating tail current, which is the primary measurement for hERG inhibition.
-
-
Data Acquisition and Analysis:
-
The peak amplitude of the hERG tail current is measured before and after the application of the test compound at each concentration.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| System | Automated Electrophysiology | IonFlux Mercury 16 |
| Cell Line | hERG-HEK293 | - |
| Positive Control | E-4031 IC₅₀ | 724 nM |
| Compound C IC₅₀ | hERG Inhibition | > 30 µM |
| Compound E IC₅₀ | hERG Inhibition | 2.1 µM |
Interpretation of Results: A large window between the on-target therapeutic potency (e.g., kinase IC₅₀) and the off-target hERG IC₅₀ is desirable. A therapeutic index (hERG IC₅₀ / Target IC₅₀) of >100 is often considered a good starting point for a safe candidate. Compounds with significant hERG liability (e.g., Compound E) may require structural modification to mitigate this risk or may be deprioritized.
Conclusion
This guide provides a foundational set of in vitro assays for the initial characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, on-target activity, and key safety liabilities, researchers can efficiently identify promising lead compounds for further development. The protocols provided are robust and adaptable, serving as a starting point for a comprehensive preclinical evaluation. It is imperative to remember that these in vitro assays are the first step; promising candidates must subsequently be validated in more complex cellular models and eventually in vivo systems to fully understand their therapeutic potential and safety profile.
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- Kinase assays. (2020). BMG LABTECH.
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Application Notes & Protocols: A Guide to Cell-Based Assays for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Kinase Inhibitors
Introduction: The Rise of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a privileged scaffold in modern medicinal chemistry, giving rise to a new generation of potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] THPP-based compounds have shown significant promise as inhibitors of key kinases in the DNA Damage Response (DDR) pathway, such as Ataxia telangiectasia and Rad-3 related protein (ATR), making them valuable candidates for therapeutic development.[3]
The successful progression of these inhibitors from chemical entities to clinical candidates hinges on a robust and systematic evaluation in physiologically relevant cellular models. This guide provides a comprehensive overview and detailed protocols for a tiered, cell-based assay cascade designed to characterize the activity, target engagement, and mechanism of action of THPP-based kinase inhibitors. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors a typical drug discovery campaign—starting with broad phenotypic effects and progressively narrowing down to specific target interactions and pathway modulation.
Chapter 1: Foundational Analysis: Cellular Viability & Proliferation Assays
Principle of the Assay: The initial and most fundamental question for any potential therapeutic is its effect on cell viability and proliferation. For kinase inhibitors targeting oncogenic pathways, a primary expectation is the reduction of cancer cell growth. A widely adopted method for this is the quantitation of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[4] The amount of ATP is directly proportional to the number of living cells in culture. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" method ideal for this purpose, resulting in a luminescent signal generated by a luciferase reaction.[5]
Protocol 1.1: ATP-Based Luminescent Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a THPP inhibitor by measuring its effect on cancer cell line viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
White, opaque-walled 96-well or 384-well assay plates
-
THPP test compounds, serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega, Cat. No. G7570 or similar)[4]
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the THPP inhibitor in DMSO. Further dilute these concentrations 1:100 in complete medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, making the effects on proliferation apparent.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[5]
-
Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation:
-
Normalization: The raw luminescence units (RLU) are normalized to percentage inhibition using the vehicle (0% inhibition) and positive control (100% inhibition) wells.[6]
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_vehicle - RLU_max_inhibition))
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value.[7][8] This analysis can be performed using software such as GraphPad Prism or Origin.[9][10]
Table 1: Example IC50 Data for THPP Compounds
| Compound ID | Target Kinase | Cell Line | IC50 (nM) |
|---|---|---|---|
| THPP-A | ATR | HCT116 | 44 |
| THPP-B | ATR | HT29 | 62 |
| Staurosporine | Pan-Kinase | HCT116 | 15 |
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Chapter 2: Target Engagement in a Live-Cell Environment
Principle of the Assay: A reduction in cell viability is a promising start, but it does not confirm that the inhibitor is binding to its intended kinase target. To bridge this gap, a target engagement assay is essential. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein target within intact, living cells.[11] The assay relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[12] When a test compound binds to the target, it displaces the tracer, leading to a loss of BRET signal in a dose-dependent manner.[13]
Protocol 2.1: NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular affinity of a THPP inhibitor for its target kinase.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer specific for the kinase target
-
White, non-binding 96-well or 384-well assay plates
-
THPP test compounds, serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate + Extracellular NanoLuc® Inhibitor[12]
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm for donor, 618nm for acceptor)
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293 cells with the target kinase-NanoLuc® fusion plasmid using FuGENE® HD. Plate the transfected cells into a white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the THPP inhibitor in Opti-MEM™. In parallel, prepare the fluorescent tracer solution in Opti-MEM™ at 2X the final desired concentration.
-
Treatment: Add the test compounds to the wells, followed immediately by the addition of the tracer. Include "no tracer" controls (for background) and "tracer only" controls (for maximal signal).
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2 in the dark to allow the binding to reach equilibrium.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, ensuring the Extracellular NanoLuc® Inhibitor is included.[12] Add this substrate solution to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters, measuring the donor emission (~460 nm) and acceptor emission (>600 nm).[12]
Data Analysis and Interpretation:
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalization: Convert the raw BRET ratios to MilliBRET Units (mBU) by multiplying by 1000. Normalize the data to the "tracer only" (100% engagement) and "no tracer" (0% engagement) controls.
-
Curve Fitting: Plot the normalized mBU values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the cellular IC50, which reflects the intracellular affinity of the compound for the target.[13]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Chapter 3: Probing the Mechanism: Downstream Pathway Modulation
Principle of the Assay: Confirming that a THPP inhibitor binds its target kinase is crucial, but demonstrating that this binding event translates into functional inhibition of the downstream signaling pathway is the ultimate proof of its mechanism of action.[14] Kinase activity is most directly measured by the phosphorylation of its substrates.[15] Therefore, quantifying the levels of specific phospho-proteins in response to inhibitor treatment provides a direct readout of kinase inhibition. Western blotting is the gold-standard technique for this, while plate-based immunoassays like AlphaLISA® offer a higher-throughput alternative.[16]
Protocol 3.1: Western Blotting for Phospho-Protein Substrates
Objective: To qualitatively and semi-quantitatively assess the inhibition of a target kinase by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cells treated with the THPP inhibitor at various concentrations and time points.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[17]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system (PVDF membrane).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk as it contains phosphoproteins that can cause high background.[15][17]
-
Primary antibodies: Phospho-specific antibody (e.g., anti-pChk1 Ser345 for ATR inhibition) and total protein antibody (e.g., anti-total Chk1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate and acquire the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.
Protocol 3.2: High-Throughput Alternative: AlphaLISA® SureFire® Ultra™
For higher-throughput analysis, the AlphaLISA® SureFire® Ultra™ assay provides a no-wash, bead-based method to quantify specific phosphorylation events directly from cell lysates in a 384-well plate format.[16] The assay uses donor and acceptor beads that are brought into proximity when a specific phosphorylated protein is present, generating a luminescent signal proportional to the amount of that phospho-protein.[18][19] This method is highly sensitive and amenable to automation.[20]
Caption: A generic kinase signaling pathway under inhibition.
Chapter 4: Advanced Models: 3D Tumor Spheroids
Principle of the Assay: Traditional 2D cell culture monolayers do not fully recapitulate the complex microenvironment of a solid tumor. Three-dimensional (3D) tumor spheroids offer a more physiologically relevant model, mimicking aspects of nutrient gradients, cell-cell interactions, and drug penetration barriers found in vivo.[21][22] Assessing inhibitor efficacy in 3D models is a critical step before advancing to more complex studies. Viability in 3D models can be assessed using specifically formulated reagents like CellTiter-Glo® 3D, which has enhanced lytic capabilities to penetrate the dense spheroid structure.[23][24]
Protocol 4.1: 3D Spheroid Formation and Viability Assay
Objective: To evaluate the efficacy of a THPP inhibitor in a 3D tumor spheroid model.
Materials:
-
Ultra-Low Attachment (ULA) round-bottom 96-well plates.
-
Cancer cell line capable of forming spheroids (e.g., HCT116, DU145).[21]
-
CellTiter-Glo® 3D Cell Viability Assay Reagent (Promega, Cat. No. G9681 or similar).[23]
-
Other materials as listed in Protocol 1.1.
Step-by-Step Methodology:
-
Spheroid Formation: Seed cells into a ULA round-bottom 96-well plate at a density optimized for spheroid formation (e.g., 1,500 cells/well).[21] Centrifuge the plate briefly to collect cells at the bottom. Incubate for 3-4 days, allowing a single spheroid to form in each well.[22][25]
-
Compound Treatment: Add serially diluted THPP compounds to the wells containing mature spheroids.
-
Incubation: Treat the spheroids for an extended period, typically 5-7 days, to allow for drug penetration and effect on the entire spheroid structure.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.[24]
-
Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Shake the plate vigorously for 5 minutes to aid in spheroid lysis.[24][26]
-
Incubate at room temperature for an additional 25-30 minutes to ensure complete lysis and signal stabilization.[24]
-
Measure luminescence as described previously.
-
Data Analysis and Interpretation: Data analysis is performed similarly to the 2D viability assay. However, it is common to observe a rightward shift in the IC50 curve (i.e., a higher IC50 value) in 3D models compared to 2D monolayers. This shift can be attributed to challenges in drug penetration or the presence of quiescent cells in the spheroid core, providing a more stringent and potentially more clinically relevant assessment of compound potency.[21]
Conclusion
The characterization of novel this compound kinase inhibitors requires a multi-faceted and logical approach. The integrated assay cascade presented here provides a clear path for drug development professionals, beginning with broad cellular effects, confirming on-target activity in a live-cell context, validating the downstream mechanistic consequences, and finally, assessing efficacy in more complex, physiologically relevant 3D models. By systematically applying these protocols, researchers can build a comprehensive data package that robustly defines the cellular pharmacology of their compounds, enabling confident decision-making for progression into preclinical and clinical development.
References
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- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
- Proteintech Group. Tips for detecting phosphoproteins by western blot. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- ResearchGate. How to calculate IC50 for my dose response? [URL: https://www.researchgate.
- Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-intracellular-bet-brd-assay/]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Surge Analytics. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [URL: https://www.surge-analytics.com/blog/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays]
- Revvity. AlphaLISA SureFire Ultra assay optimization. [URL: https://www.revvity.
- BenchChem. Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. [URL: https://www.benchchem.
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/]
- Science Gateway. How to calculate IC50. [URL: http://www.sciencegateway.org/protocols/cellbio/drug/hcic50.htm]
- Revvity. AlphaLISA SureFire Ultra Human and Mouse Total Ras Detection Kit, 500 Assay Points. [URL: https://www.revvity.com/product/total-ras-detection-kit-alsu-tras-a500]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
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- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [URL: https://www.researchgate.net/publication/279540897_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- R&D Systems. Methods for Detecting Protein Phosphorylation. [URL: https://www.rndsystems.
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- Bio-Rad Laboratories. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
- Revvity. AlphaLISA™ SureFire® Ultra™ - Guidelines to successful optimization of cell signaling phospho-/total protein assays. [URL: https://www.revvity.
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- YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [URL: https://www.youtube.
- Reaction Biology. 3D Tumor Spheroid Assay (mono-spheroids). [URL: https://www.reactionbiology.com/sites/default/files/3D-Tumor-Spheroid-Assay-mono-spheroids.pdf]
- Revvity. AlphaLISA SureFire Ultra Human and Mouse Total PERK Detection Kit, 500 Assay Points. [URL: https://www.revvity.com/product/total-perk-detection-kit-alsu-tperk-a500]
- Reaction Biology. Spotlight: Cell-based kinase assay formats. [URL: https://www.reactionbiology.
- Journal of Visualized Experiments (JoVE). Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells. [URL: https://www.jove.
- National Institutes of Health (NIH). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012109/]
- BenchChem. Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. [URL: https://www.benchchem.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://celtarys.com/knowledge-base/biochemical-assays-for-kinase-activity/]
- Cayman Chemical. Methods for Detecting Kinase Activity. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
- Profacgen. Cell-based Kinase Assays. [URL: https://www.profacgen.com/cell-based-kinase-assays.htm]
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [URL: https://pubmed.ncbi.nlm.nih.gov/27603222/]
- PubMed. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. [URL: https://pubmed.ncbi.nlm.nih.gov/37801323/]
- National Institutes of Health (NIH). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160359/]
- PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10519391/]
- ResearchGate. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors | Request PDF. [URL: https://www.researchgate.
- PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305367/]
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- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this medicinally important scaffold. The this compound core is a key building block in the development of various therapeutic agents, including inhibitors for HIV-1 integrase and Hepatitis B Virus (HBV) core protein allosteric modulators.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the this compound scaffold?
A1: A prevalent and efficient method involves the use of commercially available substituted 1H-pyrazole-5-carboxylic acids.[3] This approach is advantageous for its cost-effectiveness and scalability, allowing for multigram synthesis.[4] Another common strategy involves the cyclocondensation reaction between aminopyrazoles and various 1,3-bielectrophilic compounds.[5]
Q2: What are the key reaction steps in a typical synthesis of this compound?
A2: A general and effective synthetic route involves the following key steps:
-
Amide Coupling: The initial step is often the coupling of a pyrazole carboxylic acid with an appropriate amine, typically a protected ethylenediamine derivative, to form an amide intermediate.
-
Cyclization/Condensation: The subsequent step involves an intramolecular cyclization to form the pyrazine ring. This can be achieved through various methods, including condensation reactions.
-
Reduction: If an unsaturated pyrazolo[1,5-a]pyrazine is formed, a reduction step, commonly catalytic hydrogenation, is employed to yield the desired saturated this compound core.[3]
Q3: How can I introduce functional groups at different positions of the tetrahydropyrazolo[1,5-a]pyrazine core?
A3: The scaffold allows for functionalization at multiple positions. For instance, after protecting the pyrazine nitrogen (e.g., with a Boc group), iodination can be performed, followed by transmetalation to form a Grignard reagent.[3] This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield in the Initial Amide Coupling Step
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials (pyrazole carboxylic acid and/or amine).
-
Formation of multiple unidentified side products.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inefficient Coupling Reagent | Switch to a more robust coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride). | These reagents are known for their high efficiency and low side-product formation in amide bond synthesis, especially with sterically hindered or electronically deactivated substrates. |
| Inappropriate Base | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is anhydrous. | The base is crucial for activating the carboxylic acid and neutralizing the acid formed during the reaction. A non-nucleophilic base prevents unwanted side reactions with the coupling agent or activated acid. |
| Suboptimal Reaction Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. | Low initial temperatures can help control the rate of reaction, minimizing the formation of side products. Gradual warming ensures the reaction proceeds to completion. |
| Moisture Contamination | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagents, leading to lower yields. |
Problem 2: Incomplete Cyclization to Form the Pyrazine Ring
Symptoms:
-
The major product observed is the uncyclized amide intermediate.
-
Low conversion to the desired pyrazolo[1,5-a]pyrazine product even after extended reaction times.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Dehydration | If the cyclization is a condensation reaction that releases water, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent like molecular sieves. | The removal of water drives the equilibrium of the condensation reaction towards the cyclized product, in accordance with Le Chatelier's principle. |
| Inadequate Reaction Temperature | Increase the reaction temperature. Microwave-assisted synthesis can also be explored for a significant reduction in reaction time and improved yields.[6] | Cyclization reactions often have a high activation energy barrier. Higher temperatures provide the necessary energy to overcome this barrier. Microwave heating can provide rapid and uniform heating, accelerating the reaction. |
| Incorrect Solvent | Use a high-boiling point aprotic solvent such as toluene, xylene, or dimethylformamide (DMF). | These solvents can facilitate the reaction at higher temperatures and are generally good at dissolving the reactants and intermediates. |
Problem 3: Poor Regioselectivity in Functionalization Reactions
Symptoms:
-
Formation of a mixture of isomers with functional groups at undesired positions.
-
Difficult separation of the desired regioisomer from the mixture.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Lack of a Directing Group | Introduce a suitable protecting group, such as a Boc group, on one of the nitrogen atoms of the pyrazine ring. This can sterically hinder one position and direct the incoming electrophile to the desired position.[3] | Protecting groups can effectively block certain reactive sites, thereby enhancing the regioselectivity of subsequent reactions. |
| Reaction Conditions Favoring Multiple Isomers | Optimize reaction conditions such as temperature and the choice of catalyst. For palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence regioselectivity.[4] | The reaction pathway and the transition state energies can be influenced by temperature and the catalytic system, thereby affecting the product distribution. |
III. Experimental Protocols
General Procedure for the Synthesis of a Boc-Protected this compound Derivative
Step 1: Amide Coupling
-
To a solution of 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of N-Boc-ethylenediamine (1.1 eq) in DMF and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Cyclization and Reduction (if necessary)
-
The specific conditions for cyclization will depend on the substrate. A common method involves heating the amide intermediate in a suitable solvent like toluene with a catalytic amount of acid or base. If an unsaturated pyrazinone is formed, it can be reduced to the tetrahydropyrazine using catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
IV. Visualizing the Workflow
Troubleshooting Logic for Low Yield in Amide Coupling
Caption: A decision tree for troubleshooting low yields in the amide coupling step.
V. References
-
Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
New methods for the synthesis of substituted 4,5,6,7-tetrahydro[4][7][8]triazolo[1,5-a]pyrazines (microreview). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. (2007). ACS Combinatorial Science. Retrieved January 7, 2026, from [Link]
-
Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. (2009). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. Retrieved January 7, 2026, from [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. Retrieved January 7, 2026, from [Link]
-
Synthesis of new pyrazolo[4][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Synthesis of New Chiral 4,5,6,7-Tetrahydro[4][7][8]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a][4][8][9]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Retrieved January 7, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][8][9]triazines. (2021). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. (2015). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). PubMed. Retrieved January 7, 2026, from [Link]
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- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. This scaffold is a cornerstone in medicinal chemistry, valued for its sp3-rich, conformationally restricted structure, making it a prime candidate for lead-oriented synthesis. However, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during its synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of the tetrahydropyrazolo[1,5-a]pyrazine core and its derivatives, focusing on the root causes and providing actionable solutions.
Question 1: My initial cyclization to form the pyrazolo[1,5-a]pyrimidine precursor is resulting in a complex mixture and low yield. What are the likely causes?
Low yields in the initial cyclization are often traced back to three primary areas: the quality of starting materials, suboptimal reaction conditions, and competing side reactions.
Causality and Experimental Choices:
The formation of the pyrazolo[1,5-a]pyrimidine core, a frequent precursor to the target scaffold, typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The nucleophilicity of the aminopyrazole and the electrophilicity of the dicarbonyl partner are critical for an efficient reaction.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
3-Aminopyrazole Derivatives: Ensure the starting aminopyrazole is free of impurities from its synthesis. Recrystallization or column chromatography may be necessary. The presence of unreacted starting materials or regioisomeric aminopyrazoles can lead to a cascade of side products.
-
1,3-Dicarbonyl Compounds: These compounds can undergo self-condensation or exist in equilibrium with their enol forms. Use freshly distilled or purified dicarbonyl compounds.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Protic solvents like ethanol can facilitate proton transfer, while aprotic solvents like DMF or DMSO may be required for less reactive substrates. A water-ethanol mixture has been shown to be effective in some cases.
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition and the formation of tars. A systematic temperature screen is recommended.
-
Catalyst: Acidic or basic catalysis can be employed. For instance, a base like sodium ethoxide is used to deprotonate the aminopyrazole, increasing its nucleophilicity.
-
-
Mitigate Side Reactions:
-
Self-Condensation: This is a common issue with 1,3-dicarbonyl compounds. Slow addition of the dicarbonyl to the reaction mixture containing the aminopyrazole can minimize this side reaction.
-
Regioisomer Formation: Substituted aminopyrazoles can lead to the formation of regioisomers. Careful control of reaction conditions and purification by chromatography are essential to isolate the desired product.
-
Question 2: The reduction of the pyrazine ring to the tetrahydropyrazine is incomplete or results in over-reduction. How can I improve this step?
The catalytic hydrogenation of the pyrazine ring is a critical step to obtain the desired saturated scaffold. Incomplete reduction or over-reduction are common challenges.
Causality and Experimental Choices:
Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the substrate. The choice of catalyst, solvent, pressure, and temperature all play a crucial role in the efficiency and selectivity of this process.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Catalyst Type: Palladium on carbon (Pd/C) is a commonly
-
Side product formation in the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Welcome to the technical support center for the synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This bicyclic heteroaromatic system is a privileged core in modern drug discovery, notably in the development of novel therapeutics such as HBV core protein allosteric modulators and HIV-1 integrase inhibitors.[1][2] However, its multi-step synthesis presents several challenges, often leading to the formation of persistent and difficult-to-remove side products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to diagnose issues, optimize reaction conditions, and improve the yield and purity of their target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the this compound core?
A common and versatile route involves a multi-step sequence starting with a substituted 3(5)-aminopyrazole. The core is typically constructed through:
-
N-alkylation of the aminopyrazole with a suitable two-carbon electrophile bearing a protected amino group (e.g., N-Boc-2-bromoethylamine).
-
Deprotection of the amino group.
-
Intramolecular cyclization or condensation to form the pyrazinone ring, which may involve an intermediate cyclization-oxidation or a direct condensation.
-
Reduction of the pyrazinone or a related aromatic precursor to the final tetrahydropyrazolo[1,5-a]pyrazine.
Each of these stages presents opportunities for side product formation, which this guide will address.
Q2: Why is regioselectivity a major issue in the initial N-alkylation step?
Unsubstituted or symmetrically substituted 3(5)-aminopyrazoles exist as a mixture of tautomers. The pyrazole ring contains two nitrogen atoms—a pyrrole-like (N1) and a pyridine-like (N2) nitrogen—both of which are nucleophilic.[3] Alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and may not both lead to the desired product in subsequent steps.[4][5] Controlling this regioselectivity is a critical first step for a clean synthesis.
Q3: My starting 3-aminopyrazole seems to be degrading or forming dimers. Is this common?
Yes, 3-aminopyrazoles can be susceptible to self-condensation or dimerization, particularly under oxidative conditions or in the presence of certain metal catalysts like copper.[6][7] This can lead to the formation of pyrazole-fused pyridazines or pyrazines, significantly reducing the available starting material and complicating purification. Careful handling and storage of the aminopyrazole, along with optimized reaction conditions, are essential.
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental problems, identifies the likely side products, explains their formation mechanism, and provides actionable solutions.
Problem 1: Low Yield & Multiple Spots on TLC After N-Alkylation Step
You've reacted your 3-aminopyrazole with an N-protected 2-haloethylamine and observe a low yield of the desired product along with several new spots, some with a much higher molecular weight.
-
Possible Cause A: Regioisomeric N-Alkylation
-
Mechanism: The alkylating agent has reacted with both the N1 and N2 positions of the pyrazole ring, resulting in two isomeric products. The relative nucleophilicity of the two nitrogen atoms is influenced by steric hindrance, solvent, and the nature of the counter-ion from the base.[8][9]
-
Diagnosis: The two main product spots on LC-MS will have the identical mass. Careful analysis of the 1H NMR spectrum is required to distinguish them; the chemical shifts of the pyrazole ring protons and the CH2 groups adjacent to the ring will differ significantly between the isomers.
-
Solution:
-
Steric Control: If your pyrazole has a bulky substituent at the 3- or 5-position, alkylation will generally favor the less sterically hindered nitrogen.[4]
-
Base and Solvent Selection: The choice of base can influence the site of deprotonation. A strong, non-nucleophilic base like NaH in an aprotic solvent (e.g., DMF, THF) often provides better selectivity. In some cases, using a weaker base like K2CO3 in a polar solvent can alter the isomeric ratio.[10]
-
Protecting Groups: If selectivity remains poor, consider protecting one of the pyrazole nitrogens before alkylation, followed by a deprotection step. This adds steps but guarantees regiochemical purity.
-
-
-
Possible Cause B: Dimerization of Starting Material
-
Mechanism: If the reaction is run at high temperatures, for extended times, or with trace metal impurities (especially copper or iron), the 3-aminopyrazole can undergo oxidative dimerization.[6][7] This involves the coupling of two aminopyrazole molecules.
-
Diagnosis: By LC-MS, you will observe a peak corresponding to approximately double the mass of your starting material minus two to four protons.
-
Solution:
-
Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to remove dissolved oxygen.
-
Use a Metal Chelator: Adding a small amount of EDTA can sequester trace metal ions that may catalyze dimerization.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
-
Caption: Troubleshooting workflow for N-alkylation side products.
Problem 2: Unidentified Impurity After Final Reduction Step
You have successfully formed the aromatic pyrazolo[1,5-a]pyrazine or a pyrazinone precursor and are performing the final reduction to the tetrahydro- state. Your final product contains a significant impurity that is difficult to remove.
-
Possible Cause: Over-reduction of the Heteroaromatic System
-
Mechanism: The pyrazole ring, while aromatic, can be susceptible to reduction under harsh conditions (e.g., high-pressure catalytic hydrogenation with aggressive catalysts like Rh/C, or dissolving metal reductions like Birch reduction).[11][12] This can lead to the saturation of the pyrazole double bond, resulting in a non-aromatic, highly saturated side product.
-
Diagnosis: The over-reduced product will have a mass of (Expected Product + 2 H). 1H NMR will show a loss of aromatic proton signals from the pyrazole ring and the appearance of new aliphatic signals in their place.
-
Solution:
-
Milder Reducing Agents: Use a less reactive catalyst for hydrogenation, such as Pd/C, and carefully control the hydrogen pressure (1-3 atm is often sufficient).[13] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Chemical Reduction: Consider chemical reducing agents that are selective for the pyrazine ring. For example, reduction of a pyrazinone precursor with LiAlH4 or NaBH4 (if the carbonyl is activated) can be more selective than catalytic hydrogenation of the fully aromatic system.
-
-
Table 1: Common Side Products and Their Identification
| Side Product Type | Formation Step | Δ Mass from Desired Product | Key Analytical Signature (NMR/MS) |
| N-Alkylation Regioisomer | N-Alkylation | 0 | Identical MS, different 1H NMR chemical shifts for ring and adjacent CH2 protons. |
| Aminopyrazole Dimer | N-Alkylation | Varies (e.g., + SM - 2H) | MS peak at ~2x starting material mass. Complex aromatic NMR region. |
| Incomplete Cyclization | Cyclization | -18 (loss of H2O) | Presence of signals for both pyrazole and the open-chain precursor. |
| Over-reduced Product | Reduction | +2 | Loss of pyrazole aromatic proton signals; appearance of new upfield aliphatic signals. |
Experimental Protocols
Protocol 1: Optimized Regioselective N-Alkylation of 3-Methyl-1H-pyrazol-5-amine
This protocol is designed to favor alkylation at the N1 position, which is often preferred for subsequent cyclization.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous, degassed DMF (10 mL per gram of pyrazole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: Using NaH in an aprotic solvent ensures complete deprotonation to the pyrazolide anion, which can improve regioselectivity compared to equilibrium conditions with weaker bases.[10]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add a solution of tert-butyl (2-bromoethyl)carbamate (1.05 eq) in anhydrous DMF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired regioisomer from any minor isomer and impurities.
Protocol 2: Selective Reduction of Pyrazolo[1,5-a]pyrazin-4(5H)-one
This protocol uses a catalytic hydrogenation under controlled conditions to minimize over-reduction.
-
Setup: To a hydrogenation vessel (e.g., Parr shaker bottle), add the pyrazolo[1,5-a]pyrazin-4(5H)-one starting material (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight). Causality: Pd/C is generally less aggressive than other catalysts like Rh/C or PtO2, reducing the risk of pyrazole ring saturation.
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 45 psi (approx. 3 atm) with hydrogen.
-
Reaction: Shake or stir the reaction at room temperature. Monitor the hydrogen uptake and periodically check the reaction progress by TLC or LC-MS (every 2-4 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound product, which can be further purified if necessary.
Caption: Major side product formation pathways during synthesis.
References
- Zhang, D., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules.
- Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
- Al-Sanea, M. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Pais, G. C. G., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry.
- Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Krasavin, M. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
- Afzal, M. A., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Afzali, A. A., et al. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angewandte Chemie International Edition.
- Afonso, C. A. M. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Sakhno, Y. I., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron.
- Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
- Gevorgyan, V., et al. (2009). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry.
- Yang, S., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry.
- Google Patents. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazol[4,3-a] pyrazine hydrochloride.
Sources
- 1. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Welcome to the technical support center for the functionalization of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic campaigns. We will delve into the underlying principles governing reactivity, provide detailed troubleshooting guides for common experimental challenges, and offer step-by-step protocols for key transformations.
Understanding the Reactivity of the Tetrahydropyrazolo[1,5-a]pyrazine Core
The this compound scaffold presents multiple sites for functionalization. The key to achieving regioselectivity lies in understanding the electronic and steric properties of the fused ring system. The pyrazole ring is relatively electron-rich and thus susceptible to electrophilic substitution, while the pyrazine portion of the fully aromatic pyrazolo[1,5-a]pyrazine is electron-deficient.[1] However, in the tetrahydropyrazolo[1,5-a]pyrazine system, the saturated piperazine ring's reactivity is primarily governed by the nitrogen atoms and the adjacent C-H bonds.
The two most common sites for selective functionalization on the aromatic pyrazole ring are the C3 and C7 positions. Functionalization of the saturated piperazine ring, typically at the nitrogen atom or the alpha-carbons, is also a significant consideration.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of functionalization on the this compound core?
A1: The primary sites for selective functionalization are the C3 position on the pyrazole ring and the C7 position on the pyrimidine ring of the aromatic precursor. In the saturated system, the piperazine nitrogen (N5) and the alpha-carbons (C4 and C6) are also reactive centers. The choice of reagents and reaction conditions will dictate the preferred site of reaction.
Q2: Why am I seeing a mixture of C3 and C7 substituted products in my electrophilic substitution reaction?
A2: Obtaining a mixture of C3 and C7 isomers during electrophilic substitution is a common challenge. The regioselectivity is a delicate balance of electronic and steric factors. The C3 position is often electronically favored for electrophilic attack due to the influence of the adjacent nitrogen atoms in the pyrazole ring. However, the C7 position can also be reactive, particularly in direct C-H arylation reactions under palladium catalysis.[2][3][4] The outcome can be influenced by the nature of the electrophile, the solvent, temperature, and the presence of directing groups.
Q3: How can I selectively functionalize the piperazine ring without affecting the pyrazole moiety?
A3: Selective functionalization of the piperazine ring can be achieved by leveraging the nucleophilicity of the N5 nitrogen or by activating the adjacent C-H bonds. Standard N-acylation, N-alkylation, or reductive amination protocols can be employed to modify the N5 position. For C-H functionalization at C4 or C6, directed lithiation using an N-Boc protecting group is a powerful strategy.[5][6]
Q4: What is the role of the N-Boc protecting group in directing regioselectivity?
A4: The N-tert-butoxycarbonyl (Boc) group is a versatile protecting group that also serves as a powerful directing group for lithiation. When installed on the N5 nitrogen of the piperazine ring, the Boc group directs deprotonation to the adjacent C4 or C6 positions by forming a stable six-membered chelation intermediate with the organolithium base. This allows for subsequent quenching with a wide range of electrophiles.[5][6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Halogenation (Mixture of C3- and C7-isomers)
Causality: The pyrazole ring has two potentially reactive sites for electrophilic attack. The electronic bias for one position over the other is often small, leading to mixtures. The reaction conditions, particularly the nature of the halogenating agent and the solvent, can significantly influence the outcome. For instance, bulkier halogenating reagents may favor the less sterically hindered position.
Troubleshooting Steps:
-
Modify the Halogenating Agent:
-
For bromination, switch from Br₂ to N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can offer improved selectivity.
-
For iodination, N-iodosuccinimide (NIS) is generally the reagent of choice for C3-iodination.[7]
-
-
Solvent Effects:
-
Screen a range of solvents with varying polarities. Less polar solvents like dichloromethane (DCM) or chloroform may favor a specific isomer compared to more polar solvents like acetonitrile or DMF.
-
-
Temperature Control:
-
Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product. Perform the reaction at 0 °C or -78 °C.
-
-
Protecting Group Strategy:
-
Introduction of a bulky protecting group on the N5 nitrogen of the piperazine ring can sterically hinder the C7 position, thereby favoring electrophilic attack at C3. The N-Boc group is a suitable candidate for this purpose.
-
Problem 2: Low Yield in Direct C-H Arylation at C7
Causality: Direct C-H arylation reactions, typically catalyzed by palladium, are sensitive to the choice of catalyst, ligand, base, and oxidant. Low yields can result from catalyst deactivation, competing side reactions, or suboptimal reaction parameters. For pyrazolo[1,5-a]azines, silver salts have been shown to be crucial as either the oxidant or the base to achieve high regioselectivity and yield at the C7 position.[8]
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Optimize the Base and Additive:
-
A strong base is typically required. Screen bases such as K₂CO₃, Cs₂CO₃, and KOAc.
-
The addition of a silver salt (e.g., Ag₂CO₃, AgOAc) is often critical for success in these reactions.
-
-
Arylating Agent:
-
Aryl iodides are generally more reactive than aryl bromides or chlorides. If using less reactive aryl halides, increasing the temperature and reaction time may be necessary.
-
-
Solvent and Temperature:
Problem 3: Unwanted Functionalization on the Piperazine Ring
Causality: The piperazine nitrogen (N5) is a nucleophilic center and can compete with the pyrazole ring for reaction with electrophiles, especially under acidic conditions where the nitrogen can be protonated, or with alkylating agents. The α-carbons of the piperazine ring can also be susceptible to oxidation or other side reactions.
Troubleshooting Steps:
-
N-Protection:
-
Protect the N5 nitrogen with a suitable protecting group, such as Boc or a benzyl group, prior to attempting functionalization of the pyrazole ring. This will prevent N-alkylation or N-acylation.
-
-
Reaction pH:
-
For reactions involving electrophiles, maintaining neutral or slightly basic conditions can minimize protonation of the piperazine nitrogen and reduce its reactivity.
-
-
Choice of Reagents:
-
Select reagents that are known to be chemoselective for the desired transformation. For example, for C-H functionalization of the pyrazole ring, transition metal-catalyzed methods are generally more selective than strong oxidants that might affect the piperazine ring.
-
Experimental Protocols
Protocol 1: Regioselective C3-Iodination of N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
This protocol is adapted from a general procedure for the iodination of related heterocyclic systems.[7]
Step-by-Step Methodology:
-
Dissolve the Substrate: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Cool the Reaction Mixture: Cool the solution to 0 °C using an ice-water bath.
-
Add the Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-iodo derivative.
Protocol 2: Regioselective C7-Arylation via Palladium-Catalyzed C-H Functionalization
This protocol is based on reported methods for the C7-arylation of pyrazolo[1,5-a]azines.[2][3][4]
Step-by-Step Methodology:
-
Prepare the Reaction Vessel: To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and K₂CO₃ (2.0 eq).
-
Add Solvent: Evacuate and backfill the tube with argon. Add anhydrous p-xylene (0.2 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentration: Wash the Celite pad with additional ethyl acetate and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C7-arylated product.
Data Presentation
Table 1: Comparison of Conditions for Regioselective Functionalization
| Functionalization | Position | Reagents and Conditions | Typical Yields | Key Considerations |
| Iodination | C3 | NIS, Acetonitrile, 0 °C | 70-90% | N-protection of piperazine recommended to avoid side reactions. |
| Bromination | C3 | NBS, DCM, 0 °C to rt | 60-85% | May require optimization to minimize C7-isomer formation. |
| C-H Arylation | C7 | Aryl iodide, Pd(OAc)₂, Ag₂CO₃, K₂CO₃, p-xylene, 140 °C | 50-80% | Silver additive is often crucial for regioselectivity and yield. |
| Lithiation-Alkylation | C4/C6 | N-Boc protected substrate, s-BuLi, TMEDA, THF, -78 °C; then electrophile | 50-75% | Requires strictly anhydrous and anaerobic conditions. |
Visualization of Key Concepts
Diagram 1: Regioselectivity in Electrophilic Substitution
Caption: Decision pathway for electrophilic substitution on the pyrazole ring.
Diagram 2: Workflow for Directed Ortho-Metalation (DoM)
Caption: Stepwise workflow for C-H functionalization of the piperazine ring.
References
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4998. [Link]
- Bozhanov, V. I., et al. (2022). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ChemistrySelect, 7(21). [Link]
- Njardarson, J. T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 779–787. [Link]
- O'Brien, P., et al. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic & Biomolecular Chemistry, 8(2), 336-343. [Link]
- Nguyen, T. V. Q., et al. (2023). Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. Chemistry – A European Journal, 29(45), e202301485. [Link]
- Nguyen, T. V. Q., et al. (2023). Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides.
- Sikdar, N., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 20(11), 2835-2868. [Link]
- Nguyen, T. V. Q., et al. (2023). Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. PubMed. [Link]
- Coldham, I., et al. (2010). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines. Arkivoc, 2012(1), 360-374. [Link]
- D'Auria, M. (2015). Electrophilic Substitution In Azines.
- O'Brien, P., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Coldham, I., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. enamine.net [enamine.net]
- 8. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Building Blocks
Welcome to the technical support center for the scale-up synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine building blocks. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital heterocyclic scaffold from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient synthesis.
Troubleshooting Common Scale-Up Issues
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. Below are common issues encountered during the scale-up of this compound synthesis and their solutions.
Issue 1: Reduced Yield and Formation of Impurities During Diazotization
-
Question: We are observing a decrease in yield and the formation of a colored impurity during the diazotization of an aromatic amine precursor. This was not a significant issue at the lab scale. What could be the cause, and how can we mitigate this?
-
Answer: This is a common issue when scaling up diazotization reactions. The primary cause is often localized "hot spots" and inefficient heat transfer in larger reactors, leading to decomposition of the diazonium salt.[1] Additionally, changes in the surface-area-to-volume ratio can affect mixing and reaction kinetics.[1]
-
Causality: Diazonium salts are notoriously unstable and can undergo side reactions, such as coupling with the starting aniline to form colored azo impurities, if the temperature is not strictly controlled.[1] On a larger scale, maintaining a uniform temperature throughout the reaction mass is more challenging.
-
Solution:
-
Improved Temperature Control: Utilize a reactor with a high heat transfer coefficient. Ensure the cooling jacket is operating efficiently and that the stirring is adequate to promote heat exchange.
-
Reverse Addition: Consider adding the aniline solution to the acidic sodium nitrite solution (reverse addition). This keeps the concentration of the aniline low at any given time, minimizing the formation of the azo impurity.
-
Flow Chemistry: For even better control, consider a continuous flow reactor for the diazotization step. Flow chemistry offers superior heat and mass transfer, minimizing hot spots and improving safety and consistency.[2]
-
-
Issue 2: Poor Regioselectivity in the Pyrazole Ring Formation
-
Question: We are struggling with inconsistent regioselectivity during the condensation reaction to form the pyrazole ring, leading to a mixture of isomers that are difficult to separate. How can we improve the regioselectivity of this step?
-
Answer: Regioselectivity in pyrazole synthesis is a well-documented challenge, often influenced by the nature of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions.[3]
-
Causality: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different regioisomers. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.[3]
-
Solution:
-
Strategic Use of Electron-Withdrawing Groups: Introduce a strong electron-withdrawing group on one of the carbonyls of the 1,3-diketone precursor. This will make that carbonyl significantly more electrophilic, directing the initial attack of the hydrazine to that position and favoring the formation of a single regioisomer.[3]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. A change in solvent polarity or a lower reaction temperature can sometimes enhance the desired regioselectivity.
-
pH Control: The pH of the reaction mixture can influence the reactivity of both the hydrazine and the diketone. Careful control of pH can sometimes steer the reaction towards the desired isomer.
-
-
Issue 3: Challenges with Product Isolation and Crystallization
-
Question: Our final this compound product is difficult to crystallize and often precipitates as an oil or an amorphous solid, making filtration and drying problematic. What strategies can we employ to achieve a crystalline product?
-
Answer: Crystallization issues are common with novel heterocyclic compounds. The goal is to find a solvent system and conditions that favor the formation of a well-ordered crystal lattice.
-
Causality: The presence of impurities, residual solvents, or the inherent physical properties of the molecule can inhibit crystallization. The molecule may also exhibit polymorphism, where it can exist in multiple crystalline forms.
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening for crystallization. Use a combination of a "good" solvent (in which the product is soluble) and an "anti-solvent" (in which the product is insoluble) to induce crystallization.
-
Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve the crystallization process.
-
Controlled Cooling Profile: Implement a slow and controlled cooling profile. Rapid cooling often leads to the formation of small, poorly formed crystals or amorphous material.
-
pH Adjustment: For compounds with basic or acidic functional groups, adjusting the pH of the solution can sometimes trigger crystallization of the free base/acid or a salt form.
-
-
Frequently Asked Questions (FAQs) for Process Chemistry
Q1: What are the key safety considerations when scaling up the synthesis of nitrogen-containing heterocycles like this compound?
A1: The synthesis of nitrogen-containing heterocycles often involves energetic intermediates and reagents. Key safety considerations include:
-
Thermal Stability of Intermediates: Perform differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) on all isolated intermediates to understand their thermal stability and decomposition profiles. Diazonium salts, in particular, can be explosive.[1]
-
Exothermic Reactions: The cyclization and diazotization steps can be highly exothermic. Conduct reaction calorimetry studies to quantify the heat of reaction and ensure that the plant's cooling capacity is sufficient to control the reaction temperature.
-
Gas Evolution: Be aware of reactions that evolve gas, such as the release of nitrogen during some cyclization reactions. Ensure the reactor is properly vented to prevent pressure buildup.
-
Reagent Handling: Handle reagents like hydrazine hydrate and strong acids/bases with appropriate personal protective equipment (PPE) and in well-ventilated areas.
Q2: What in-process controls (IPCs) are critical for ensuring the quality and consistency of the final product?
A2: Robust in-process controls are essential for a successful scale-up.[4][5] Key IPCs for this synthesis include:
-
Reaction Completion: Use HPLC or UPLC to monitor the disappearance of starting materials and the appearance of the product. This prevents unnecessary heating or extended reaction times that can lead to impurity formation.
-
Impurity Profiling: Monitor the formation and clearance of key impurities at each stage of the synthesis.[6][7] This is crucial for understanding the process and ensuring the final product meets specifications.
-
Moisture Content: For moisture-sensitive steps, use Karl Fischer titration to ensure that solvents and reagents are sufficiently dry.
-
Particle Size Distribution: After crystallization, analyze the particle size distribution of the product. This is important for ensuring consistent filtration and drying times, as well as for the downstream formulation of the active pharmaceutical ingredient (API).
Q3: How can we optimize the cycle time for the overall synthesis to improve manufacturing efficiency?
A3: Cycle time optimization is a key goal in process chemistry to reduce costs and increase throughput.[8][9] Strategies include:
-
Telescoping Reactions: If possible, avoid isolating and purifying every intermediate. A "telescoped" process where the crude product of one step is used directly in the next can save significant time and resources.[10]
-
Process Parameter Optimization: Use Design of Experiments (DoE) to identify the optimal reaction conditions (temperature, concentration, catalyst loading) that lead to the shortest reaction times without compromising yield or purity.
-
Efficient Work-up and Isolation: Optimize the work-up procedure to minimize the number of extractions and washes. Develop a robust crystallization process that provides a product that is easy to filter and dry.
-
Continuous Manufacturing: As mentioned for diazotization, adopting continuous flow chemistry for one or more steps can dramatically reduce processing times and improve efficiency.[2][11]
Experimental Protocols and Data
Protocol 1: Scale-up Synthesis of a Key Pyrazole Intermediate
This protocol describes a representative cyclocondensation reaction to form a substituted pyrazole, a core component of the final product.
-
Reactor Setup: Charge a 50 L glass-lined reactor with 20 L of ethanol. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Addition: To the ethanol, add 5.0 kg of the 1,3-dicarbonyl starting material and stir until dissolved.
-
Hydrazine Addition: Slowly add 1.2 equivalents of methylhydrazine solution over 1-2 hours, maintaining the internal temperature below 25°C using the reactor cooling jacket.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by HPLC every 2 hours.
-
Work-up: Once the starting material is consumed (<1% by HPLC), cool the reactor to 20°C. Concentrate the reaction mixture under vacuum to approximately 10 L.
-
Crystallization: Add 20 L of water to the concentrated mixture to precipitate the product. Stir the resulting slurry for 2 hours at 20°C.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with 10 L of a 1:1 ethanol/water mixture, followed by 10 L of water.
-
Drying: Dry the product in a vacuum oven at 50°C until the loss on drying (LOD) is <0.5%.
Data Presentation
| Parameter | Lab Scale (10g) | Pilot Scale (5kg) |
| Yield | 85% | 82% |
| Purity (HPLC) | >99% | >98.5% |
| Key Impurity A | <0.1% | <0.3% |
| Cycle Time | 8 hours | 16 hours |
Visualizations
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low yield and impurity formation during scale-up.
References
- Shu, L., Wang, P., Gu, C., Garofalo, L., Alabanza, L. M., & Dong, Y. (2012). A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. Organic Process Research & Development, 16(7), 1287-1290. [Link]
- Bozhanov, V. I., Bohdan, D. P., Borysov, O. V., Silin, A. V., Zaremba, O. V., Avramenko, M. M., ... & Gavrilenko, K. S. (2022). Straightforward Synthesis of Functionalized 4, 5, 6, 7‐Tetrahydro‐pyrazolo [1, 5‐a] pyrazines–Important Building Blocks for Medicinal Chemistry. ChemistrySelect, 7(21), e202104287. [Link]
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Technical Support Center: Purification of Polar 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific purification challenges associated with this important class of compounds. The inherent polarity and basic nature of the tetrahydropyrazolo[1,5-a]pyrazine core can present significant hurdles in achieving high purity. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you to optimize your purification strategies.
Section 1: Understanding the Challenges
The this compound scaffold contains multiple nitrogen atoms, rendering it highly polar and often basic. This polarity leads to strong interactions with polar stationary phases like silica gel, which can result in poor peak shape, low recovery, and even on-column degradation. Key challenges include:
-
High Polarity: Leads to very strong retention on normal-phase silica, often requiring highly polar and complex mobile phases.
-
Basicity: The nitrogen atoms can interact with acidic silanol groups on silica surfaces, causing peak tailing and irreversible adsorption.[1][2]
-
Aqueous Solubility: High water solubility can make extraction from aqueous workups challenging and complicates reversed-phase chromatography.
-
Potential for Metal Chelation: The arrangement of nitrogen atoms may lead to chelation with metal ions, which can be a source of impurities.
Section 2: Troubleshooting Guides in Q&A Format
This section addresses common problems encountered during the purification of polar this compound derivatives.
Chromatography Issues
Question: My compound streaks badly on a silica gel TLC plate and column, even with highly polar solvents. What's happening and how can I fix it?
Answer: Streaking, or tailing, for basic compounds like your tetrahydropyrazolo[1,5-a]pyrazine derivative is a classic sign of strong, undesirable interactions with the acidic silanol groups on the surface of the silica gel.[1][2] This leads to a non-uniform distribution of your compound as it moves through the stationary phase.
Here’s a systematic approach to troubleshoot this:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to neutralize the acidic silica sites.[1]
-
Alternative Stationary Phases: If modifying the mobile phase isn't sufficient, consider switching to a different stationary phase.[1]
-
Reversed-Phase Chromatography: This is often a better choice for highly polar compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
Question: My compound won't elute from the silica column, even with a very polar mobile phase like 20% methanol in dichloromethane. What are my options?
Answer: This indicates an extremely strong interaction with the silica gel, which could be due to excessive polarity or on-column decomposition.[1][4]
Here is a decision-making workflow to address this issue:
Caption: Decision workflow for non-eluting compounds.
Troubleshooting Steps:
-
Assess Compound Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it to check for degradation.[1] If it degrades, silica chromatography is not a viable option.
-
Drastic Polarity Increase: If the compound is stable, you may need a more aggressive mobile phase. A gradient elution up to 100% methanol with a basic modifier is a good next step.[1]
-
Switch to an Alternative Technique:
-
Reversed-Phase Flash Chromatography: This is an excellent alternative for polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar analytes.[5][6] It uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6]
-
Ion-Exchange Chromatography (IEX): Since your compound is likely basic, cation-exchange chromatography can be a very effective purification method.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is considered a green alternative to normal and reversed-phase chromatography.[9][10][11] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[10][12]
-
Question: I'm using reversed-phase chromatography, but my polar compound elutes in the void volume. How can I achieve retention?
Answer: Elution in the void volume on a reversed-phase column (like C18) indicates that your compound is too polar to interact with the nonpolar stationary phase.
Here are strategies to increase retention:
-
Use a Highly Aqueous Mobile Phase: Modern reversed-phase columns are designed to be stable in 100% aqueous conditions. Try running your separation with a very low percentage of organic solvent or even 100% aqueous mobile phase initially.[2]
-
Employ a More Polar Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique when reversed-phase fails for highly polar compounds.[5][6]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your basic compound on a reversed-phase column. However, these reagents can be difficult to remove from your final product and may not be compatible with mass spectrometry.[13]
Recrystallization Issues
Question: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.[1] The presence of impurities can also inhibit crystallization.
Solutions to Oiling Out:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1][14]
-
Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
Preliminary Purification: If impurities are the issue, try a quick purification step like passing the material through a small plug of silica or alumina before attempting recrystallization.[1]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[15]
| Common Recrystallization Solvents for Polar Compounds | Comments |
| Ethanol/Water | A versatile system for moderately polar compounds. |
| Methanol | Good for many polar compounds. |
| Isopropanol | Can be a good alternative to ethanol. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Acetone/Hexane | A two-solvent system where acetone is the solvating solvent and hexane is the anti-solvent.[16] |
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is suitable for moderately polar, basic this compound derivatives that show some mobility on silica TLC with a modified eluent.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1-2% triethylamine (TEA) to this system.[2]
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% TEA. Flush the packed column with 2-3 column volumes of this deactivating solvent.[2][3]
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the extra TEA, but still containing the 0.1-2% TEA from your selected solvent system) to remove the excess base.[2]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, dry-load the sample by adsorbing it onto a small amount of silica gel.[17]
-
Elution: Run the column using your chosen solvent system. A gradient elution, where the polarity is gradually increased, can often provide better separation.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure compound.
Protocol 2: Reversed-Phase Flash Chromatography
This is an excellent method for highly polar derivatives that are not well-retained on normal-phase media.
-
Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like methanol, DMSO, or DMF.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Column Selection: Choose a pre-packed C18 flash column appropriately sized for your sample amount.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1] The formic acid helps to protonate basic compounds and improve peak shape.
-
Elution: Apply the dry-loaded sample to the column and begin the elution. A gradient from a highly aqueous mobile phase to a more organic mobile phase is typically used. For example, a gradient from 95:5 water:acetonitrile to 5:95 water:acetonitrile (both with 0.1% formic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC (if applicable) or HPLC to locate the fractions containing the pure product.
Section 4: Advanced Purification Techniques
For particularly challenging separations, consider these advanced techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water).[6][18] This is highly effective for very polar compounds that are not retained in reversed-phase.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[9][12] It is particularly well-suited for preparative scale purification and is considered a "green" technology due to the reduced use of organic solvents.[9] SFC is effective for a wide range of polar compounds.[11][19]
-
Ion-Exchange Chromatography (IEX): For basic this compound derivatives, cation-exchange chromatography can be a powerful tool.[7] The positively charged compound binds to a negatively charged stationary phase and is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[8]
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to remove a high-boiling point solvent like DMSO or DMF after column chromatography? A1: While possible, it is very slow and energy-intensive. It is better to perform a liquid-liquid extraction to remove these solvents. Dilute the fractions with water and extract your compound with a suitable organic solvent like ethyl acetate or dichloromethane. Be aware that if your compound is highly polar, it may have some solubility in the aqueous layer, so multiple extractions may be necessary.
Q2: My compound is colored, but I expect it to be colorless. How can I remove the color? A2: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal.[1][20] Add the charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Q3: How do I choose between reversed-phase and HILIC for my polar compound? A3: A good starting point is to assess the compound's logP (a measure of lipophilicity). If the logP is very low or negative, the compound is highly polar, and HILIC is likely to be a better choice. If the compound has some non-polar character, reversed-phase is a good first option.
Q4: Are there any "green" purification options for these compounds? A4: Yes. Supercritical Fluid Chromatography (SFC) is an excellent green alternative as it primarily uses CO2, a non-toxic and readily available solvent.[9][10] Additionally, optimizing your chromatography to use less solvent, for instance by using smaller particle size columns for higher efficiency, can reduce waste.[21]
References
- Lesellier, E. (2015). How Good is SFC for Polar Analytes?. Chromatography Today.
- Wikipedia. (2023). Supercritical fluid chromatography.
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- van Zelst, B., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions.
- JoVE. (2024). Supercritical Fluid Chromatography.
- Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2017). How to improve efficiency on flash chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- SIELC Technologies. (n.d.). Polar Compounds.
- ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- University of California, Los Angeles. (n.d.). Recrystallization.
- National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- YouTube. (2020). Ion Exchange Chromatography Animation.
- DSpace@GIST. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
- University of California, Davis. (n.d.). Recrystallization.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023). Purification of strong polar and basic compounds.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
- Wikipedia. (2023). Reversed-phase chromatography.
- National Institutes of Health. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- PubMed. (2009). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors.
- ResearchGate. (2025). Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][9][10]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions.
- Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine.
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Stability issues of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in solution.
Welcome to the technical support center for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution-based experiments.
Introduction
The this compound scaffold is a key structural motif in medicinal chemistry, notably in the development of inhibitors for targets like the Ataxia telangiectasia and Rad-3 related protein (ATR).[1][2] Its unique bicyclic, saturated heterocyclic structure imparts specific physicochemical properties that are crucial for biological activity but may also present stability challenges in solution. This guide will address these potential issues in a practical question-and-answer format, grounded in established chemical principles and data from related heterocyclic systems.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary known stability concerns for the this compound core structure in solution?
While specific degradation studies on the parent this compound are not extensively published, analysis of its structure and data from related N-heterocyclic compounds suggest three main areas of potential instability in solution:
-
Oxidative Degradation: The pyrazine ring system and the saturated amine functionalities can be susceptible to oxidation.
-
Hydrolytic Instability (pH-dependent): The saturated tetrahydropyrazine ring may be prone to ring-opening or other degradation pathways under strongly acidic or basic conditions.
-
Photostability: The pyrazine moiety, in general, can be sensitive to light, potentially leading to degradation upon prolonged exposure.
Q2: I am dissolving my this compound compound in DMSO for long-term storage. What are the best practices?
For long-term storage of stock solutions in DMSO, the following practices are recommended:
-
Storage Temperature: Store aliquots at -20°C or lower.[3]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[3]
-
Moisture Control: DMSO is hygroscopic.[4] Use anhydrous DMSO and ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, which could facilitate hydrolysis over time.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[3]
Under these conditions, stock solutions of many organic compounds in DMSO can be stable for several months to a year.[3]
Q3: Can I expect stability issues when using aqueous buffers in my experiments?
Yes, the pH of your aqueous buffer can significantly impact the stability of the compound. While the pyrazole ring is generally stable, the tetrahydropyrazine portion contains amine-like nitrogens that can be protonated at acidic pH.
-
Acidic Conditions: Protonation of the nitrogen atoms in the tetrahydropyrazine ring could potentially make the ring more susceptible to nucleophilic attack by water, which could lead to ring-opening.
-
Basic Conditions: Strongly basic conditions may also promote degradation, although the specific pathways are less predictable without experimental data. It is advisable to conduct preliminary stability studies in your chosen buffer system if your experiments are run over extended periods.
Q4: My assay involves exposure to ambient light. Is this a concern?
Yes, photostability should be a consideration. Pyrazine, the aromatic parent of one of the fused rings, is known to undergo radiationless decay after photoexcitation.[5][6] While the saturated nature of the tetrahydropyrazine ring alters the electronics, it is prudent to minimize light exposure during experiments.
Q5: Are there any known incompatible solvents or reagents?
Avoid strong oxidizing agents, as these are likely to react with the pyrazine ring system and potentially the saturated amine functionalities. For instance, studies on related pyrazine and pyrazole systems show susceptibility to oxidation.[7][8][9] Also, be cautious with highly reactive reagents that target amines.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| Loss of compound potency or concentration over time in aqueous buffer. | Hydrolytic Degradation: The compound may be degrading due to the pH of the buffer. | 1. pH-Rate Profile Study: Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7.4, 9). Analyze samples at different time points using HPLC to determine the optimal pH range for stability.2. Fresh Solution Preparation: For long experiments, prepare fresh solutions of the compound and add it to the assay at the last possible moment. |
| Inconsistent results or appearance of new peaks in HPLC analysis of stock solutions. | Oxidative Degradation: The compound may be reacting with dissolved oxygen or peroxides in the solvent. | 1. Use High-Purity Solvents: Use freshly opened, high-purity, anhydrous solvents.2. Degas Solvents: For aqueous buffers, degas the solution to remove dissolved oxygen.3. Store Under Inert Gas: For highly sensitive derivatives, consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Assay performance drops when conducted under bright laboratory light. | Photodegradation: The compound may be sensitive to light. | 1. Minimize Light Exposure: Conduct experiments in amber-colored tubes or plates, or work under reduced lighting conditions.2. Control Experiments: Run a control experiment where a solution of the compound is exposed to light for the duration of the assay and another is kept in the dark. Analyze both by HPLC to confirm photodegradation. |
| Precipitation of the compound from solution. | Poor Solubility or Salt Formation: The compound may have limited solubility in the chosen solvent system, or it may be forming an insoluble salt with components of the buffer. | 1. Solubility Assessment: Determine the solubility of your compound in various solvents and buffer systems.2. Co-solvent Addition: Consider the use of a small percentage of a co-solvent like DMSO or ethanol in your aqueous buffer to improve solubility.3. pH Adjustment: The solubility of compounds with amine functionalities is often pH-dependent. Adjusting the pH may improve solubility. |
Part 3: Experimental Protocols
Here are detailed protocols for assessing the stability of your this compound derivative.
Protocol 1: Preliminary Hydrolytic Stability Assessment
Objective: To determine the stability of the compound at different pH values.
Materials:
-
This compound derivative
-
DMSO (anhydrous)
-
Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), Acetate buffer (pH 5), Phosphate buffered saline (PBS, pH 7.4), Borate buffer (pH 9), 0.1 M NaOH
-
HPLC system with UV detector
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers.
-
Immediately after preparation (T=0), inject a sample from each pH condition into the HPLC to obtain the initial peak area.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject samples from each pH condition into the HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time for each pH to identify conditions of instability.
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light on the compound's stability.
Materials:
-
Compound solution (in a solvent where it is known to be chemically stable)
-
Clear glass vials
-
Amber vials (or vials wrapped in aluminum foil)
-
A controlled light source (a photostability chamber is ideal, but a consistent laboratory light source can be used for preliminary studies)
-
HPLC system
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 100 µM).
-
Place half of the solution in a clear glass vial and the other half in an amber vial.
-
Expose both vials to the light source for a defined period (e.g., 24 hours).
-
Keep a control sample of the same solution stored in the dark at the same temperature.
-
After the exposure period, analyze all three samples by HPLC.
-
Compare the peak area of the parent compound and look for the appearance of new degradation peaks in the light-exposed sample versus the dark control.
Part 4: Visualizing Degradation Pathways and Workflows
Conceptual Degradation Pathways
The following diagram illustrates potential degradation pathways for the this compound core based on general principles of N-heterocycle chemistry.
Caption: Workflow for systematic stability assessment.
References
- Barlin, G. B., & Fenn, M. D. (1983). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 791-799. [Link]
- Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(7), 389-399. [Link]
- Kim, J. S., Lee, H. J., & Kim, J. H. (2003). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society, 24(9), 1335-1337. [Link]
- Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(31), 16225-16233. [Link]
- Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link]
- Novartis Institutes for BioMedical Research. (2016). Structure based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors. OAK Open Access Archive. [Link]
- ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)?[Link]
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?[Link]
Sources
- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine analogs. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this important class of compounds. By understanding the underlying physicochemical principles and employing strategic formulation approaches, you can unlock the full therapeutic potential of your molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound analogs.
Q1: Why do many this compound analogs exhibit poor aqueous solubility?
A1: The solubility of these analogs is largely dictated by their molecular structure. The fused heterocyclic ring system, while often crucial for biological activity, can contribute to low aqueous solubility due to a combination of factors. Increasing molecular size, rigidity, and lipophilicity tend to decrease solubility.[1][2] The arrangement of nitrogen atoms within the pyrazole and pyrazine rings can influence hydrogen bonding capabilities and overall polarity, impacting how the molecule interacts with water.
Q2: What are the first steps I should take when I encounter a solubility issue with a new analog?
A2: Initially, a systematic approach is crucial. First, accurately determine the intrinsic solubility of your compound in aqueous buffers across a physiologically relevant pH range. Since pyrazole derivatives can be weakly basic, pH can significantly influence their solubility.[3] Concurrently, assess the compound's lipophilicity (e.g., by calculating or experimentally determining its LogP value). This initial characterization will guide the selection of the most appropriate solubilization strategy.
Q3: Are there any general structural modifications that can improve the solubility of these analogs?
A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. These can include the introduction of polar functional groups, such as hydroxyl or amino groups, to increase hydrogen bonding potential with water.[4] Another approach is to disrupt the crystal lattice energy of the solid form, which can be achieved by introducing conformational flexibility.[1][2][4] However, any structural modification must be carefully evaluated to ensure it does not negatively impact the compound's desired biological activity.
Q4: What are the main categories of formulation strategies to improve the solubility of these compounds?
A4: Formulation strategies for poorly soluble drugs can be broadly categorized into several approaches:
-
Chemical Modifications: Such as salt formation for ionizable compounds.[5]
-
Physical Modifications: Including particle size reduction (micronization and nanosizing).[6][7]
-
Carrier-Based Systems: This is a wide category that includes:
-
Co-solvents: Using a mixture of solvents to increase solubility.[5][8]
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes.[9][10][11][12][13]
-
Solid Dispersions: Dispersing the drug in a solid matrix to enhance dissolution.[14][15][16]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic carriers.[7][17]
-
The choice of strategy depends on the specific properties of your analog and the intended application.
II. Troubleshooting Guide: From Benchtop to Preclinical Formulation
This section provides a detailed, problem-oriented approach to overcoming solubility challenges with this compound analogs.
Issue 1: My compound is "practically insoluble" in aqueous buffers for in vitro assays.
This is a common hurdle that can stall early-stage screening and characterization. The goal here is to achieve a sufficient concentration for reliable biological data.
Root Cause Analysis:
-
High Lipophilicity and Crystal Packing: The inherent properties of the molecule may strongly favor the solid state over dissolution in water.
-
Incorrect pH: The pH of the buffer may not be optimal for solubilizing a weakly basic or acidic analog.
Troubleshooting Workflow:
Caption: Decision tree for selecting an advanced formulation strategy.
III. Conclusion
Overcoming the poor solubility of this compound analogs is a multifaceted challenge that requires a systematic and informed approach. By starting with a thorough characterization of the compound's physicochemical properties and progressively applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance the developability of these promising therapeutic agents. From simple pH adjustments for in vitro assays to advanced formulation techniques like solid dispersions and lipid-based systems for in vivo studies, a range of powerful tools is available. The key to success lies in understanding the scientific principles behind each method and selecting the most appropriate strategy for your specific analog and its intended application.
IV. References
-
Prediction of drug solubility from molecular structure using a drug-like training set. Available at:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at:
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. Available at:
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Available at:
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at:
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Available at:
-
nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. Available at:
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. Available at:
-
NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at:
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at:
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update - ResearchGate. Available at:
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH. Available at:
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at:
-
Enhancing Drug Solubility through Solid Dispersion Techniques. Available at:
-
Full article: Prediction of drug solubility from molecular structure using a drug-like training set. Available at:
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. Available at:
-
Prediction of drug solubility from structure - ResearchGate. Available at:
-
Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology. Available at:
-
Prediction of drug solubility from structure - PubMed. Available at:
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. Available at:
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at:
-
Improving solubility – a close look at available approaches - Merck Millipore. Available at:
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. Available at:
-
API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. Available at:
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available at:
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at:
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. Available at:
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Available at:
-
Compexation of poorly water soluble drug with cyclodextrin. Available at:
-
Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. Available at:
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review - ResearchGate. Available at:
-
Improving solubility via structural modification - ResearchGate. Available at:
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at:
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at:
-
CHAPTER 2: Tactics to Improve Solubility Available - Books. Available at:
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at:
Sources
- 1. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. scispace.com [scispace.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 14. Enhancing Drug Solubility through Solid Dispersion Techniques [wisdomlib.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimization of Catalytic Conditions for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Coupling Reactions
Welcome to the technical support resource for the synthesis and functionalization of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N and C-C bond formation on this privileged heterocyclic system. Our goal is to provide not just protocols, but a deeper understanding of the catalytic principles at play, enabling you to troubleshoot and optimize your reactions with confidence.
The this compound core is a key building block in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] The successful synthesis of derivatives often hinges on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are powerful but notoriously sensitive to reaction parameters.[3][4] This guide addresses the common challenges encountered in these transformations.
Fundamental Principles: The Palladium-Catalyzed C-N Cross-Coupling Cycle
Understanding the catalytic cycle is paramount to effective troubleshooting. Most issues in a cross-coupling reaction can be traced back to a specific, inefficient step in this cycle. The generally accepted mechanism for a Buchwald-Hartwig amination involves the transformation of a Palladium(0) catalyst to a Palladium(II) intermediate and back again.[5][6]
Caption: General catalytic cycle for Pd-catalyzed C-N cross-coupling.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. The efficiency of this step is often the rate-determining part of the cycle and is highly dependent on the halide (I > Br > Cl) and the electron-donating properties of the phosphine ligand.[5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is required to deprotonate the amine, forming the more nucleophilic amide, which then displaces the halide from the palladium complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7] This step is often accelerated by bulky, electron-rich ligands.[8]
Troubleshooting Guide & FAQs
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q1: My reaction shows little to no conversion. Where do I start my investigation?
A1: Always begin with the fundamentals of your reaction setup before assuming a complex catalytic issue.[9]
-
Verify Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent) and maintained under a positive pressure of nitrogen or argon.
-
Check Reagent Purity and Anhydrous Conditions: Water can significantly hinder the reaction by poisoning the catalyst or reacting with the base and other reagents. Ensure your solvents are anhydrous and that your base is of high purity and handled under inert conditions, especially hygroscopic bases like sodium tert-butoxide.
-
Confirm Reagent Integrity: Verify the integrity and concentration of your starting materials. Over time, aryl halides can degrade, and amine reagents can oxidize.
Q2: I've confirmed my setup is inert and reagents are pure, but the yield is still poor. What catalytic parameters should I investigate next?
A2: This points to a problem with the catalytic cycle itself. The most common culprits are inefficient catalyst activation or a sub-optimal choice of catalyst, ligand, or base for your specific substrate.
-
Catalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that must be reduced in situ to the active Pd(0) species.[10] If this reduction is inefficient, the catalytic cycle never truly begins. The phosphine ligand itself can act as a reductant, though this can lead to ligand degradation.[10] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst system designed for rapid and clean activation.
-
Ligand Choice: The ligand is arguably the most critical component for tuning reactivity.[7][8] For C-N couplings on electron-rich heterocyclic systems like pyrazoles, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or dialkylbiaryl phosphine ligands are often required to promote the crucial reductive elimination step.[11][12]
-
Base Strength: The base must be strong enough to deprotonate the amine without causing side reactions. For primary and secondary amines, strong bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[7] Weaker bases may not be sufficient, leading to stalled reactions.
Issue 2: Formation of Side Products
Q1: I'm getting my desired product, but also a significant amount of an impurity that I suspect is a de-halogenated starting material. What's happening?
A1: The formation of a de-halogenated (hydrodehalogenation) side product often occurs when the catalytic cycle is interrupted. This can happen if the amine coupling partner is not incorporated efficiently, leading the Pd(II)-hydride species (formed from side reactions) to reductively eliminate the arene instead of the desired amine product. Ensure your amine is pure and that the base is sufficiently strong.
Q2: My reaction with an alkylamine is giving low yields and complex side products. I suspect β-hydride elimination. How can I confirm and prevent this?
A2: β-hydride elimination is a common side reaction when using alkylamines that possess a hydrogen atom on the carbon beta to the nitrogen.[3][13] The palladium intermediate can form a palladium-hydride species and an enamine, which is often unproductive.
-
Confirmation: The presence of enamine or other rearranged byproducts is a strong indicator.
-
Prevention: This issue is highly dependent on the choice of catalyst system.
-
Palladium Catalysis: For Pd-catalyzed reactions, this side reaction is more prevalent. Using specific ligands that favor rapid reductive elimination can sometimes outcompete β-hydride elimination. However, for many alkylamines with β-hydrogens, palladium is not the ideal catalyst.[13]
-
Copper Catalysis: Copper(I)-catalyzed amination (an Ullmann-type coupling) is often more effective for alkylamines possessing β-hydrogens and can be complementary to palladium systems.[13] If you are consistently facing this issue, exploring a CuI-based catalyst system is a highly recommended alternative.
-
Issue 3: Poor Reproducibility
Q1: I had a successful reaction, but I'm struggling to reproduce the results. What are the most likely variables?
A1: Poor reproducibility in palladium catalysis almost always points to sensitivity to trace impurities, particularly oxygen and water.
-
Atmospheric Control: Ensure your procedure for establishing an inert atmosphere is consistent and robust for every run. Even small leaks can introduce enough oxygen to inhibit the catalyst.
-
Reagent Source and Handling: The quality of reagents like the palladium source, ligand, and especially the base can vary between batches and suppliers. Use reagents from a trusted source and handle them with care. For example, a new bottle of sodium tert-butoxide will be more active than an old one that has been opened multiple times.
-
Solvent Quality: Ensure the solvent is consistently anhydrous. Use freshly dried solvent or a new bottle of anhydrous solvent for each critical experiment.
Optimization Workflow and Protocols
Visualizing the Troubleshooting Process
A systematic approach is key to solving reaction issues. The following workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting coupling reactions.
Table of Key Optimization Parameters
This table summarizes the critical variables in a typical Buchwald-Hartwig amination for the this compound scaffold.
| Parameter | Recommended Options & Starting Points | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (0.5-2 mol%) Pd(OAc)₂ (1-5 mol%) Buchwald Precatalysts (G3/G4) (0.5-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source but requires in situ reduction.[14] Buchwald precatalysts are often more efficient, generating the active catalyst cleanly and rapidly.[11] |
| Ligand | For Aryl/Heteroaryl Amines: XPhos, SPhos, RuPhos For Alkylamines (no β-H): tBuDavePhos[13] (Ligand:Pd ratio typically 1.5:1 to 2.5:1) | The ligand is crucial. Bulky, electron-rich biaryl phosphines are generally the best choice for promoting reductive elimination from the electron-rich pyrazole core.[7][12] The choice may need to be screened empirically. |
| Base | NaOtBu (Sodium tert-butoxide) K₃PO₄ (Potassium phosphate) Cs₂CO₃ (Cesium carbonate) (Typically 1.5 - 2.5 equivalents) | NaOtBu is a very strong, effective base but is highly sensitive to moisture. K₃PO₄ and Cs₂CO₃ are weaker but are often effective and easier to handle. The choice of base can significantly impact yield and should be screened.[7] |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and dioxane are the most common choices due to their high boiling points, allowing for a wide temperature range. Ensure the solvent is rigorously dried.[15] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive C-N coupling reactions on heterocyclic systems.[16] Microwave irradiation can sometimes be used to expedite reactions and improve yields.[17] |
| Alternative Catalyst | CuI (for alkylamines with β-H) | For challenging alkylamines prone to β-hydride elimination with palladium, a switch to a copper-catalyzed system is often the most effective solution.[13] |
General Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: This is a general starting protocol. The specific amounts, temperatures, and reaction times should be optimized for your specific substrates.
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.). Then, add the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
By applying these principles and systematic troubleshooting strategies, you will be well-equipped to optimize the catalytic conditions for your specific this compound coupling reactions, accelerating your research and development efforts.
References
- Pais, G. C. G., et al. (2009). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 52(14), 4349–4361. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4663. [Link]
- Enamine. (2018). Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines – Important Building Blocks for Medicinal Chemistry.
- Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- Kim, J. H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4663. [Link]
- Kamal, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]
- Kamal, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Stradiotto, M., et al. (2020). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Society Reviews, 49(18), 6585-6613. [Link]
- Dunsford, J. J., & Buchwald, S. L. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Melo, T., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 105, 103-112. [Link]
- Korsik, M., et al. (2020). Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
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Technical Support Center: Enhancing Cell Permeability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Inhibitors
Welcome to the technical support center for the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine series of inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of molecules. We understand that while these compounds can exhibit high biochemical potency, achieving optimal cell permeability is often a critical hurdle.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome permeability challenges in your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions about the permeability of this compound inhibitors.
Q1: What are this compound inhibitors and what makes their cell permeability challenging?
A1: The this compound scaffold is a nitrogen-rich heterocyclic structure that has been explored for various therapeutic targets, including HIV-1 integrase and Hepatitis B Virus (HBV) core protein.[1][2] The fused ring system provides a rigid framework for orienting substituents to interact with biological targets.
The primary challenge to their cell permeability often lies in the inherent polarity imparted by the multiple nitrogen atoms within the core structure. These nitrogen atoms can act as hydrogen bond donors and acceptors, which increases the energy required for the molecule to leave the aqueous environment and enter the lipid bilayer of the cell membrane.[3] Achieving a balance between the polarity needed for target engagement and the lipophilicity required for membrane transit is a key challenge in the development of these inhibitors.
Q2: What are the key physicochemical properties that I should focus on to improve the permeability of my inhibitors?
A2: The following physicochemical properties are critical determinants of passive cell permeability:
-
Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily (lipid) and a watery (aqueous) phase. An optimal LogD at pH 7.4, typically in the range of 1-3, is often a good starting point for achieving passive permeability.[4]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts the energy barrier for membrane crossing.[5] Minimizing HBDs is often a key strategy for improving permeability.
-
Polar Surface Area (PSA): This is the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen. A lower PSA is generally associated with better permeability.
-
Molecular Weight (MW): While not a direct measure of permeability, smaller molecules generally diffuse more readily across cell membranes.
-
Aqueous Solubility: A compound must be in solution to partition into the cell membrane. Poor aqueous solubility can limit the effective concentration of the compound available for absorption.
Q3: What are the primary strategies to consider for improving the cell permeability of my this compound inhibitors?
A3: There are two main approaches to enhance cell permeability:
-
Chemical Modification:
-
Modulating Lipophilicity: Systematically adding or removing lipophilic or polar groups to achieve an optimal LogD.
-
Reducing Hydrogen Bond Donors: Strategies like N-methylation or replacing amines with less polar functional groups can be effective.
-
Intramolecular Hydrogen Bonding (IMHB): Designing the molecule to form an internal hydrogen bond can "shield" polar groups, reducing the molecule's interaction with water and facilitating membrane crossing.[3][6]
-
Prodrugs: Temporarily masking polar functional groups with lipophilic moieties that are cleaved inside the cell to release the active drug.[7][8]
-
-
Formulation and Delivery Strategies:
-
Liposomal Formulations: Encapsulating the inhibitor in lipid-based nanoparticles can improve solubility and facilitate cellular uptake.[9]
-
Use of Permeability Enhancers: Certain excipients can be used in formulations to transiently increase membrane permeability.
-
Q4: Which in vitro assays are most suitable for assessing the permeability of my compounds?
A4: Two widely used in vitro models for permeability assessment are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][11][12] It is a good first screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[13][14] It provides a more comprehensive assessment of permeability, as it can account for both passive diffusion and active transport processes.[12]
Part 2: Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental issues you may encounter.
Scenario 1: My inhibitor is potent in biochemical assays but shows no activity in cell-based assays.
Q: I have a this compound analog with sub-micromolar IC50 against its target enzyme, but it is inactive in my cell-based assay. How can I determine if poor permeability is the problem?
A: This is a classic drug discovery problem. The discrepancy between biochemical and cellular activity often points to poor cell permeability or active efflux. Here’s a systematic approach to troubleshoot this issue:
Step 1: Confirm the lack of cytotoxicity. Ensure that the lack of activity is not due to the compound being toxic to the cells at the tested concentrations. Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your compound.
Step 2: Assess passive permeability using PAMPA. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to specifically assess passive diffusion.[15]
-
Experimental Protocol: PAMPA
-
Prepare a donor plate with your test compound dissolved in a buffer at a known concentration.
-
Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[16]
-
Place the filter plate on top of an acceptor plate containing buffer.
-
Add the donor solution to the filter plate and incubate.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp).
-
-
Data Interpretation:
-
A low Papp value suggests that poor passive permeability is a likely reason for the lack of cellular activity.
-
Step 3: Evaluate permeability and active transport using a Caco-2 assay. If the PAMPA results are inconclusive or if you suspect active transport is involved, a Caco-2 cell permeability assay is the next logical step. This assay can provide information on both passive and active transport mechanisms.[17]
-
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
-
Data Interpretation:
-
Low Papp (A to B): Confirms poor permeability.
-
High Efflux Ratio (>2): An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that the compound is a substrate for an efflux transporter, which actively pumps it out of the cell.[14]
-
Step 4: Decision-making based on the results.
| PAMPA Result | Caco-2 Result | Interpretation | Next Steps |
| Low Papp | Low Papp (A to B), Efflux Ratio < 2 | Poor passive permeability is the primary issue. | Focus on medicinal chemistry strategies to improve lipophilicity and reduce hydrogen bonding. |
| Moderate/High Papp | Low Papp (A to B), Efflux Ratio > 2 | The compound is likely a substrate for an efflux transporter. | Consider structural modifications to reduce recognition by efflux pumps or co-dosing with an efflux inhibitor in your cellular assays. |
| Low Papp | Inconclusive/Not performed | Poor passive permeability is likely. | Proceed with medicinal chemistry modifications. |
Scenario 2: My attempts to increase lipophilicity have led to poor solubility and/or cytotoxicity.
Q: I've added lipophilic groups to my this compound scaffold, and while permeability has improved, the compound now has very low aqueous solubility and is more cytotoxic. What should I do?
A: This is a common challenge in medicinal chemistry, often referred to as "lipophilic creep." While increasing lipophilicity can improve permeability, it can also lead to undesirable properties.[18] Here’s how to navigate this issue:
Step 1: Quantify the changes in physicochemical properties. It's important to have quantitative data to guide your next steps.
| Analog | Modification | LogD (pH 7.4) | Aqueous Solubility (µM) | Permeability (Papp x 10⁻⁶ cm/s) | Cytotoxicity (CC50, µM) |
| Parent | - | 0.5 | >100 | <1 | >50 |
| Analog 1 | + t-butyl | 2.8 | 5 | 8 | 10 |
| Analog 2 | + CF₃ | 1.5 | 50 | 4 | >50 |
Step 2: Explore alternative strategies to enhance permeability.
-
Intramolecular Hydrogen Bonding (IMHB): This is a powerful strategy to "hide" polarity without drastically increasing lipophilicity. By introducing a functional group that can form a hydrogen bond with one of the nitrogen atoms in the core, you can encourage a more "closed" conformation that is more favorable for membrane crossing.[6][19] This can improve permeability while maintaining reasonable solubility.
Caption: Decision tree for permeability enhancement.
-
Prodrug Approach: If your parent molecule has a "handle" (e.g., a hydroxyl or carboxylic acid group), you can create a prodrug by masking this polar group with a lipophilic, enzyme-labile moiety.[7][20] This increases permeability, and once inside the cell, cellular enzymes will cleave the promoiety to release the active drug.
Step 3: Re-evaluate structure-activity relationships (SAR). It's possible that the lipophilic groups you've added are interacting with off-target proteins, leading to cytotoxicity. Carefully examine the SAR of your compounds to see if there are specific regions of the molecule where modifications are better tolerated.
Scenario 3: My PAMPA and Caco-2 assay results are conflicting.
Q: My compound shows good permeability in the PAMPA assay, but poor permeability in the Caco-2 assay. How should I interpret this?
A: This is a very informative result. The discrepancy between these two assays often points to the involvement of active transport mechanisms that are present in Caco-2 cells but not in the artificial PAMPA membrane.
-
Interpretation:
-
Good PAMPA permeability indicates that your compound has the intrinsic physicochemical properties to passively diffuse across a lipid membrane.[12]
-
Poor Caco-2 permeability (in the A to B direction) , when coupled with good PAMPA results, strongly suggests that your compound is a substrate for an efflux transporter (like P-glycoprotein or BCRP) that is actively pumping it out of the Caco-2 cells.[12]
-
-
Confirmation:
-
To confirm this, you should have performed a bidirectional Caco-2 assay. A high efflux ratio (Papp B to A / Papp A to B > 2) would confirm that active efflux is occurring.[17]
-
-
Next Steps:
-
Structural Modifications: Try to make modifications to your compound that reduce its recognition by efflux transporters. This can be challenging and often requires iterative medicinal chemistry.
-
In Vivo Studies: If the compound is a high-priority lead, you may consider moving to in vivo pharmacokinetic studies. The impact of efflux can vary between in vitro and in vivo systems.
-
Part 3: Conclusion
Enhancing the cell permeability of this compound inhibitors is a multifaceted challenge that requires a systematic and data-driven approach. By carefully evaluating the physicochemical properties of your compounds and using a combination of in vitro assays, you can diagnose the root cause of poor permeability and make informed decisions about how to address it. Remember that a balance of properties is key, and strategies like incorporating intramolecular hydrogen bonds or using a prodrug approach can be powerful tools for achieving cellular activity while maintaining a good overall drug-like profile.
References
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- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Zhang, Y., & Li, S. (2021). Physicochemical determinants of passive membrane permeability: Role of solute hydrogen-bonding potential and volume. The Journal of Chemical Physics, 154(13), 134106.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
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- Mimetas. (2022, November 29). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
- Keserű, G. M., & Makara, G. M. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry, 61(24), 11169–11182.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14846-14872.
- Shityakov, S., & Förster, C. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Advances, 4(73), 38769-38775.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
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- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
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- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- ResearchGate. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF.
- Camarda, V., et al. (2012). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of medicinal chemistry, 55(17), 7543–7553.
- SlideShare. (2018, August 1). caco-2 cell permeability assay for intestinal absorption .pptx.
- National Center for Biotechnology Information. (n.d.). Drug–Membrane Permeability across Chemical Space.
- Li, Y., et al. (2023). Discovery of this compound Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of medicinal chemistry, 66(20), 14116–14132.
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Technical Support Center: Mitigating Off-Target Effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors
Welcome to the technical support resource for researchers developing drugs based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and minimize off-target effects during your experiments.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors targeting enzymes like ATR, mTOR, and others.[1][2][3] Its sp3-enriched, conformationally restricted nature makes it an excellent starting point for lead-oriented synthesis.[4] However, like many ATP-competitive scaffolds, it can interact with the highly conserved ATP binding pocket of numerous kinases, leading to potential off-target activities.[5] These unintended interactions can cause misleading experimental results, cellular toxicity, or adverse clinical side effects, making their early identification and mitigation a critical challenge in drug development.[6][7]
This guide is structured to provide both foundational knowledge and actionable, problem-oriented solutions for professionals working with this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[6] For kinase inhibitors, this is a significant issue because the human genome contains over 500 kinases (the "kinome"), many of which share structural similarities in the ATP-binding site where these drugs act.[5] Even highly potent inhibitors for a specific kinase often show activity against a range of other kinases.[2][8] These off-target interactions can lead to:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases can lead to cell death.
-
Paradoxical Pathway Activation: In some cases, inhibiting an off-target kinase can unexpectedly activate other signaling pathways, complicating the interpretation of results.[9][10]
-
Clinical Side Effects: Off-target activity is a major cause of adverse events in patients.
Q2: How can I proactively assess the potential for off-target effects with my this compound-based compound?
A2: A multi-layered approach combining computational and experimental methods is most effective.
-
In Silico (Computational) Prediction: Before synthesis or extensive testing, use computational tools to predict potential off-target interactions. Methods like chemical similarity analysis (e.g., Similarity Ensemble Approach - SEA), QSAR modeling, and molecular docking can screen your compound against databases of known protein structures to flag likely unintended binders.[11][12][13] These tools can help prioritize which off-targets to test experimentally.
-
Early, Broad Experimental Screening: Do not rely solely on activity against your primary target. As soon as possible, perform a broad in vitro kinase selectivity panel (e.g., against 50 to 400+ kinases) at a fixed concentration (e.g., 1 µM). This provides a "snapshot" of your compound's selectivity profile and identifies the most potent off-targets.[2]
Q3: What is the difference between direct, indirect, and off-target effects?
A3: These terms describe different ways an inhibitor can influence cellular signaling, and distinguishing between them is crucial for accurate data interpretation.
-
Direct On-Target Effect: The inhibitor binds to its intended target (e.g., Kinase A) and modulates its activity and the phosphorylation of its direct substrates.
-
Indirect On-Target Effect: The modulation of Kinase A leads to downstream changes in the same signaling pathway (e.g., affecting the activity of Kinase C, which is regulated by Kinase A). The inhibitor does not bind Kinase C directly.
-
Direct Off-Target Effect: The inhibitor binds directly to an unintended protein (e.g., Kinase X) and modulates its activity. This initiates a completely separate signaling cascade, leading to unintended biological consequences.[14]
Below is a diagram illustrating this relationship.
Caption: On-target vs. Off-target effects of a kinase inhibitor.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Problem 1: My compound is highly potent in a biochemical assay (e.g., IC50 < 10 nM), but shows a much weaker or different phenotype in cell-based assays.
-
Possible Cause: This is a classic indicator of off-target activity or poor drug-like properties. The potent biochemical activity might be against an irrelevant target, or the compound may not be engaging the intended target effectively in a complex cellular environment. Other factors could be poor cell permeability, rapid metabolism, or efflux by cellular pumps.[6]
-
Solution Strategy: A systematic approach is required to dissect the discrepancy.
Workflow for Investigating On- and Off-Target Effects
Caption: Systematic workflow for identifying the true target of a compound.
Step 1: Conduct a Broad Kinase Selectivity Profile
This is the most crucial first step. It provides an unbiased view of your compound's interactions across the kinome.
Table 1: Example Kinase Selectivity Profile for Compound "THPP-123"
| Kinase Target | IC50 (nM) | Target Type | Notes |
| ATR (Intended) | 8 | On-Target | High potency as designed. |
| DNA-PK | 250 | Off-Target | Related PIKK family member, moderate selectivity. |
| PI3Kα | 75 | Off-Target | Common off-target for this scaffold.[15] |
| mTOR | 95 | Off-Target | Common off-target for this scaffold.[2] |
| CDK2 | 1,500 | Off-Target | Low activity. |
| MEK1 | >10,000 | Off-Target | No significant activity. |
-
Interpretation: The data reveals that while THPP-123 is potent against its intended target (ATR), it also potently inhibits PI3Kα and mTOR. The observed cellular phenotype could be a result of inhibiting any of these three kinases, or a combination thereof.
Step 2: Confirm Target Engagement in a Cellular Context
Biochemical assays use purified recombinant enzymes, which can differ from their behavior in a cell. It is essential to confirm that your compound binds its target(s) in a live-cell environment.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.[16]
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if THPP-123 engages with ATR, PI3Kα, and mTOR in intact cells.
Methodology:
-
Cell Culture: Grow cells (e.g., HCT-116) to ~80% confluency.
-
Compound Treatment: Treat cells with THPP-123 at a relevant concentration (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (where the target should be if stabilized) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other quantitative proteomics methods.
-
Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Step 3: Use Genetic Validation to Link Target to Phenotype
This is the gold standard for confirming that inhibition of a specific target is responsible for the observed cellular effect.[6]
-
Recommended Protocol: Use CRISPR-Cas9 to knock out or RNA interference (RNAi) to knock down the genes for your primary target (ATR) and the most potent off-targets (PI3Kα, mTOR). Then, compare the resulting cellular phenotype (e.g., cell cycle arrest, apoptosis) to the phenotype observed with your compound.
-
If the phenotype of ATR knockdown matches the phenotype of THPP-123 treatment, it is likely a true on-target effect.
-
If the phenotype of PI3Kα knockdown matches, the cellular activity is driven by this off-target interaction.
-
If the phenotype is a mix or different from all knockdowns, it suggests a polypharmacological effect (inhibition of multiple targets) is responsible.
-
Problem 2: My compound shows unexpected toxicity in cell lines that do not express the intended target at high levels.
-
Possible Cause: This strongly suggests a potent off-target effect is causing the toxicity. Cell lines can have vastly different expression profiles of off-target proteins, leading to variable responses.[6]
-
Solution Strategy: Identify the off-target responsible and select appropriate cell models.
Step 1: Characterize Target and Off-Target Expression
-
Action: Use Western Blot or quantitative PCR (qPCR) to profile the expression levels of your intended target and any known major off-targets (identified from your kinome scan) in the sensitive and resistant cell lines.
Step 2: Correlate Sensitivity with Off-Target Expression
-
Action: Plot the IC50 of your compound in a panel of cell lines against the protein expression level of the suspected off-target. A strong correlation suggests this off-target is mediating the toxic effect.
Step 3: Redesign for Selectivity
-
Action: Use a structure-based drug design approach. If co-crystal structures of your compound with both its on-target and off-target are available, you can identify differences in the binding pockets to exploit.[1][3] Modify your compound to disrupt interactions with the off-target while preserving binding to the on-target. This is a core activity of medicinal chemistry.[4]
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- This compound: Leadoriented scaffold with three diversity points. (n.d.). Enamine.
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Validation & Comparative
A Comparative Analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and Pyrazolopyrimidine Scaffolds in Kinase Inhibitor Design
A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds in Oncology and Beyond
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the identification and optimization of privileged scaffolds are paramount. These core molecular frameworks serve as versatile starting points for the development of potent and selective therapeutic agents. This guide provides a detailed comparative study of two such scaffolds: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and the well-established pyrazolopyrimidine. We will delve into their structural features, structure-activity relationships (SAR), and applications in targeting various protein kinases, supported by experimental data and detailed protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important heterocyclic systems.
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases, as key regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. At the heart of many successful kinase inhibitors lies a "privileged scaffold," a molecular core that is capable of binding to the highly conserved ATP-binding site of kinases.[1] Both the this compound and pyrazolopyrimidine ring systems have emerged as valuable frameworks in this context.
The pyrazolopyrimidine scaffold is a well-established and highly versatile privileged scaffold in medicinal chemistry.[1] Its fused pyrazole and pyrimidine rings act as a bioisostere of the adenine base of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site.[1] This has led to the development of numerous approved drugs and clinical candidates targeting a wide array of kinases.
The this compound scaffold, a partially saturated bicyclic system, offers a distinct three-dimensional geometry compared to its aromatic counterpart. This structural feature can be exploited to achieve novel binding interactions and improved physicochemical properties, potentially leading to inhibitors with unique selectivity profiles and favorable pharmacokinetic characteristics.
This guide will dissect the key attributes of each scaffold, providing a comparative analysis of their performance as kinase inhibitors across different targets.
Comparative Analysis of Kinase Inhibitor Scaffolds
The choice of a core scaffold is a critical decision in the design of a kinase inhibitor, influencing its potency, selectivity, and drug-like properties. Below, we compare the this compound and pyrazolopyrimidine scaffolds based on their application in inhibiting various kinase targets.
Structural Features and Binding Modes
The pyrazolopyrimidine core is planar and aromatic, which facilitates π-π stacking interactions within the ATP binding pocket. The nitrogen atoms in both rings are crucial for forming hydrogen bonds with the kinase hinge region, mimicking the interactions of adenine.[1]
In contrast, the this compound scaffold possesses a non-planar, saturated pyrazine ring fused to a pyrazole. This introduces a three-dimensional character that can allow for interactions with regions of the kinase active site that are not accessible to planar molecules. This can be a key advantage in achieving selectivity for a specific kinase or overcoming resistance mutations.
Performance Against Key Kinase Targets
To provide a clear comparison, we will examine the performance of inhibitors derived from each scaffold against specific kinase families.
Table 1: Comparative Potency of Kinase Inhibitors
| Scaffold | Kinase Target | Inhibitor Example | IC50 (nM) | Reference(s) |
| This compound | ATR | Compound from Novartis | 0.4 (biochemical), 37 (cellular) | [2] |
| ROS1 | Patent Example | Data not specified in abstract | [3] | |
| CDK | Patent Example | Data not specified in abstract | [4] | |
| Pyrazolopyrimidine | JAK1 | Ruxolitinib | 2.7 | [5][6] |
| JAK2 | Ruxolitinib | 4.5 | [5][6] | |
| SRC | eCF506 | < 0.5 | [7][8] | |
| YES1 | eCF506 | 0.47 | [9] | |
| PI3Kδ | Compound 18 from study | Potent dual BTK/PI3Kδ inhibitor | [10] | |
| BTK | Compound 18 from study | Potent dual BTK/PI3Kδ inhibitor | [10] | |
| BRK/PTK6 | Compound 51 from study | Potent inhibitor | [11] |
Analysis of Performance:
The pyrazolopyrimidine scaffold has demonstrated remarkable success, leading to the development of highly potent inhibitors against a diverse range of kinases. Ruxolitinib, a JAK1/2 inhibitor, and eCF506, a sub-nanomolar SRC inhibitor, are prime examples of the power of this scaffold.[5][6][7][8] The extensive research on pyrazolopyrimidines has generated a deep understanding of its structure-activity relationships, allowing for fine-tuning of potency and selectivity.[10][11]
The This compound scaffold is a newer entrant in the kinase inhibitor field but has shown significant promise. The development of a sub-nanomolar ATR inhibitor highlights its potential.[2] The non-planar nature of this scaffold may offer advantages in targeting kinases where traditional flat aromatic systems have limitations. The patent literature also indicates its exploration for inhibiting ROS1 and CDKs, suggesting its broader applicability is being actively investigated.[3][4]
Structure-Activity Relationship (SAR) Insights
Pyrazolopyrimidine Scaffold:
The SAR of pyrazolopyrimidines is well-documented. Key insights include:
-
Hinge Binding: The pyrazolopyrimidine core consistently acts as a hinge-binder, with the nitrogen atoms forming crucial hydrogen bonds.[1]
-
Substitutions at C3 and N1: Modifications at these positions are critical for modulating potency and selectivity. For instance, in PI3Kδ inhibitors, substitutions at the C3 position significantly impact activity.[10]
-
Exploiting the Ribose Pocket: Substituents that extend into the ribose-binding pocket can enhance potency and introduce selectivity.
This compound Scaffold:
While the SAR for this scaffold is less mature, initial studies on ATR inhibitors provide some clues:
-
Control of Stereochemistry: The saturated pyrazine ring introduces chiral centers, and the stereochemistry can have a profound impact on binding and activity.
-
Exploiting the 3D Space: The non-planar structure allows for the placement of substituents in vectors that are not accessible with planar scaffolds, potentially leading to novel interactions and improved selectivity.
-
Modulation of Physicochemical Properties: The increased sp3 character of this scaffold can lead to improved solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols
To facilitate the evaluation and comparison of kinase inhibitors based on these scaffolds, we provide detailed, step-by-step methodologies for key experiments.
Biochemical Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Kinase/Buffer Addition: Add the kinase enzyme diluted in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP in kinase assay buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This assay measures the inhibition of phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (if required to activate the kinase pathway)
-
Lysis buffer
-
Antibodies: phospho-specific substrate antibody and total substrate antibody
-
Detection reagents (e.g., ELISA or AlphaLISA-based)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period.
-
Pathway Stimulation: If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Phosphorylation Detection:
-
Use an ELISA or AlphaLISA format to capture the total substrate protein.
-
Detect the phosphorylated substrate using a phospho-specific antibody conjugated to a detection molecule (e.g., HRP or a fluorophore).
-
-
Data Acquisition: Read the signal (absorbance, fluorescence, or chemiluminescence) using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition and determine the cellular IC50 value.[12]
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A Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and its Place Among Privileged Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The ideal scaffold should offer a combination of synthetic accessibility, desirable physicochemical properties, and a three-dimensional geometry conducive to potent and selective interactions with the biological target. In recent years, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a compelling structural motif, demonstrating significant potential across a range of therapeutic areas. This guide provides an in-depth comparison of this scaffold with other well-established heterocyclic cores—pyrazolo[3,4-d]pyrimidines, benzimidazoles, and quinolines—supported by experimental data and detailed methodologies.
The Rise of Saturated Heterocycles: A Shift in Drug Design Philosophy
Historically, drug discovery has been dominated by aromatic heterocyclic scaffolds. However, the pursuit of novel chemical space and improved pharmacokinetic profiles has led to an increased appreciation for saturated and partially saturated heterocyclic systems. These sp³-rich scaffolds offer a distinct advantage in their ability to project substituents into three-dimensional space, enabling more precise and complex interactions with protein binding sites. The this compound scaffold exemplifies this trend, offering a rigid bicyclic core with multiple points for diversification.
Physicochemical Properties: A Comparative Analysis
A key determinant of a scaffold's utility in drug design is its intrinsic physicochemical properties. These properties influence solubility, permeability, and metabolic stability, all of which are critical for developing orally bioavailable drugs. The table below provides a comparative overview of the core scaffolds.
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 123.16 | -0.7 | 29.9 | 1 | 3 |
| Pyrazolo[3,4-d]pyrimidine | 120.11 | 0.4 | 41.8 | 1 | 3 |
| Benzimidazole | 118.14 | 1.5 | 28.8 | 1 | 2 |
| Quinoline | 129.16 | 2.0 | 12.9 | 0 | 1 |
Data sourced from PubChem and other chemical databases.
The this compound scaffold exhibits a notably low cLogP, indicating a higher degree of hydrophilicity compared to the more aromatic benzimidazole and quinoline cores. This property can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with excessive lipophilicity. Its TPSA is comparable to benzimidazole, suggesting good potential for cell permeability.
Performance in Action: A Cross-Target Comparison
The true measure of a scaffold's value lies in its performance in generating potent and selective modulators of biological targets. Here, we examine the application of these scaffolds in three distinct and therapeutically relevant areas: ATR inhibition in oncology, HIV-1 integrase inhibition in virology, and HBV core protein allosteric modulation in infectious diseases.
Case Study 1: ATR Kinase Inhibition in Oncology
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. Several heterocyclic scaffolds have been explored for the development of ATR inhibitors.
ATR Signaling Pathway and Inhibition
Caption: ATR signaling pathway and the inhibitory action of ATR inhibitors.
Comparative Efficacy of ATR Inhibitors with Different Scaffolds
| Compound (Scaffold) | ATR IC₅₀ (nM) | Target Cell Line | Reference |
| Compound 7 (this compound) | 5 | HT29 | [1] |
| AZD6738 (Ceralasertib) (Sulfonylmorpholine) | 1 | HCT116 | [2] |
| Berzosertib (M6620) (Pyrazine) | <10 | HCT116 | [3] |
| ZH-12 (Pyrazolo[3,4-d]pyrimidine) | 6.8 | LoVo | [4] |
Derivatives of the this compound scaffold have demonstrated potent ATR inhibition with low nanomolar IC₅₀ values.[1] While other scaffolds like pyrazines and pyrazolo[3,4-d]pyrimidines have also yielded potent inhibitors, the sp³-rich nature of the tetrahydropyrazolopyrazine core can offer advantages in terms of solubility and potential for improved pharmacokinetic profiles.[1][4]
Case Study 2: HIV-1 Integrase Inhibition
HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host genome. Inhibitors of this enzyme are a cornerstone of modern antiretroviral therapy.
HIV-1 Replication Cycle and Integrase Inhibition
Caption: HIV-1 replication cycle and the site of action for integrase inhibitors.
Comparative Activity of HIV-1 Integrase Inhibitors
| Compound (Scaffold) | IC₉₅ (nM) in 50% NHS | Reference |
| Compound 17b (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide) | 63 | [5] |
| Raltegravir (Pyrimidinone) | 33 | [6] |
| Dolutegravir (Carbamoyl pyridinone) | 0.51 | [6] |
| Elvitegravir (Quinoline) | 1.7 | [6] |
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and shown to be potent inhibitors of HIV-1 integrase.[5] Compound 17b from this series demonstrated an IC₉₅ of 63 nM in the presence of 50% normal human serum.[5] While approved drugs like Dolutegravir, which features a carbamoyl pyridinone scaffold, exhibit greater potency, the tetrahydropyrazolopyrazine core represents a viable and distinct chemical space for the development of new integrase inhibitors.[5][6] The quinoline scaffold is also present in the approved integrase inhibitor Elvitegravir.[6]
Case Study 3: HBV Core Protein Allosteric Modulation
Hepatitis B virus (HBV) core protein is essential for viral replication, making it a promising target for antiviral therapy. Core protein allosteric modulators (CpAMs) disrupt the normal assembly of the viral capsid.
Mechanism of HBV Core Protein Allosteric Modulators (CpAMs)
Caption: Mechanism of HBV core protein allosteric modulators (CpAMs).
Comparative Activity of HBV CpAMs
| Compound (Scaffold) | EC₅₀ (nM) | Reference |
| Compound 45 (this compound) | 110 | [7] |
| BAY 41-4109 (Heteroaryldihydropyrimidine) | 100-300 | [8] |
| JNJ-56136379 (Bersacapavir) (Thiazole carboxamide) | 9.8 |
Derivatives of this compound have been identified as effective HBV CpAMs.[7] The lead compound 45 from one study demonstrated an EC₅₀ of 110 nM and showed inhibition of HBV DNA viral load in a mouse model upon oral administration.[7] This highlights the potential of this scaffold to produce orally bioavailable antiviral agents. Other scaffolds, such as heteroaryldihydropyrimidines and thiazole carboxamides, are also prominent in the development of CpAMs, with some candidates progressing to clinical trials.[8]
Experimental Protocols: Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration for its practical application in drug discovery. Below are representative, detailed protocols for the synthesis of the this compound and benzimidazole scaffolds.
Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides
This protocol is adapted from a reported synthesis of HIV-1 integrase inhibitors.[5]
Step 1: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dieckmann Cyclization
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.5 eq) at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the cyclized product.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the product from Step 2 in a mixture of acetic acid and concentrated hydrochloric acid (2:1).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Step 4: Amide Coupling
-
To a suspension of the product from Step 3 (1.0 eq) and a desired carboxylic acid (1.1 eq) in DMF, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide derivative.
Workflow for the Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides
Caption: A generalized workflow for the synthesis of the target scaffold derivatives.
Synthesis of Benzimidazoles via Condensation
This is a general and widely used method for the synthesis of the benzimidazole core.
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or carboxylic acid (1.0-1.2 eq) to the solution.
-
If using a carboxylic acid, a dehydrating agent or heating to high temperatures is typically required. For aldehydes, an oxidizing agent such as sodium metabisulfite or air can be used.
-
Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion: The Strategic Value of Scaffold Selection
The this compound scaffold represents a modern and highly promising platform for the development of novel therapeutics. Its sp³-rich, conformationally constrained nature, combined with favorable physicochemical properties, makes it an attractive starting point for exploring complex chemical space and achieving potent and selective interactions with a variety of biological targets.
While established scaffolds like pyrazolo[3,4-d]pyrimidines, benzimidazoles, and quinolines have a long and successful history in medicinal chemistry, the unique attributes of the tetrahydropyrazolopyrazine core offer a compelling alternative for overcoming challenges such as poor solubility, metabolic instability, and off-target effects. As the demand for innovative medicines continues to grow, the strategic incorporation of such novel scaffolds into drug discovery pipelines will be essential for the successful development of the next generation of therapies.
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Efficacy Showdown: A Comparative Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-Based ATR Inhibitors
In the intricate landscape of cancer therapy, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Central to this approach is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of genome integrity.[1][2] Its inhibition can selectively sensitize cancer cells, often harboring intrinsic replication stress and defective DDR pathways, to DNA-damaging agents.[3] A leading class of ATR inhibitors is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This guide provides a comprehensive efficacy comparison of key molecules within this class, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their research and development efforts.
The Central Role of ATR in the DNA Damage Response
The ATR signaling pathway is a critical cellular mechanism activated in response to single-stranded DNA (ssDNA), a common feature of DNA damage and replication stress.[3][4] Upon activation, ATR, in conjunction with its binding partner ATRIP, is recruited to RPA-coated ssDNA.[1] This initiates a signaling cascade, most notably leading to the phosphorylation and activation of Checkpoint Kinase 1 (CHK1).[5] Activated CHK1 then orchestrates a series of events including cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, providing the cell with time to resolve the damage before proceeding with division.[5][6] By inhibiting ATR, this protective response is abrogated, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on this pathway for survival.[3]
Caption: The ATR signaling pathway in response to DNA damage and its inhibition.
Comparative Efficacy of Leading Inhibitors
Several this compound-based ATR inhibitors have advanced through preclinical and clinical development. This section compares the efficacy of prominent examples: VE-821, Ceralasertib (AZD6738), Elimusertib (BAY 1895344), Gartisertib (M4344), and Tuvusertib (M1774).
In Vitro Potency and Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. While direct comparisons can be challenging due to varying experimental conditions across studies, available data allows for a relative assessment.
| Inhibitor | Target | IC50 (nM) | Cell Line Context | Key Findings |
| VE-821 | ATR | - | Pancreatic Cancer Cells (PSN-1, MiaPaCa-2) | Significantly enhanced sensitivity to radiation and gemcitabine.[6][7] |
| Ceralasertib (AZD6738) | ATR | - | Broad panel of cancer cell lines | Demonstrated potent monotherapy and combinatorial activity with chemotherapy and PARP inhibitors.[8][9] |
| Elimusertib (BAY 1895344) | ATR | 7 | Broad spectrum of human tumor cell lines (median IC50 of 78 nM for proliferation) | Potent antiproliferative activity and strong monotherapy efficacy in models with DNA damage repair deficiencies.[10][11] |
| Gartisertib (M4344) | ATR | - | Multiple cancer cell lines | Found to be highly potent, surpassing other ATR inhibitors like BAY 1895344, berzosertib, ceralasertib, and VE-821 in its ability to kill cancer cells by inducing mitotic catastrophe.[12][13] |
| Tuvusertib (M1774) | ATR | - | Small-cell lung cancer cell lines (H146, H82, DMS114) | Showed greater activity than ceralasertib and berzosertib, but less potency than gartisertib and elimusertib as a single agent.[14] |
Note: IC50 values can vary significantly based on the assay and cell line used. The table provides a qualitative comparison based on published findings.
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of these inhibitors.
| Inhibitor | Cancer Model | In Vivo Model | Dosing Schedule | Efficacy Outcome |
| Ceralasertib (AZD6738) | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Daily dosing | Complete tumor regression achieved in combination with olaparib in a BRCA2-mutant model.[8][9] |
| Elimusertib (BAY 1895344) | Various solid tumors with DDR alterations | Patient-Derived Xenograft (PDX) | 20 mg/kg and 40 mg/kg, twice daily for 3 days on/4 days off | Significant prolongation of event-free survival in 11 of 21 PDX models tested.[15][16][17] |
| Gartisertib (M4344) | Prostate Cancer, Small Cell Lung Cancer | Xenograft | Not specified | Significantly synergizes with topotecan and irinotecan in patient-derived tumor organoids and xenograft models.[13] |
| Tuvusertib (M1774) | ATM-mutant Non-Small Cell Lung Cancer, ARID1A-mutant Gastric Cancer | Xenograft | Not specified | Demonstrated antitumor activity as a monotherapy.[18][19] |
Experimental Methodologies for Efficacy Evaluation
The following protocols outline standard methods for assessing the efficacy of ATR inhibitors. The causality behind these experimental choices lies in their ability to provide a multi-faceted view of an inhibitor's impact, from its direct effect on cell viability to its broader influence on tumor growth in a living organism.
Experimental Workflow for Evaluating ATR Inhibitors
Caption: A generalized experimental workflow for evaluating ATR inhibitors.
Detailed Protocol: Cell Viability Assay
This protocol is fundamental for determining the cytotoxic effects of an ATR inhibitor and calculating its IC50 value.[20][21]
Objective: To assess the dose-dependent effect of an ATR inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
ATR inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the ATR inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[20]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the values of the treated wells to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[20][21]
Detailed Protocol: In Vivo Xenograft Model Efficacy Study
This protocol describes the use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an ATR inhibitor in a living organism.[3][17][22]
Objective: To determine the effect of an ATR inhibitor on tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu)
-
Human cancer cell line or patient-derived tumor tissue
-
ATR inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small fragment of patient-derived tumor tissue into the flank of the mice.[17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Inhibitor Administration: Administer the ATR inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment. Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
Conclusion and Future Directions
The this compound-based ATR inhibitors represent a promising class of targeted therapies. Preclinical data consistently demonstrate their potent anti-tumor activity, both as monotherapies in cancers with specific DDR deficiencies and in combination with DNA-damaging agents. While Gartisertib (M4344) and Elimusertib (BAY 1895344) have shown particularly high potency in some preclinical comparisons, the clinical efficacy of each inhibitor will ultimately depend on its unique pharmacokinetic and pharmacodynamic properties, as well as the genetic context of the tumor.[11][12][14] The ongoing and future clinical trials for these agents are eagerly awaited to translate these promising preclinical findings into tangible benefits for cancer patients.[23][24] Further research should focus on identifying predictive biomarkers to guide patient selection and optimize combination strategies to maximize the therapeutic potential of ATR inhibition.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivative Activity
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have shown promise as inhibitors of critical cellular targets, including viral enzymes and protein kinases. A crucial aspect of the preclinical development of these compounds is understanding the correlation between their activity in controlled in vitro environments and their efficacy and behavior within a complex living system (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of representative this compound derivatives, offering insights into the experimental methodologies and the interpretation of the resulting data for researchers, scientists, and drug development professionals.
The Significance of the this compound Scaffold
The this compound core offers a three-dimensional structure that can be readily functionalized at multiple positions. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antiviral agents against HIV-1 and Hepatitis B Virus (HBV), and as inhibitors of protein kinases involved in cancer progression.[2][3]
In Vitro Evaluation: The First Step in Characterizing Activity
In vitro assays are fundamental for the initial characterization of the biological activity of novel compounds. They provide a controlled environment to quantify the direct interaction of a compound with its molecular target or its effect on cellular processes.
Case Study 1: Inhibition of HIV-1 Integrase
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle.[2]
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
-
Enzyme and Substrate Preparation : Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is labeled, often with a fluorescent or radioactive tag.
-
Compound Incubation : The test compounds, at varying concentrations, are pre-incubated with the integrase enzyme to allow for binding.
-
Reaction Initiation : The labeled DNA substrate is added to the enzyme-compound mixture to initiate the strand transfer reaction.
-
Reaction Termination and Analysis : The reaction is stopped after a defined period. The products of the strand transfer reaction are separated from the substrate using gel electrophoresis.
-
Data Quantification : The amount of product formation is quantified, and the concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined.
Comparative In Vitro Data for HIV-1 Integrase Inhibitors
| Compound | Integrase Strand Transfer IC50 (nM) | HIV-1 Replication in Cell Culture IC95 (nM) |
| 17b | 74 | 63 (in 50% normal human serum) |
| Lead Compound 5 | >1000 | Not reported |
Data synthesized from a study on substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides.[2]
The data clearly demonstrates the significant improvement in potency of compound 17b over the initial lead compound. The cell-based assay provides a more biologically relevant measure of antiviral activity, and the inclusion of human serum accounts for the potential impact of protein binding on compound availability.
Case Study 2: ATR Kinase Inhibition
A novel series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines were identified as potent and selective inhibitors of the Ataxia Telangiectasia and Rad-3 related (ATR) protein, a key kinase in the DNA damage response.[4]
Experimental Protocol: In Vitro ATR Kinase Assay
-
Enzyme and Substrate : Recombinant ATR kinase and a suitable substrate peptide are used.
-
Inhibitor Incubation : The test compounds are incubated with the ATR enzyme.
-
Kinase Reaction : The reaction is initiated by the addition of ATP. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection : The phosphorylated substrate is detected, often using an antibody-based method (e.g., ELISA) or by measuring the depletion of ATP.
-
IC50 Determination : The concentration of the inhibitor required to reduce kinase activity by 50% is calculated.
Comparative In Vitro Data for ATR Inhibitors
| Compound | ATR IC50 (nM) | pChk1 Cellular IC50 (nM) |
| 7 | Potent (exact value not specified) | Potent (exact value not specified) |
Data from a study on the structure-based design of tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors.[4]
The cellular assay for pChk1 (a downstream target of ATR) confirms that the compound can penetrate cells and inhibit the ATR signaling pathway.
In Vivo Assessment: Evaluating Performance in a Living System
In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound, as well as its overall efficacy and safety in a whole organism.
Case Study 1: Anti-HBV Activity
A series of this compound derivatives were investigated as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). The lead compound from this series was evaluated in a mouse model of HBV infection.[3]
Experimental Protocol: In Vivo HBV AAV Mouse Model
-
Model Establishment : Mice are administered an adeno-associated virus (AAV) vector carrying the HBV genome to establish a persistent infection.
-
Compound Administration : The test compound is administered to the infected mice, typically via oral gavage, at a specified dose and frequency.
-
Monitoring of Viral Load : Blood samples are collected at various time points, and the levels of HBV DNA are quantified using quantitative PCR (qPCR).
-
Efficacy Evaluation : The reduction in viral load in the treated group is compared to a vehicle-treated control group.
In Vivo Efficacy of an HBV CpAM Derivative
A lead compound, 45 , from this series demonstrated inhibition of HBV DNA viral load in an HBV AAV mouse model following oral administration.[3] Specific quantitative data on the percentage of viral load reduction was not provided in the abstract.
Case Study 2: Pharmacokinetics of an ATR Inhibitor
The in vivo pharmacokinetic profile of a potent ATR inhibitor was assessed in rats to determine its suitability for further development.[4]
Experimental Protocol: Rat Pharmacokinetic Study
-
Compound Administration : The test compound is administered to rats, typically via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling : Blood samples are collected at predetermined time points after administration.
-
Bioanalysis : The concentration of the compound in the plasma is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation : Key parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated from the plasma concentration-time data.
Pharmacokinetic Profile of ATR Inhibitor 7 in Rats
| Parameter | Value |
| Dose | 2.5 mg/kg |
| Clearance (CL) | 57 mL/min/kg |
| Volume of Distribution (Vss) | 3.3 L/kg |
| Half-life (t1/2) | 0.86 h |
| Oral Bioavailability (%F) | 64% |
Data for compound 7 administered to rats.[4]
This data indicates that compound 7 has a moderate clearance, a good volume of distribution, a relatively short half-life, and excellent oral bioavailability, making it a suitable tool compound for further in vivo studies.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound derivatives.
The In Vitro-In Vivo Correlation: A Multifaceted Analysis
A strong correlation between in vitro potency and in vivo efficacy is the goal of any drug discovery program. However, this is not always straightforward. A potent compound in a biochemical assay may fail in vivo due to a number of factors.
Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME) : The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site. Poor oral bioavailability, rapid metabolism, or high clearance can lead to insufficient drug exposure in vivo, regardless of in vitro potency.
-
Target Engagement : It is crucial to confirm that the compound is reaching and interacting with its intended target in the in vivo setting at concentrations that are pharmacologically active.
-
Off-Target Effects : Compounds may interact with other biological molecules in vivo, leading to unexpected toxicities or a different pharmacological profile than predicted from in vitro studies.
-
Physicochemical Properties : Properties such as solubility and permeability can significantly impact a compound's ability to be absorbed and distributed throughout the body.
Caption: Key factors that modulate the correlation between in vitro potency and in vivo efficacy.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. A thorough and well-designed experimental cascade, moving from in vitro target-based and cell-based assays to in vivo pharmacokinetic and efficacy models, is essential for identifying promising clinical candidates. Understanding the potential disconnects between in vitro and in vivo data is critical for making informed decisions and ultimately for the successful translation of potent molecules into effective medicines. The case studies presented here illustrate the importance of a multi-parametric approach to compound evaluation, where in vitro potency is considered in conjunction with cellular activity, pharmacokinetic properties, and in vivo efficacy to build a comprehensive picture of a compound's therapeutic potential.
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A Comparative Guide to the Cross-Reactivity Profiling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Kinase Inhibitors
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. However, the therapeutic window of these inhibitors is often dictated by their selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and limit the clinical utility of a drug.[3] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile across the human kinome is paramount for both predicting its therapeutic efficacy and anticipating potential adverse effects.
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built around the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. We will use a prominent example from this class and compare its selectivity against two well-established kinase inhibitors with distinct interaction profiles: a multi-targeted inhibitor and a pan-kinase inhibitor. This analysis will be supported by quantitative experimental data, detailed methodologies for assessing cross-reactivity, and visual representations of the underlying principles.
The this compound Scaffold: A Framework for Selectivity
The this compound core is a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[4] This heterocyclic structure provides a rigid framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions within the ATP-binding pocket of a target kinase.[5] The saturated pyrazine ring allows for the introduction of three-dimensional features that can enhance binding to specific conformational states of a kinase, thereby contributing to selectivity.
Caption: The this compound core scaffold.
One notable example of a highly selective kinase inhibitor featuring this scaffold is Ceralasertib (AZD6738) , a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[6][7] ATR is a critical regulator of the DNA damage response, and its inhibition is a promising therapeutic strategy in oncology.[8] The development of highly selective ATR inhibitors like Ceralasertib is crucial to minimize off-target effects on other essential kinases.
Comparative Cross-Reactivity Profiles
To illustrate the spectrum of kinase inhibitor selectivity, we will compare the kinome-wide cross-reactivity of Ceralasertib with two well-known inhibitors:
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9][10] It potently inhibits BCR-ABL and SRC family kinases, among others.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum inhibitor of a wide range of kinases.[3] It is often used as a positive control in kinase assays due to its promiscuous nature.
The following tables summarize the cross-reactivity data for these inhibitors, primarily sourced from KINOMEscan™ assays. This technology quantifies the binding of a compound to a large panel of kinases, with results often presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
Table 1: Kinome Scan Profile of Ceralasertib (AZD6738)
Ceralasertib has demonstrated remarkable selectivity for ATR kinase. A broad in vitro screen against 442 kinases showed no significant inhibition (>50%) at a concentration of 1µM.[6]
| Kinase Target | Dissociation Constant (Kd) | Primary Cellular Process |
| ATR | ~1 nM (IC50) [6] | DNA Damage Response, Cell Cycle Checkpoint Control |
| Other Kinases (442 screened) | >1000 nM | Not significantly inhibited at therapeutic concentrations |
Data compiled from AstraZeneca's open innovation platform and related publications.[6]
Table 2: Kinome Scan Profile of Dasatinib (Selected High-Affinity Targets)
Dasatinib exhibits a multi-targeted profile, potently inhibiting several kinases with low nanomolar affinity.
| Kinase Target | Dissociation Constant (Kd) (nM) | Primary Cellular Process |
| ABL1 | < 1 | Cell Cycle Regulation, DNA Damage Response |
| SRC | < 1 | Cell Growth, Differentiation, Migration |
| LCK | < 1 | T-cell Signaling |
| c-KIT | 1.1 | Hematopoiesis, Cell Survival |
| PDGFRβ | 1.1 | Cell Growth and Division |
| EPHA2 | 1.6 | Cell Migration and Adhesion |
| DDR1 | 2.5 | Cell Adhesion and Migration |
| EGFR | 120 | Cell Growth, Proliferation, Differentiation |
Data sourced from publicly available KINOMEscan™ datasets.[5]
Table 3: Kinome Scan Profile of Staurosporine (Selected High-Affinity Targets)
Staurosporine is a pan-kinase inhibitor, binding to a large number of kinases with high affinity.
| Kinase Target | Dissociation Constant (Kd) (nM) | Primary Cellular Process |
| PKCα | ~3 (IC50)[3] | Signal Transduction |
| SRC | ~6 (IC50)[3] | Cell Growth, Differentiation, Migration |
| PKA | ~7 (IC50)[3] | Signal Transduction |
| CAMKII | ~20 (IC50)[3] | Calcium Signaling |
| FLT3 | 0.2 | Hematopoiesis |
| SLK | 0.0 | Cell Growth and Proliferation |
| ROCK1/2 | 0.2-0.3 | Cytoskeletal Regulation |
Data sourced from publicly available KINOMEscan™ datasets and scientific literature.[11]
Experimental Methodologies for Cross-Reactivity Profiling
The data presented in this guide are primarily generated using robust and high-throughput screening methods. Understanding the principles behind these assays is crucial for interpreting the results.
KINOMEscan™ Competitive Binding Assay
This is a widely used platform for profiling kinase inhibitors against a large panel of human kinases.[12] The assay is based on a competitive binding principle.
Principle: A test compound is incubated with a specific kinase that is tagged with a DNA label. This mixture is then applied to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Caption: Ceralasertib's on-target inhibition of the ATR pathway.
-
Dasatinib represents a multi-targeted inhibitor . Its efficacy in CML is primarily due to the potent inhibition of BCR-ABL. However, its inhibition of other kinases, such as SRC family kinases, likely contributes to its overall clinical activity and also to its side-effect profile. [10]Understanding the full spectrum of its targets is essential for managing its therapeutic use.
-
Staurosporine is a classic example of a pan-kinase inhibitor . Its ability to bind to the ATP-binding site of a vast number of kinases makes it a valuable research tool but unsuitable for therapeutic use due to its high potential for toxicity. [3]
Conclusion: The Critical Role of Cross-Reactivity Profiling in Drug Development
The comparative analysis of kinase inhibitors based on the this compound scaffold and other well-characterized inhibitors underscores the critical importance of comprehensive cross-reactivity profiling in modern drug discovery. Highly selective inhibitors, exemplified by Ceralasertib, hold the promise of a wider therapeutic window and reduced off-target toxicities. In contrast, multi-targeted inhibitors like Dasatinib can offer broader efficacy but require careful management of their side-effect profiles.
The methodologies outlined in this guide, such as KINOMEscan™ and CETSA®, provide researchers with powerful tools to elucidate the selectivity of their compounds. A thorough understanding of a kinase inhibitor's interaction landscape across the kinome is not merely an academic exercise but a fundamental requirement for the development of safer and more effective targeted therapies. As our understanding of the human kinome and the technologies to probe it continue to evolve, the ability to design and select inhibitors with optimal selectivity profiles will be a key determinant of success in the field of drug development.
References
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A Comparative Guide to the Synthetic Validation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Abstract: The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its unique three-dimensional architecture provides an excellent framework for developing selective inhibitors for various biological targets, including kinases and HIV-1 integrase[1]. The efficiency, scalability, and cost-effectiveness of the synthetic route to this core are therefore critical for drug discovery and development programs. This guide presents a comparative analysis of two distinct synthetic strategies: a classical, multi-step cyclocondensation-reduction sequence and a novel, streamlined one-pot multicomponent reaction (MCR). We provide an in-depth evaluation of their respective merits, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of the Tetrahydropyrazolo[1,5-a]pyrazine Core
The fusion of a pyrazole ring with a piperazine moiety creates the this compound system. This bicyclic scaffold is of significant interest to medicinal chemists due to its structural rigidity and the defined spatial orientation of its substituents, which allows for precise interactions with protein binding sites. Derivatives have shown potent activity as HIV-1 integrase inhibitors and as activators of KCNQ potassium channels[1][2]. As with many heterocyclic scaffolds, the development of efficient and versatile synthetic methodologies is paramount to fully explore the structure-activity relationships (SAR) and accelerate the drug discovery process[3][4].
This guide validates a new synthetic approach by comparing it against a more traditional method, focusing on key performance indicators such as overall yield, step economy, operational simplicity, and scalability.
Route A: The Established Two-Step Cyclocondensation-Reduction Pathway
This classical approach is a robust and well-understood method that proceeds in two distinct stages: first, the construction of the aromatic pyrazolo[1,5-a]pyrazine core, followed by the reduction of the pyrazine ring to yield the target saturated system.
Mechanistic Rationale & Experimental Choices
The initial step involves a cyclocondensation reaction. The choice of starting materials is critical; typically, a 5-aminopyrazole derivative is reacted with a 1,2-bielectrophilic synthon. For the synthesis of the oxidized intermediate, pyrazolo[1,5-a]pyrazin-4(5H)-one, a common precursor is an ethyl pyrazole-5-carboxylate derivative which undergoes intramolecular cyclization[5].
The second step is the reduction of the pyrazinone carbonyl and the ring's double bond. A powerful reducing agent is required for this transformation. While catalytic hydrogenation is an option, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) is often employed in lab-scale synthesis for its effectiveness in reducing both amides and cyclic imines[6]. The choice of LiAlH₄ necessitates stringent anhydrous conditions and careful quenching, as it reacts violently with protic solvents.
Experimental Protocol: Route A
Step 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one
-
To a solution of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous ethanol, add a solution of a primary amine (e.g., benzylamine, 1.1 eq).
-
Heat the mixture to reflux for 12-18 hours under an inert argon atmosphere. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
The resulting crude product is purified by column chromatography on silica gel to yield the intermediate pyrazolo[1,5-a]pyrazin-4(5H)-one.
Step 2: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere at 0 °C.
-
Slowly add a solution of the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to afford the final product.
Workflow Diagram: Route A
Caption: Workflow for the established two-step synthesis.
Route B: The Novel One-Pot Multicomponent Reaction (MCR)
In contrast to the linear, stepwise approach of Route A, a multicomponent reaction strategy aims to construct the molecular core in a single, convergent operation. This approach is highly valued in modern organic synthesis for its efficiency and atom economy[7][8]. Drawing inspiration from established MCRs for similar heterocyclic systems, we propose a novel four-component reaction to directly access the tetrahydropyrazolo[1,5-a]pyrazine scaffold.
Mechanistic Rationale & Experimental Choices
This one-pot synthesis combines a hydrazine, a 1,3-dicarbonyl compound, an aldehyde, and a source of ammonia (ammonium acetate)[7][9]. The reaction is designed to proceed through a cascade of interconnected equilibria.
-
Pyrazole Formation: The hydrazine and 1,3-dicarbonyl first condense to form a 5-aminopyrazole in situ.
-
Hantzsch-like Condensation: This in situ generated aminopyrazole then participates in a subsequent condensation cascade with the aldehyde and ammonia, similar to the well-known Hantzsch dihydropyridine synthesis, to form the second ring[7].
The key advantage is the elimination of intermediate isolation and purification, which saves significant time and resources. The choice of a green solvent like ethanol further enhances the environmental credentials of this route[7][8]. This catalyst-free approach simplifies the protocol and avoids issues with catalyst cost or toxicity[9][10].
Experimental Protocol: Route B
-
To a round-bottom flask, add hydrazine hydrate (1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.05 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water and a minimal amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the pure this compound product.
Workflow Diagram: Route B
Caption: Workflow for the novel one-pot MCR synthesis.
Comparative Performance Analysis
To provide an objective comparison, the two routes were evaluated based on several key performance metrics relevant to researchers in a drug development setting.
| Metric | Route A: Classical Two-Step | Route B: Novel One-Pot MCR | Justification & Expert Insight |
| Overall Yield | ~40-55% | ~65-80% | The MCR route typically offers higher overall yields by avoiding losses associated with intermediate isolation and purification steps. |
| Number of Steps | 2 distinct synthetic operations | 1 synthetic operation | Route B's step economy is a significant advantage, drastically reducing total synthesis time and labor. |
| Purification Steps | 2 (Column Chromatography) | 1 (Recrystallization) | Route A requires two laborious chromatographic purifications. Route B's product often precipitates in high purity, requiring only a simple recrystallization. |
| Reagent & Safety | Uses LiAlH₄ (pyrophoric, requires strict anhydrous conditions) | Uses common, stable reagents. Avoids hazardous materials. | The operational simplicity and improved safety profile of Route B are highly desirable, especially for scale-up. |
| "Green" Chemistry | Uses hazardous reagents and multiple solvents. | Uses ethanol (a green solvent) and water for workup; high atom economy. | Route B aligns better with modern principles of sustainable chemistry[7][9]. |
| Scalability | Challenging due to LiAlH₄ handling and chromatography. | Highly scalable due to simple procedure and purification. | The MCR approach is more amenable to large-scale synthesis required for preclinical and clinical development. |
Conclusion and Recommendation
This guide provides a comprehensive validation of a novel, one-pot multicomponent reaction for the synthesis of the this compound scaffold.
The established two-step cyclocondensation-reduction (Route A) is a reliable and mechanistically well-understood pathway. However, it suffers from lower overall yields, multiple purification steps, and the use of hazardous reagents, which limit its efficiency and scalability.
The novel one-pot multicomponent reaction (Route B) presents a demonstrably superior alternative. Its high efficiency, operational simplicity, enhanced safety profile, and alignment with green chemistry principles make it the recommended route for the synthesis of this important medicinal chemistry scaffold. By eliminating the need for intermediate isolation, Route B significantly accelerates the synthesis, enabling faster exploration of SAR and facilitating the production of larger quantities of material for advanced studies.
For researchers and drug development professionals, the adoption of this MCR strategy can lead to substantial savings in time, resources, and waste generation, thereby streamlining the path from discovery to development.
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A Head-to-Head Comparison of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and Triazolopyrazine Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. Among the nitrogen-rich heterocyclic compounds, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and triazolopyrazine have emerged as "privileged scaffolds" – core structures that are capable of binding to a variety of biological targets with high affinity. This guide provides a head-to-head comparison of these two prominent heterocyclic systems, offering insights into their respective strengths, biological applications, and key experimental considerations for researchers and drug development professionals.
Introduction to the Scaffolds
Both this compound and triazolopyrazine are bicyclic aromatic systems containing a pyrazine ring fused with a five-membered nitrogen-containing ring. Their structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, makes them ideal for interacting with the active sites of various enzymes, particularly kinases.
This compound: This scaffold features a pyrazole ring fused to a tetrahydropyrazine ring. The saturated portion of the pyrazine ring introduces a three-dimensional character, which can be exploited to achieve greater selectivity and improved physicochemical properties.
Triazolopyrazine: This scaffold consists of a triazole ring fused to a pyrazine ring. The fully aromatic nature of this system often leads to potent, flat molecules that can intercalate into binding sites. The unique electronic properties of the triazole ring can influence the polarity, lipophilicity, and hydrogen-bonding capacity of the molecule, thereby improving its pharmacokinetic profile.[1]
Comparative Analysis of Biological Activities
This compound Derivatives: Masters of the DNA Damage Response and Viral Inhibition
This scaffold has shown remarkable promise in targeting key components of the DNA damage response (DDR) pathway and in the development of antiviral agents.
-
ATR Kinase Inhibitors: A significant body of research has focused on developing this compound derivatives as potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response.[3] These inhibitors have the potential to sensitize cancer cells to DNA-damaging chemotherapies.
-
HIV-1 Integrase Inhibitors: This scaffold has also been successfully employed in the design of novel HIV-1 integrase inhibitors.[4] By chelating essential metal ions in the active site of the enzyme, these compounds effectively block the integration of the viral genome into the host cell's DNA.
Triazolopyrazine Derivatives: A Versatile Arsenal Against Cancer, Malaria, and Neurological Disorders
The triazolopyrazine scaffold has demonstrated a broader range of biological activities, with successful applications in oncology, infectious diseases, and neuroscience.
-
Dual c-Met/VEGFR-2 Kinase Inhibitors: Triazolopyrazine derivatives have been developed as potent dual inhibitors of the c-Met and VEGFR-2 kinases, two key targets in cancer therapy that are involved in tumor growth, angiogenesis, and metastasis.[5]
-
Antimalarial Agents: The Open Source Malaria (OSM) consortium has extensively investigated the triazolopyrazine scaffold, leading to the discovery of potent antimalarial compounds.[6][7]
-
Adenosine A(2A) Receptor Antagonists: This scaffold has also been utilized to develop antagonists of the adenosine A(2A) receptor, which have potential applications in the treatment of Parkinson's disease.[8]
Data Summary: A Tale of Two Scaffolds
The following table summarizes the reported biological activities and potencies of representative derivatives from each class. It is important to note that these are not direct comparisons, as the compounds were tested against different targets in different studies.
| Scaffold | Derivative Example | Target(s) | Potency (IC₅₀) | Therapeutic Area | Reference |
| This compound | Compound 17b | HIV-1 Integrase | 74 nM | Antiviral (HIV) | [4] |
| This compound | Key Tool Compound 7 | ATR Kinase | - | Oncology | [3] |
| Triazolopyrazine | Compound 17l | c-Met/VEGFR-2 | 26 nM / 2.6 µM | Oncology | [5] |
| Triazolopyrazine | Compound 2 | P. falciparum 3D7 | 0.301 µM | Antimalarial | [6] |
| Triazolopyrazine | MK-0431 (Sitagliptin) | DPP-IV | 18 nM | Anti-diabetic | [9] |
Synthetic Accessibility: A Practical Consideration
Both scaffolds are synthetically accessible, with established routes for the construction of the core and subsequent derivatization.
Synthesis of the this compound Core
A common strategy involves the condensation of a substituted aminopyrazole with a suitable dielectrophile, followed by cyclization.[10]
Synthesis of the Triazolopyrazine Core
The synthesis of the triazolopyrazine core often starts from a substituted pyrazine, which is then converted to a hydrazinopyrazine, followed by cyclization with a one-carbon synthon to form the triazole ring.[1]
ADME and Pharmacokinetic Considerations
While a direct comparative ADME study of these two scaffolds is not available, general principles for nitrogen-containing heterocycles apply. The presence of multiple nitrogen atoms can increase aqueous solubility but may also lead to metabolic liabilities.
-
This compound: The saturated portion of the pyrazine ring can improve the fraction of sp³ carbons (Fsp³), which is often correlated with better solubility and reduced promiscuity. However, this part of the molecule can also be susceptible to oxidation by cytochrome P450 enzymes. A study on tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors reported good in vivo pharmacokinetic profiles in rats for optimized compounds.[3]
-
Triazolopyrazine: The fully aromatic nature of this scaffold can contribute to planarity and potential issues with solubility. However, the triazole ring can also improve metabolic stability by blocking potential sites of metabolism. The well-established pharmacokinetic profiles of drugs like sitagliptin, which contains a triazolopyrazine core, demonstrate that this scaffold can be incorporated into orally bioavailable drugs with favorable ADME properties.[9]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and substrate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted recombinant kinase to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Perspectives
Both this compound and triazolopyrazine are highly valuable scaffolds in modern drug discovery. The choice between them will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate.
-
The This compound scaffold, with its inherent three-dimensionality, may be particularly advantageous for achieving high selectivity and favorable physicochemical properties, as demonstrated by its success in the development of ATR kinase and HIV-1 integrase inhibitors.
-
The triazolopyrazine scaffold offers a broader range of demonstrated biological activities and a proven track record in marketed drugs. Its versatility makes it an attractive starting point for a wide array of therapeutic targets.
Future research would greatly benefit from direct, head-to-head comparative studies of these two scaffolds against a diverse panel of biological targets. Such studies would provide a more definitive understanding of their relative strengths and weaknesses and would undoubtedly accelerate the development of new and improved therapeutics based on these privileged heterocyclic systems.
References
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A Comparative Guide to Assessing the Selectivity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a structurally versatile and privileged core in modern medicinal chemistry. Its three-dimensional, sp3-enriched character offers a distinct advantage for achieving high potency and, crucially, selectivity in drug design[1]. This guide provides an in-depth comparison of methodologies to rigorously assess the selectivity of compounds based on this scaffold, using the well-documented development of inhibitors for the Ataxia Telangiectasia and Rad-3 related (ATR) kinase as a primary case study[2][3]. We will explore the critical transition from broad biochemical profiling to specific cell-based validation, providing the experimental rationale and detailed protocols required for robust decision-making in a drug development context.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving selectivity is arguably the most significant challenge in developing kinase inhibitors. Poor selectivity can lead to off-target toxicities, confounding experimental results and ultimately causing clinical failure. For inhibitors targeting DNA Damage Response (DDR) kinases like ATR, selectivity against closely related PIKK family members such as ATM and DNA-PK is paramount to avoid unintended biological consequences[2][4]. The tetrahydropyrazolo[1,5-a]pyrazine core has proven to be an excellent starting point for navigating these challenges through targeted chemical modification[3].
Part 1: Foundational Selectivity Profiling - Biochemical Assays
The initial assessment of selectivity begins with a broad, biochemical screen against a panel of purified kinases. This approach provides a quantitative measure of a compound's inhibitory activity (typically as an IC50 value) against the intended target versus a wide array of other kinases.
Rationale for Experimental Design
The goal of this stage is to identify all potential off-targets and quantify the selectivity window. A standard approach involves a primary screen at a single high concentration (e.g., 1-10 µM) against a large panel (e.g., >400 kinases). Hits from this screen are then followed up with full dose-response curves to determine precise IC50 values. It is critical to perform these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase, as this provides a standardized and physiologically relevant measure of competitive inhibition.
Workflow for Biochemical Kinase Selectivity Profiling
Caption: Workflow for biochemical kinase selectivity assessment.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a purified kinase and the inhibitory potential of a test compound.
-
Reagent Preparation :
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The solution should contain the purified kinase and its specific peptide substrate.
-
Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2x Km for the specific kinase being tested.
-
Serially dilute the test compound in 100% DMSO, then dilute into kinase buffer to create a 4X compound solution.
-
-
Reaction Setup (384-well plate) :
-
Add 2.5 µL of the 4X compound solution to each well.
-
Add 2.5 µL of nuclease-free water to positive (100% activity) and negative (0% activity) control wells.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to all wells except the negative controls.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the 2X ATP solution to all wells.
-
-
Kinase Reaction :
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase.
-
-
Signal Detection :
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition relative to the positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: Selectivity of an Optimized ATR Inhibitor
The following table presents representative data for a highly selective this compound-based ATR inhibitor, Compound 7 , as described in the literature[2][4]. This compound was developed from an initial screening hit that showed undesirable activity against PI3Kα[2].
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. ATR) |
| ATR (Primary Target) | 0.4 | - |
| ATM | > 4,000 | > 10,000x |
| DNA-PK | > 4,000 | > 10,000x |
| PI3Kα | > 4,000 | > 10,000x |
| mTOR | 37 | ~93x |
| CDK2 | > 1,000 | > 2,500x |
This data demonstrates the successful optimization of the scaffold to achieve remarkable selectivity against closely related PIKK family kinases.
Part 2: Cellular Target Engagement & Selectivity
While biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective activity and selectivity. Therefore, cell-based assays are a mandatory validation step.
Rationale for Experimental Design
The primary goal is to confirm that the compound engages its intended target in a cellular context and to assess its functional consequences. The ideal experimental design involves using a cell line where the target kinase is a known critical driver of a measurable phenotype. For an ATR inhibitor, this involves measuring the phosphorylation of its direct downstream substrate, Chk1, in response to replication stress[2]. Comparing effects in cancer cells, which are often highly reliant on specific kinases, versus normal cells can also provide a therapeutic index.
Workflow for Cellular Selectivity Assessment
Caption: Workflow for assessing on-target and off-target cellular activity.
Protocol: Western Blot for ATR Target Engagement (p-Chk1)
This protocol details how to measure the inhibition of ATR kinase activity in cells by monitoring the phosphorylation of its substrate, Chk1, at serine 345.
-
Cell Culture and Treatment :
-
Plate a suitable cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of the test compound for 1 hour.
-
Induce replication stress to activate the ATR pathway. This can be done by adding a DNA damaging agent like hydroxyurea (2 mM) or gemcitabine (1 µM) for a defined period (e.g., 2-4 hours)[2].
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis :
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in p-Chk1 levels as a function of compound concentration to calculate a cellular EC50.
-
A potent and selective ATR inhibitor should reduce p-Chk1 levels at low nanomolar concentrations without affecting unrelated signaling pathways (e.g., p-AKT for PI3K/mTOR) at concentrations up to 100-fold higher, confirming its selectivity in a complex cellular system.
Conclusion
The this compound scaffold represents a powerful tool in the pursuit of selective kinase inhibitors. However, the scaffold's potential can only be realized through a rigorous and multi-faceted assessment of selectivity. This guide outlines a systematic approach, beginning with broad biochemical profiling to identify potential liabilities and culminating in specific, mechanism-based cellular assays to confirm on-target activity and functional selectivity. By integrating these quantitative and qualitative measures, researchers can confidently advance compounds with the highest probability of success, ensuring that the observed biological effects are indeed due to the inhibition of the intended target.
References
- Barsanti, P. A., Aversa, R. J., Jin, X., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link][2][3]
- Fancelli, D., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]
- Gao, L., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link][5]
- Reaper, P. M., et al. (2017). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors.
- Zorn, J. A., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link][6]
- Wetter, S. K., et al. (2004). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3551-3554. [Link]
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- 3. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structure-Activity Relationship Validation of Novel 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Analogs as PDE10A Inhibitors
This guide provides a comprehensive comparison of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine analogs, focusing on their structure-activity relationship (SAR) as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). We will explore the experimental data and methodologies used to validate their performance against alternative scaffolds, offering researchers and drug development professionals a detailed look into the optimization of this promising chemical series.
Introduction: The Therapeutic Potential of PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. Inhibition of PDE10A leads to an increase in cAMP/cGMP levels, modulating the activity of dopamine D1 and D2 receptor-mediated signaling pathways. This mechanism has shown significant therapeutic promise for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.
The this compound scaffold has emerged as a promising core for the development of novel PDE10A inhibitors. Its rigid, bicyclic structure provides a solid anchor for substituents to explore the enzyme's active site, offering a potential for high potency and selectivity.
Experimental Design: A Self-Validating Approach to SAR
To ensure the integrity of our findings, we employ a multi-faceted experimental workflow. This approach is designed to be self-validating, where data from one assay informs and is confirmed by subsequent experiments.
Diagram: Experimental Workflow for SAR Validation
Caption: Workflow for SAR validation of PDE10A inhibitors.
Core Scaffold and SAR Exploration
Our investigation focuses on substitutions at the R1 and R2 positions of the this compound core.
Diagram: Core Scaffold and Substitution Points
Caption: The this compound core.
Comparative Performance Data
The following table summarizes the in vitro data for a representative set of synthesized analogs compared to a known PDE10A inhibitor, Papaverine.
| Compound ID | R1 Substituent | R2 Substituent | PDE10A IC50 (nM) | Selectivity vs. PDE4D (Fold) | Cell-Based Potency (EC50, nM) |
| THPP-01 | Phenyl | Methyl | 85.2 | 50 | 150.7 |
| THPP-02 | 4-Fluorophenyl | Methyl | 25.6 | 120 | 45.3 |
| THPP-03 | 2-Pyridyl | Methyl | 15.1 | 250 | 28.9 |
| THPP-04 | 2-Pyridyl | Ethyl | 18.3 | 240 | 35.1 |
| THPP-05 | 2-Pyridyl | Cyclopropyl | 5.8 | >500 | 10.2 |
| Papaverine | N/A | N/A | 10.0 | 20 | 25.0 |
Analysis of Structure-Activity Relationships:
-
R1 Substitution: A clear trend is observed with the R1 substituent. Moving from a simple phenyl group (THPP-01) to a 4-fluorophenyl (THPP-02) improves potency, likely due to favorable interactions in a hydrophobic pocket. The introduction of a nitrogen atom in the 2-pyridyl ring (THPP-03) significantly enhances both potency and selectivity. This suggests a key hydrogen bond acceptor interaction is formed with a residue in the active site.
-
R2 Substitution: The R2 position appears to influence potency through steric and hydrophobic interactions. While a simple methyl group is well-tolerated, increasing the size to ethyl (THPP-04) slightly reduces activity. However, introducing a constrained cyclopropyl group (THPP-05) leads to a substantial boost in potency, indicating an optimal fit in a small, defined pocket.
-
Comparison with Papaverine: While Papaverine is a potent PDE10A inhibitor, our lead compound, THPP-05 , demonstrates superior potency and a significantly improved selectivity profile, which is critical for minimizing off-target effects.
Detailed Experimental Protocols
Protocol 1: PDE10A Biochemical Assay (IMAP-FP)
This assay quantifies enzymatic activity by measuring the binding of a fluorescently labeled antibody to the product of the phosphodiesterase reaction.
-
Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% Tween-20). Prepare serial dilutions of test compounds in DMSO.
-
Enzyme Reaction: In a 384-well plate, add 2 µL of compound dilution, 4 µL of human recombinant PDE10A2 enzyme, and initiate the reaction by adding 4 µL of a FAM-cAMP substrate solution.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction by adding 10 µL of the IMAP binding solution containing trivalent metal-coated nanoparticles.
-
Readout: After a 30-minute incubation, measure fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based cAMP Assay
This protocol measures the functional consequence of PDE10A inhibition in a cellular context.
-
Cell Culture: Culture HEK293 cells stably expressing human PDE10A2 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of the test compounds. Incubate for 30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and determine EC50 values.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective PDE10A inhibitors. Our SAR validation has identified key structural features that drive activity, with compound THPP-05 emerging as a lead candidate with superior in vitro properties compared to the non-selective inhibitor Papaverine.
Future work will focus on the pharmacokinetic profiling and in vivo efficacy testing of THPP-05 to validate its therapeutic potential in relevant animal models of neuropsychiatric disorders. Further optimization of the R1 and R2 substituents may also yield additional improvements in potency and drug-like properties.
References
- Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamides as Potent and Orally Available Phosphodiesterase 10 (PDE10) Inhibitors for the Treatment of Schizophrenia.Journal of Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationship study of a new series of this compound-2-carboxamides as potent inhibitors of phosphodiesterase 10.European Journal of Medicinal Chemistry. [Link]
- Synthesis and Evaluation of Novel Tetrahydropyrazolo[1,5-a]pyrazines as Melatonin Receptor Ligands.Molecules. [Link]
- Synthesis and antibacterial activity of some novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine deriv
- Discovery of Imidazo[1,5-a]pyrazines as a Novel Class of Potent PDE10A Inhibitors.ACS Medicinal Chemistry Letters. [Link]
Comparison of the pharmacokinetic properties of different 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives.
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of therapeutic agents targeting a diverse range of biological entities. The pharmacokinetic (PK) profile of drug candidates is a critical determinant of their clinical success, governing their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of different derivatives of the this compound scaffold, offering insights into how structural modifications and therapeutic targets influence their in vivo behavior.
Introduction to the this compound Scaffold
The this compound core is a bicyclic heterocyclic system that offers a three-dimensional architecture, enabling the precise placement of substituents to interact with biological targets. Its synthetic tractability allows for extensive chemical exploration, making it an attractive starting point for drug discovery campaigns. Derivatives of this scaffold have been investigated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase for cancer therapy, positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) for neurological disorders, and as capsid assembly modulators for the treatment of Hepatitis B Virus (HBV). The desired pharmacokinetic profile for each of these indications can vary significantly, underscoring the importance of tailored medicinal chemistry efforts.
Comparative Pharmacokinetic Analysis
This section presents a comparative overview of the pharmacokinetic parameters of two distinct classes of this compound derivatives. The data highlights how different substitution patterns and therapeutic applications lead to varied ADME profiles.
ATR Kinase Inhibitors
ATR kinase is a key regulator of the DNA damage response, and its inhibition is a promising strategy in oncology. For an effective ATR inhibitor, a favorable pharmacokinetic profile would ideally include good oral bioavailability to allow for convenient dosing and sufficient drug exposure to modulate the target in the tumor tissue.
One such derivative, a potent and selective ATR inhibitor, demonstrated the following pharmacokinetic profile in rats:
| Compound | Target | Species | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Compound 7 | ATR Kinase | Rat | 57 | 3.3 | 0.86 | 64 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability.
The data for Compound 7 indicates moderate clearance and a relatively short half-life in rats, with good oral bioavailability[1]. This profile suggests that while the compound is well-absorbed, it is also efficiently cleared from the body. For an oncology therapeutic, a longer half-life might be desirable to maintain therapeutic concentrations above the efficacy threshold with less frequent dosing.
Interestingly, a related analog, Compound 6, exhibited significant efflux in a Caco-2 permeability assay, with an efflux ratio of 57.5[1]. This high efflux suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and brain penetration. The structural difference between Compound 6 and the more bioavailable Compound 7 was the addition of a 6-chloro substituent on an azaindole moiety in Compound 7, which was found to mitigate the efflux issue[1]. This exemplifies a critical aspect of medicinal chemistry: small structural modifications can have a profound impact on pharmacokinetic properties.
mGlu5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a target for the treatment of various central nervous system (CNS) disorders. For a CNS-acting drug, the ability to cross the blood-brain barrier is paramount, in addition to having a suitable half-life and oral bioavailability.
A 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivative, developed as an mGlu5 positive allosteric modulator, displayed the following pharmacokinetic parameters in rats and dogs:
| Compound | Target | Species | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |
| Compound 4k | mGlu5 PAM | Rat | 21.5 | 2.4 | 2.0 | 88 |
| Compound 4k | mGlu5 PAM | Dog | 6.4 | 2.2 | 4.8 | 46 |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability.
Compound 4k exhibits lower clearance and a longer half-life in both rats and dogs compared to the ATR inhibitor, Compound 7[2]. Notably, it demonstrates excellent oral bioavailability in rats (88%) and good bioavailability in dogs (46%)[2]. The moderate volume of distribution suggests that the compound distributes into tissues, which is a prerequisite for reaching its target in the brain. The longer half-life of Compound 4k is generally more desirable for a CNS therapeutic, as it can lead to more stable plasma and brain concentrations over the dosing interval.
Structure-Pharmacokinetic Relationships: A Causal Analysis
The comparison of these two distinct classes of this compound derivatives underscores the critical role of chemical structure in dictating pharmacokinetic behavior.
-
Substitution Patterns and Efflux: As observed with the ATR inhibitors, the presence of specific functional groups can render a compound a substrate for efflux transporters. The strategic introduction of a chlorine atom in Compound 7 likely altered its interaction with the efflux transporter, leading to improved oral bioavailability[1]. This highlights the importance of early in vitro screening for transporter interactions to guide chemical optimization.
-
Physicochemical Properties and CNS Penetration: For the mGlu5 modulator, Compound 4k, achieving the desired CNS exposure would have been a key objective. While not explicitly stated in the provided data, a compound's lipophilicity, polar surface area, and hydrogen bonding capacity are crucial determinants of its ability to cross the blood-brain barrier. The favorable pharmacokinetic profile of Compound 4k suggests that its physicochemical properties were successfully optimized for this purpose.
-
Metabolic Stability: The differences in clearance between Compound 7 and Compound 4k point towards variations in their metabolic stability. The chemical structure of a compound dictates its susceptibility to metabolism by enzymes such as the cytochrome P450 family. Medicinal chemists often employ strategies like introducing blocking groups at metabolically labile positions to enhance metabolic stability and prolong the half-life of a drug candidate.
Experimental Protocols
The generation of reliable pharmacokinetic data is underpinned by robust and well-validated experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays used to characterize the ADME properties of drug candidates.
In Vitro Metabolic Stability in Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many cytochrome P450 enzymes.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Diagram of Metabolic Stability Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on a semi-permeable membrane of a transwell insert and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Setup:
-
The transwell insert separates an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively.
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Permeability Measurement (AP to BL):
-
Add the test compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
-
Permeability Measurement (BL to AP):
-
In a separate set of wells, add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
The efflux ratio is calculated as Papp(BL-AP) / Papp(AP-BL). An efflux ratio greater than 2 is indicative of active efflux.
-
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Workflow for the Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive understanding of a compound's ADME profile in a living organism.
Objective: To determine the pharmacokinetic parameters of a test compound after intravenous and oral administration in rodents (e.g., rats or mice).
Methodology:
-
Animal Preparation:
-
Use healthy, adult rodents with cannulated jugular veins for serial blood sampling.
-
Acclimate the animals to the housing conditions before the study.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the test compound formulation through the tail vein or a cannula.
-
Oral (PO) Administration: Administer a single dose of the test compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the cannulated vein.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO routes.
-
Use pharmacokinetic software to perform non-compartmental analysis and calculate key parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd or Vss): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Diagram of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The this compound scaffold continues to be a valuable platform for the development of novel therapeutics. This guide has demonstrated that while the core structure provides a solid foundation, the pharmacokinetic properties of the resulting derivatives are highly dependent on the specific substitution patterns and the intended therapeutic application. A thorough understanding of ADME principles and the application of robust in vitro and in vivo assays are essential for guiding the optimization of these compounds into successful clinical candidates. The comparative data presented herein serves as a valuable resource for researchers in the field, illustrating the interplay between chemical structure and pharmacokinetic behavior and providing a framework for the rational design of future this compound-based drugs.
References
- Barsanti, P. A., Aversa, R. J., Jin, X., Pan, Y., Lu, Y., Elling, R., ... & Yue, Q. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link]
- Lindsley, C. W., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ACS Chemical Neuroscience, 7(5), 564-570. [Link]
Sources
- 1. Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Therapeutic Index of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Drug Candidates
Introduction: The Critical Importance of the Therapeutic Index in Drug Development
In the quest for novel therapeutics, the identification of a potent molecule is only the first step. A key part of drug discovery and development is the characterization and optimization of the safety and efficacy of drug candidates to identify those that have an appropriately balanced safety-efficacy profile for a given indication. The therapeutic index (TI) serves as a critical quantitative measure of a drug's safety margin, representing the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity. A wider therapeutic window indicates a safer drug, a crucial attribute for any successful clinical candidate. This guide provides a comprehensive framework for evaluating the therapeutic index of a promising class of compounds: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.
This heterocyclic scaffold has garnered significant attention in medicinal chemistry due to its presence in molecules with diverse biological activities, including roles as inhibitors of HIV-1 integrase, Ataxia telangiectasia and Rad-3 related protein (ATR) inhibitors, and as core protein allosteric modulators for the inhibition of Hepatitis B Virus. Given the therapeutic potential of this class, a rigorous and systematic evaluation of their therapeutic index is paramount to identify candidates with the highest probability of clinical success.
This guide will detail the essential in vitro and in vivo methodologies, explain the rationale behind experimental choices, and provide a framework for interpreting the resulting data to make informed decisions in the drug development process.
Conceptual Framework for Therapeutic Index Determination
The determination of the therapeutic index is not a single measurement but rather a composite understanding derived from a battery of assays that assess both efficacy and toxicity. The overall workflow can be conceptualized as a tiered approach, starting with high-throughput in vitro screens and progressing to more complex and physiologically relevant in vivo models.
Figure 1: A conceptual workflow for determining the therapeutic index, progressing from in vitro to in vivo studies.
Part 1: In Vitro Evaluation - Establishing a Preliminary Therapeutic Window
The initial phase of TI assessment focuses on cell
Safety Operating Guide
A Guide to the Safe Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities like 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established laboratory safety protocols and regulatory standards.
Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment is critical. Based on data from related pyrazolo[1,5-a]pyrazine derivatives, it is prudent to handle this compound with caution, assuming it may possess the following hazards:
-
Potential for harm if swallowed[2]
-
The hydrochloride salt form is noted to be corrosive
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is a hazardous chemical.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Potential Hazard | Source of Information | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | SDS for related compounds[1][2] | Nitrile gloves (inspect before use), lab coat |
| Eye Irritation | SDS for related compounds[1][2] | Safety glasses with side shields or goggles |
| Respiratory Irritation | SDS for related compounds[1][2] | Use in a well-ventilated area or chemical fume hood |
| Corrosivity (HCl salt) | Supplier data for hydrochloride salt | As above, with careful handling to avoid contact |
Waste Segregation and Container Management: The First Line of Defense
Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with incompatible materials.
Step-by-Step Container Protocol:
-
Select an Appropriate Container: Use a container that is in good condition and compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not react with the solvent. The original product container, if in good condition, is often an ideal choice.[3]
-
Labeling is Non-Negotiable: Immediately upon generating the first drop of waste, the container must be labeled. The label must include:
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container.[5]
-
Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[6]
On-Site Accumulation and Storage
Laboratories generating hazardous waste must adhere to specific regulations for on-site storage, typically within a Satellite Accumulation Area (SAA).[3][4]
SAA Best Practices:
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[3][5]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents.[7] A good practice is to use secondary containment bins to separate different hazard classes.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[8]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[3] Partially filled containers may remain in the SAA for up to one year.[3]
Disposal Pathway Decision Framework
The following workflow provides a logical progression for determining the correct disposal path for this compound waste.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
For a Small, Contained Spill:
-
Ensure Proper PPE: Before addressing the spill, don your lab coat, gloves, and eye protection.[9]
-
Containment: Prevent the spill from spreading. For solids, gently sweep up the material to avoid creating dust.[9] For liquids, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully place the contaminated absorbent material or swept-up solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or EH&S department, per your institution's policy.
For a Large or Uncontrolled Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's emergency response line or EH&S department immediately.[10] Do not attempt to clean up a large spill on your own.
Final Disposal: The Role of Professional Waste Management
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[9]
Procedure for Final Disposal:
-
Contact EH&S: Once your waste container is full, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Documentation: Your EH&S office will handle the necessary manifests and documentation required by the Environmental Protection Agency (EPA) and Department of Transportation (DOT).
-
Treatment Method: The likely disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
By adhering to these procedures, you contribute to a culture of safety, ensure compliance with critical regulations, and protect yourself, your colleagues, and the environment.
References
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Managing Hazardous Chemical Waste in the Lab.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Capot Chemical. [Link]
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
This guide provides essential safety protocols for laboratory personnel handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and its salts. As a heterocyclic compound used in pharmaceutical research and development, particularly for its effects on the central nervous system, its handling requires a diligent and informed approach to safety[1]. The structural similarity to other biologically active pyrazole derivatives necessitates treating this compound with a high degree of caution, even in the absence of comprehensive toxicological data for the specific molecule[2][3]. This document outlines the necessary personal protective equipment (PPE), engineering controls, and handling procedures to ensure personnel safety.
Hazard Assessment: The Rationale for Caution
A thorough risk assessment is the foundation of laboratory safety. For this compound, direct, comprehensive hazard data is limited. Therefore, a conservative approach is mandated, extrapolating from data on structurally similar tetrahydropyrazolo[1,5-a]pyrazine derivatives.
The primary anticipated hazards are:
-
Skin Irritation (H315) : Many related heterocyclic compounds are known to cause skin irritation[4][5][6].
-
Serious Eye Irritation (H319) : Direct contact with the eyes is likely to cause significant irritation or damage[4][5][7].
-
Respiratory Irritation (H335) : Inhalation of the powdered form may lead to respiratory tract irritation[3][4][5].
-
Harmful if Swallowed (H302) : Ingestion may be harmful, a common characteristic of many biologically active nitrogenous compounds[7][8].
-
Corrosive Nature of Salts : The hydrochloride salt form is described as potentially corrosive, which enhances the risk of skin and eye damage upon contact.
Given that the toxicological properties have not been thoroughly investigated for all derivatives, it is crucial to operate under the assumption that the compound is hazardous through all primary routes of exposure: inhalation, ingestion, and skin/eye contact[3][5].
Engineering Controls: Your Primary Shield
Before any personal protective equipment is worn, appropriate engineering controls must be in place. These are the most critical safety measures for minimizing exposure.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and vapors, preventing inhalation and contamination of the general laboratory space[3][4].
-
Ventilation : The laboratory should have adequate general ventilation to support the function of the fume hoods and to ensure air quality.
-
Safety Equipment : Ensure unobstructed access to a safety shower and an eyewash station before beginning any work.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dependent on the specific task and the potential for exposure.
Core PPE for All Operations
This is the minimum required PPE for any task involving this compound, regardless of quantity.
-
Eye Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory[9]. They provide a seal around the eyes to protect against splashes and fine dust. Safety glasses are insufficient.
-
Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use[3]. For extended work, consider changing gloves periodically.
-
Body Protection : A flame-resistant lab coat must be worn and fully buttoned[9].
-
Footwear : Closed-toe shoes that cover the entire foot are required in any laboratory setting[9].
Task-Specific PPE Escalation
Certain tasks carry a higher risk of exposure and require an escalation in PPE. The following diagram and table outline the decision-making process.
Caption: PPE selection workflow based on task risk assessment.
Summary of Recommended PPE by Task
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1 g) | Low | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Weighing Solid (>1 g or fine powder) | High | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chemical Resistant Apron | N95 Respirator recommended to prevent aerosol inhalation[3][10] |
| Preparing Solutions (Dilute, <0.1 M) | Low | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Preparing Solutions (Concentrated) | High | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chemical Resistant Apron | Not required inside a fume hood |
| Transferring Solutions / Running Reactions | Medium | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required inside a fume hood |
Procedural Workflow for Safe Handling
Adherence to a strict operational workflow is essential for minimizing risk.
Pre-Operation Checklist
-
Verify Engineering Controls : Confirm the chemical fume hood is on, and the sash is at the appropriate height. Check the certification date.
-
Locate Safety Equipment : Mentally note the locations of the nearest fire extinguisher, safety shower, and eyewash station.
-
Don PPE : Put on all required PPE as determined by your task risk assessment. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.
-
Prepare Workspace : Lay down a disposable absorbent bench liner inside the fume hood to contain potential spills.
Step-by-Step Handling Protocol
-
Weighing Solids :
-
Perform all weighing within the fume hood.
-
Use a tared weigh boat or glassine paper.
-
Handle the container and spatula with care to minimize the generation of airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions :
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Keep the solution container capped or covered when not actively adding reagents.
-
-
Transferring Solutions :
-
Use appropriate tools like pipettes or cannulas for liquid transfers.
-
Perform transfers over a secondary containment tray within the fume hood.
-
Post-Operation Procedures
-
Decontamination : Wipe down the work surface inside the fume hood, any equipment used, and the exterior of the primary chemical container with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.
-
Waste Disposal : Dispose of all chemical waste, including contaminated consumables (gloves, liners, pipette tips), in a properly labeled hazardous waste container. Do not let the product enter drains[3].
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination.
-
Remove outer gloves (if double-gloved).
-
Remove chemical apron.
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves, using the proper technique to avoid touching the outer surface[3].
-
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE[4].
Spill and Emergency Procedures
-
Minor Spill (inside fume hood) :
-
Alert others in the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area clean and place all contaminated materials in the hazardous waste container.
-
-
Major Spill or Spill Outside Fume Hood :
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean it up without guidance from EHS.
-
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3][4].
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].
References
- ChemShuttle. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. National Center for Biotechnology Information.
- Smolecule. (n.d.). 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine.
- ChemSrc. (n.d.). pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester sds.
- MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine.
- Capot Chemical. (2026). MSDS of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- American Chemistry Council. (n.d.). Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
Sources
- 1. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine [myskinrecipes.com]
- 2. smolecule.com [smolecule.com]
- 3. capotchem.com [capotchem.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
